2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine
Description
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Properties
IUPAC Name |
2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-10-5-6-4-8-3-2-7(6)9-10/h5,8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFVJRYQSXKFJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CNCCC2=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90579311 | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100501-59-5 | |
| Record name | 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=100501-59-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90579311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide on the Physicochemical Characteristics of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic organic compound with a bicyclic structure containing both a pyrazole and a piperidine ring. Its molecular formula is C7H11N3.[1] This scaffold is of interest in medicinal chemistry due to the prevalence of pyrazolo[4,3-c]pyridine derivatives in biologically active molecules.[2] Understanding the physicochemical properties of this core structure is fundamental for its potential application in drug design and development, as these characteristics significantly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides a summary of the known physicochemical data for this compound and outlines standard experimental protocols for their determination.
Physicochemical Characteristics
The following table summarizes the available physicochemical data for this compound. It is important to note that much of this data is predicted and sourced from chemical suppliers. Experimental verification is recommended for critical applications.
| Property | Value | Source |
| Molecular Formula | C7H11N3 | Echemi[1] |
| Molecular Weight | 137.18 g/mol | Echemi[1] |
| CAS Number | 100501-59-5 | Echemi[1] |
| Density | 1.27 g/cm³ | Echemi[1] |
| Boiling Point | 272.4 °C at 760 mmHg | Echemi[1] |
| Flash Point | 118.6 °C | Echemi[1] |
| Refractive Index | 1.658 | Echemi[1] |
| Vapor Pressure | 0.00609 mmHg at 25 °C | Echemi[1] |
| Polar Surface Area (PSA) | 29.85 Ų | Echemi[1] |
| XLogP3 | 0.3946 | Echemi[1] |
Experimental Protocols
Determination of pKa
The acid dissociation constant (pKa) is a critical parameter for ionizable compounds, influencing their solubility and permeability across biological membranes.
Potentiometric Titration:
-
Preparation of Analyte Solution: Accurately weigh and dissolve a sample of this compound in deionized water or a suitable co-solvent if aqueous solubility is low. The concentration is typically in the millimolar range.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.
-
Data Analysis: Plot the pH against the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve.
UV-Metric Titration:
-
Wavelength Selection: Identify a UV wavelength where the protonated and neutral forms of the compound have different molar absorptivities.
-
pH-Dependent Absorbance Measurement: Prepare a series of buffered solutions of the compound across a range of pH values. Measure the UV absorbance of each solution at the selected wavelength.
-
Data Analysis: Plot the absorbance versus pH. The pKa can be calculated by fitting the data to the appropriate Henderson-Hasselbalch-derived equation.
Determination of Lipophilicity (LogP/LogD)
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD), is a key indicator of a compound's ability to cross cell membranes.
Shake-Flask Method (Gold Standard):
-
Phase Preparation: Prepare mutually saturated solutions of n-octanol and an aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for LogD determination).
-
Partitioning: Dissolve a known amount of the compound in one of the phases. Add a precise volume of this solution to a known volume of the other phase in a flask.
-
Equilibration: Shake the flask for a sufficient time (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.[3]
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate LogP (for the neutral species) or LogD (at a specific pH) as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.[3]
Determination of Aqueous Solubility
Aqueous solubility is a critical factor for oral bioavailability and formulation development.
Kinetic Solubility Assay:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in an organic solvent, typically dimethyl sulfoxide (DMSO).[4][5]
-
Dilution and Precipitation: Add a small volume of the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4). The compound may precipitate if its solubility limit is exceeded.[4][6]
-
Incubation and Separation: Incubate the mixture for a short period (e.g., 1-2 hours) with agitation.[5] Separate any undissolved solid by filtration or centrifugation.[6]
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate or supernatant using methods like UV spectroscopy, nephelometry (light scattering), or LC-MS.[4][6]
Thermodynamic Solubility Assay:
-
Equilibration: Add an excess amount of the solid compound to an aqueous buffer.[7]
-
Shaking: Agitate the suspension for an extended period (e.g., 24-48 hours) to ensure that thermodynamic equilibrium is reached between the solid and dissolved states.[7]
-
Separation and Quantification: Separate the undissolved solid and quantify the concentration of the dissolved compound in the clear aqueous phase, typically by HPLC.
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the physicochemical characterization of this compound.
Caption: Relationship between pH, pKa, and the ionization state of a basic compound.
Caption: Experimental workflow for the shake-flask method to determine LogP.
Conclusion
This technical guide provides a summary of the currently available physicochemical data for this compound. While predicted values for several key parameters are accessible, there is a notable lack of publicly available, experimentally determined data for properties such as pKa and aqueous solubility. Furthermore, specific details regarding the compound's stability under various conditions and its direct involvement in biological signaling pathways have not been found in the reviewed literature. The provided experimental protocols represent standard methodologies that can be employed to obtain this crucial data, which is essential for advancing the study of this compound in the context of drug discovery and development.
References
- 1. echemi.com [echemi.com]
- 2. chemmethod.com [chemmethod.com]
- 3. LogP / LogD shake-flask method [protocols.io]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
Mass Spectrometry of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound with a molecular weight of 137.18 g/mol and the chemical formula C₇H₁₁N₃. As a derivative of the pyrazolopyridine scaffold, it is of interest in medicinal chemistry and drug development. Mass spectrometry is a critical analytical technique for the structural elucidation and characterization of such molecules. This guide provides an in-depth overview of the electron ionization mass spectrometry (EI-MS) of this compound, including a detailed experimental protocol, a summary of expected quantitative data, and a proposed fragmentation pathway based on established principles for related heterocyclic systems.
Experimental Protocols
The following is a representative experimental protocol for acquiring an electron ionization mass spectrum of this compound.
Instrumentation: A high-resolution gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a magnetic sector or quadrupole mass spectrometer can be utilized.
Sample Preparation:
-
Ensure the sample is as pure as possible to avoid interference from impurities.
-
Dissolve a small amount of the sample (1-2 mg) in a volatile organic solvent, such as methanol or dichloromethane.
-
For GC-MS analysis, inject an appropriate volume of the solution onto the GC column. For direct probe analysis, apply a small amount of the solution to the probe tip and allow the solvent to evaporate.
Mass Spectrometry Parameters:
-
Electron Energy: 70 eV. This is a standard energy that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[2]
-
Ion Source Temperature: 200-250 °C. The temperature should be sufficient to vaporize the sample without causing thermal degradation.[1]
-
Mass Range: m/z 40-200. This range will cover the molecular ion and the expected fragments.
-
Scan Rate: 1-2 scans per second.
-
Vacuum: The mass spectrometer should be under a high vacuum (at least 10⁻⁶ torr) to ensure a long mean free path for the ions.[1]
Data Acquisition and Analysis:
-
Acquire the mass spectrum of the sample.
-
Identify the molecular ion peak (M⁺˙).
-
Analyze the fragmentation pattern to identify characteristic fragment ions.
-
If necessary, perform high-resolution mass spectrometry (HRMS) to determine the elemental composition of the molecular ion and key fragments.
Data Presentation
| m/z | Proposed Formula | Proposed Identity | Expected Relative Abundance |
| 137 | C₇H₁₁N₃ | Molecular Ion (M⁺˙) | Moderate |
| 136 | C₇H₁₀N₃ | [M-H]⁺ | Moderate to High |
| 122 | C₆H₈N₃ | [M-CH₃]⁺ | Low |
| 110 | C₆H₁₀N₂ | [M-HCN]⁺˙ | Moderate |
| 109 | C₅H₇N₃ | [M-C₂H₄]⁺˙ | Moderate |
| 82 | C₄H₄N₂ | [C₆H₁₀N₂-C₂H₄]⁺˙ | Low |
| 68 | C₃H₄N₂ | Pyrazole fragment | Low |
Proposed Fragmentation Pathway
The fragmentation of this compound under electron ionization is expected to proceed through several key pathways, primarily involving the cleavage of the tetrahydropyridine ring and fragmentation of the pyrazole moiety.
1. Initial Ionization: The process begins with the bombardment of the molecule with 70 eV electrons, leading to the ejection of an electron and the formation of a molecular ion (M⁺˙) with a mass-to-charge ratio (m/z) of 137. The charge is likely to be localized on one of the nitrogen atoms.
2. Key Fragmentation Routes:
-
α-Cleavage: A common fragmentation pathway for amines is the cleavage of a C-C bond adjacent to the nitrogen atom (α-cleavage). For the tetrahydropyridine ring, this can lead to the loss of a hydrogen radical to form a stable iminium ion at m/z 136, which is often a prominent peak.
-
Loss of Ethylene: A retro-Diels-Alder (RDA) type fragmentation of the tetrahydropyridine ring can result in the loss of a neutral ethylene molecule (C₂H₄), leading to a fragment at m/z 109.
-
Pyrazole Ring Fragmentation: The pyrazole ring is known to fragment through the loss of a hydrogen cyanide (HCN) molecule. This would result in a fragment ion at m/z 110. Further fragmentation of this ion could occur.
-
Loss of Methyl Group: Cleavage of the N-CH₃ bond on the pyrazole ring can lead to the loss of a methyl radical (•CH₃), resulting in a fragment at m/z 122.
The proposed fragmentation pathway is illustrated in the diagram below.
This technical guide provides a foundational understanding of the mass spectrometry of this compound. The proposed fragmentation pathways are based on established chemical principles and provide a framework for the interpretation of experimental data. For definitive structural confirmation, it is recommended to compare experimentally obtained spectra with those of authenticated reference standards.
References
An In-depth Technical Guide to the Biological Activity of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine and its Analogs
Authored by a Senior Application Scientist
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides a comprehensive overview of the known and potential biological activities of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine and its close analogs. We will delve into its role as a key pharmaceutical intermediate, explore the diverse therapeutic targets modulated by its derivatives—ranging from kinases and G-protein coupled receptors to protein-protein interactions—and provide detailed experimental protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.
Introduction: The Prominence of the Pyrazolo[4,3-c]pyridine Core
The fusion of pyrazole and pyridine rings creates the pyrazolo[4,3-c]pyridine system, a scaffold that has garnered significant attention in drug discovery. Its rigid structure and rich electronic properties make it an ideal framework for designing ligands that can interact with a variety of biological targets with high affinity and specificity. The tetrahydro derivative, specifically this compound, serves as a crucial building block in the synthesis of compounds aimed at treating a spectrum of diseases.[1] This guide will synthesize the current understanding of this scaffold's biological potential, drawing from studies on its various derivatives.
The Chemical Identity of this compound
Before exploring its biological activities, it is essential to understand the core structure of the molecule in focus.
Caption: Chemical structure of this compound.
Diverse Biological Activities of Pyrazolo[4,3-c]pyridine Derivatives
The versatility of the pyrazolo[4,3-c]pyridine scaffold is evident from the wide array of biological activities exhibited by its derivatives. The following sections will explore these activities in detail.
Applications in Neuroscience and Psychiatry
The specific compound, this compound dihydrochloride, is recognized primarily as a pharmaceutical intermediate.[1] Its structural features make it a valuable precursor for synthesizing potential drug candidates targeting neurological and psychiatric conditions such as anxiety, depression, and schizophrenia.[1] This suggests that the core scaffold has favorable properties for interacting with central nervous system (CNS) receptors.[1]
Further evidence for its role in neuroscience comes from the discovery of tetrahydropyrazolo[4,3-c]pyridine derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists.[2] By introducing polar functional groups, researchers have been able to modulate the brain-penetrating ability of these compounds, highlighting the tunability of this scaffold for either CNS or peripheral targets.[2]
Anticancer and Antiproliferative Potential
A significant body of research points to the potent antiproliferative activity of various substituted 2H-pyrazolo[4,3-c]pyridines.[3][4] These compounds have been shown to induce cell cycle arrest in the mitosis phase and trigger apoptosis in cancer cell lines.[3][4] The mechanism of action often involves the activation of caspases, cleavage of poly(ADP-ribose) polymerase 1 (PARP-1), and a reduction in the expression of proliferating cell nuclear antigen (PCNA).[3]
| Derivative | Cancer Cell Lines | Observed Effect | Reference |
| 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol | K562, MV4-11, MCF-7 | Antiproliferative, induces apoptosis | [3] |
| 2,4,6-trisubstituted-2H-pyrazolo[4,3-c]pyridines | K562, MCF-7 | Mitotic arrest, apoptosis | [4] |
Kinase Inhibition
The pyrazolo[4,3-c]pyridine scaffold has proven to be a fertile ground for the discovery of kinase inhibitors. Derivatives have been identified with inhibitory activity against a range of kinases, underscoring the potential of this scaffold in oncology and inflammatory diseases.[3][4][5]
Notably, 7-oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been developed as potent, orally available, and brain-penetrating Receptor Interacting Protein 1 (RIP1) kinase inhibitors.[5] These compounds have demonstrated efficacy in animal models of multiple sclerosis by suppressing necroptotic cell death.[5]
Caption: Generalized pathway of kinase inhibition by pyrazolo[4,3-c]pyridine derivatives.
Other Notable Biological Activities
The therapeutic potential of this scaffold extends to other areas:
-
Carbonic Anhydrase Inhibition: Sulfonamide derivatives of pyrazolo[4,3-c]pyridine have been synthesized and shown to inhibit human carbonic anhydrase isoforms.[6]
-
Antimicrobial and Antiviral Properties: The broader class of pyrazolopyridines has been associated with antimicrobial, antiviral, and antileishmanial activities.[7]
-
Protein-Protein Interaction Inhibition: In the context of infectious diseases, pyrazolo[4,3-c]pyridine derivatives have been identified as the first inhibitors of the PEX14–PEX5 protein-protein interaction in Trypanosoma, demonstrating trypanocidal activity.[8]
Experimental Protocols for Characterization
To assess the biological activity of this compound or its novel derivatives, a series of in vitro assays are essential. Below is a representative workflow for characterizing a potential kinase inhibitor.
Caption: A typical experimental workflow for characterizing a novel kinase inhibitor.
Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
Objective: To quantify the inhibitory potency of this compound derivatives against a target kinase.
Materials:
-
Test compound (dissolved in DMSO)
-
Recombinant target kinase
-
Kinase substrate (specific to the target kinase)
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM, diluted to achieve a range of final assay concentrations (e.g., 100 µM to 1 nM).
-
Kinase Reaction Setup:
-
Add 5 µL of assay buffer containing the kinase and substrate to each well.
-
Add 1 µL of the serially diluted compound or DMSO (for positive and negative controls) to the appropriate wells.
-
Incubate for 10 minutes at room temperature to allow for compound-enzyme interaction.
-
-
Initiate Kinase Reaction:
-
Add 5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.
-
Incubate for 60 minutes at room temperature.
-
-
Detect ATP Depletion:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
-
Generate Luminescent Signal:
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the data using the controls (no enzyme for 100% inhibition, DMSO for 0% inhibition).
-
Plot the normalized data against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Self-Validation: The inclusion of appropriate controls (no enzyme, no compound) and the generation of a full dose-response curve ensures the validity of the results. The Z'-factor for the assay should be calculated to assess its robustness.
Conclusion and Future Directions
The this compound scaffold and its analogs represent a highly valuable class of compounds in modern drug discovery. The demonstrated activities against a range of therapeutically relevant targets, including kinases and CNS receptors, highlight its immense potential. Future research should focus on leveraging structure-activity relationships to design next-generation derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. The exploration of this scaffold in new therapeutic areas, guided by its known biological activities, is a promising avenue for the development of novel medicines.
References
- 1. 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride [myskinrecipes.com]
- 2. Tetrahydropyrazolo[4,3-c]pyridine derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. chemmethod.com [chemmethod.com]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Enigmatic Mechanism of Action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine: A Technical Guide for Drug Discovery Professionals
Abstract
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. Derivatives of this core structure have demonstrated a wide spectrum of pharmacological effects, including but not limited to, anticancer, anti-inflammatory, antimicrobial, antiviral, and modulatory effects on the central nervous system (CNS).[1] This technical guide provides an in-depth exploration of the potential mechanisms of action for 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine. While specific mechanistic data for this particular analog is sparse in the public domain, this document will leverage the well-established activities of the broader pyrazolo[4,3-c]pyridine class to outline a comprehensive investigational framework. Researchers, scientists, and drug development professionals can utilize this guide to design and execute a robust series of experiments to elucidate the precise molecular targets and cellular effects of this compound. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols for key assays, and present visual workflows to facilitate a clear understanding of the scientific process.
Introduction: The Pyrazolo[4,3-c]pyridine Scaffold - A Versatile Pharmacophore
The pyrazolo[4,3-c]pyridine core is a bicyclic heteroaromatic system that has proven to be a fertile ground for the discovery of novel therapeutic agents. Its structural rigidity and the presence of multiple nitrogen atoms provide opportunities for diverse chemical modifications, leading to a wide array of derivatives with distinct pharmacological profiles.[1] These derivatives have been reported to exhibit a multitude of biological activities, such as antimicrobial, antioxidant, anxiolytic, anticancer, and inhibitory activities against various enzymes like phosphodiesterases and kinases.[2]
Given that this compound is often positioned as an intermediate in the synthesis of biologically active compounds, particularly those targeting neurological and psychiatric disorders, a thorough investigation into its intrinsic mechanism of action is warranted.[3] This guide will focus on four plausible and well-documented mechanisms of action associated with the pyrazolo[4,3-c]pyridine scaffold:
-
Carbonic Anhydrase Inhibition: A key target for diuretics, anti-glaucoma agents, and certain anticancer therapies.
-
Kinase Modulation: A cornerstone of modern oncology and inflammation research.
-
Central Nervous System Receptor Binding: Particularly relevant given the suggested applications of the title compound.
-
Antiproliferative and Cytotoxic Effects: A fundamental aspect of cancer drug discovery.
Investigating Carbonic Anhydrase Inhibition
Expertise & Experience: Several pyrazolo[4,3-c]pyridine sulfonamides have been identified as potent inhibitors of carbonic anhydrases (CAs).[2][4] CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their inhibition has therapeutic applications in various diseases. Therefore, evaluating the interaction of this compound with different CA isoforms is a logical first step in characterizing its biological activity.
Experimental Protocol: Stopped-Flow CO₂ Hydrase Assay
This method measures the inhibition of the CA-catalyzed hydration of CO₂.
Materials:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
This compound
-
HEPES buffer (pH 7.4)
-
Phenol red indicator
-
CO₂-saturated water
-
Stopped-flow spectrophotometer
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In the spectrophotometer's syringe, mix the CA enzyme solution (in HEPES buffer containing phenol red) with varying concentrations of the test compound or vehicle control.
-
Rapidly mix the enzyme-inhibitor solution with CO₂-saturated water in the second syringe.
-
Monitor the change in absorbance of the phenol red indicator at 557 nm as the pH decreases due to the formation of protons in the hydration reaction.
-
Calculate the initial rates of the enzymatic reaction.
-
Determine the IC₅₀ value by plotting the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
Data Presentation: Carbonic Anhydrase Inhibition Profile
| CA Isoform | IC₅₀ (nM) of Compound X | IC₅₀ (nM) of Acetazolamide (Control) |
| hCA I | [Insert Value] | [Insert Value] |
| hCA II | [Insert Value] | [Insert Value] |
| hCA IX | [Insert Value] | [Insert Value] |
| hCA XII | [Insert Value] | [Insert Value] |
Visualization: Carbonic Anhydrase Inhibition Assay Workflow
Caption: Workflow for the stopped-flow CO₂ hydrase assay.
Probing Kinase Inhibitory Activity
Expertise & Experience: The pyrazolopyridine scaffold is a well-known "hinge-binding" motif found in numerous approved and investigational kinase inhibitors.[5][6] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. Therefore, screening this compound against a panel of kinases is a critical step in elucidating its mechanism of action.
Experimental Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the kinase activity.
Materials:
-
Recombinant kinases of interest
-
Kinase-specific substrates
-
ATP
-
Kinase assay buffer
-
This compound
-
ADP-Glo™ Kinase Assay kit (Promega)
-
384-well plates
-
Plate reader capable of luminescence detection
Methodology:
-
Prepare serial dilutions of the test compound in DMSO.
-
Add the diluted compound, a positive control inhibitor, and a DMSO vehicle control to the wells of a 384-well plate.
-
Add the kinase enzyme solution to all wells.
-
Incubate at room temperature to allow for compound-enzyme binding.
-
Initiate the kinase reaction by adding a mixture of ATP and the specific substrate.
-
Incubate at a controlled temperature (e.g., 30°C) for a defined period.
-
Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent and Kinase Detection Reagent as per the manufacturer's protocol.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values.
Data Presentation: Kinase Inhibition Profile
| Kinase Target | % Inhibition at 1 µM | IC₅₀ (nM) |
| Kinase A | [Insert Value] | [Insert Value] |
| Kinase B | [Insert Value] | [Insert Value] |
| Kinase C | [Insert Value] | [Insert Value] |
| ... | ... | ... |
Visualization: Kinase Signaling Pathway and Inhibition
Caption: Inhibition of a generic kinase signaling pathway.
Assessing Central Nervous System Receptor Modulation
Expertise & Experience: Certain pyrazolo[4,3-c]pyridine derivatives have shown affinity for benzodiazepine receptors on the GABA-A ion channel, suggesting potential anxiolytic or sedative effects.[1][7] Given the intended use of the title compound as a scaffold for CNS-active agents, investigating its binding to key CNS receptors is crucial.
Experimental Protocol: Radioligand Receptor Binding Assay
This assay measures the ability of a test compound to displace a known radiolabeled ligand from its receptor.
Materials:
-
Tissue homogenates containing the receptor of interest (e.g., rat cortical membranes for benzodiazepine receptors)
-
Radiolabeled ligand (e.g., [³H]-Flumazenil)
-
This compound
-
Incubation buffer (e.g., Tris-HCl)
-
Unlabeled ligand for non-specific binding determination (e.g., Diazepam)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Methodology:
-
Prepare serial dilutions of the test compound.
-
In assay tubes, combine the membrane preparation, radiolabeled ligand, and either buffer, unlabeled ligand (for non-specific binding), or the test compound.
-
Incubate the mixture to allow binding to reach equilibrium.[8]
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding and the percentage of inhibition by the test compound to determine the Ki value.
Data Presentation: CNS Receptor Binding Affinity
| Receptor Target | Radioligand | Ki (nM) |
| Benzodiazepine Site (GABA-A) | [³H]-Flumazenil | [Insert Value] |
| Serotonin Receptor (e.g., 5-HT₂A) | [³H]-Ketanserin | [Insert Value] |
| Dopamine Receptor (e.g., D₂) | [³H]-Spiperone | [Insert Value] |
Visualization: Receptor Binding Assay Principle
Caption: Principle of competitive radioligand binding assay.
Evaluating Antiproliferative and Cytotoxic Effects
Expertise & Experience: The antiproliferative activity of pyrazolopyridine derivatives has been documented against various cancer cell lines.[9][10] This effect could be a downstream consequence of kinase inhibition or another, yet unidentified, mechanism. A primary assessment of cytotoxicity is fundamental to understanding the compound's therapeutic potential and potential liabilities.
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT-116)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilizing agent (e.g., DMSO or isopropanol with HCl)
-
96-well plates
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals with a solubilizing agent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Presentation: Antiproliferative Activity
| Cell Line | Tissue of Origin | GI₅₀ (µM) |
| MCF-7 | Breast Cancer | [Insert Value] |
| HCT-116 | Colon Cancer | [Insert Value] |
| A549 | Lung Cancer | [Insert Value] |
Visualization: Cytotoxicity Assay Workflow
Caption: Workflow of the MTT cell viability assay.
Conclusion and Future Directions
This technical guide provides a comprehensive framework for elucidating the mechanism of action of this compound. By systematically investigating its potential as a carbonic anhydrase inhibitor, a kinase modulator, a CNS receptor ligand, and an antiproliferative agent, researchers can build a detailed pharmacological profile of this compound. The detailed protocols and visual aids are designed to ensure experimental robustness and data integrity.
Positive results in any of these primary assays should be followed by more in-depth secondary and tertiary assays. For instance, confirmed kinase inhibition would necessitate selectivity profiling and downstream signaling pathway analysis via Western blotting. Similarly, significant CNS receptor binding would warrant functional assays, such as electrophysiology or second messenger analysis, to determine if the compound acts as an agonist, antagonist, or allosteric modulator.
The multifaceted nature of the pyrazolo[4,3-c]pyridine scaffold suggests that this compound may exhibit a polypharmacological profile. A thorough and systematic investigation, as outlined in this guide, is the most effective strategy to unlock its therapeutic potential and guide future drug development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2,5-Dihydropyrazolo[4,3-c]pyridin-3-ones: functionally selective benzodiazepine binding site ligands on the GABAA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The discovery of new cytotoxic pyrazolopyridine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Unlocking the Therapeutic Potential of the 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine Scaffold: A Technical Guide to Target Identification and Validation
Abstract
The 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine core is a privileged heterocyclic scaffold, serving as a foundational structure in the synthesis of novel, biologically active compounds. Its structural similarity to purine makes it an ideal starting point for the development of molecules that can interact with a wide array of biological targets, particularly ATP-binding proteins like kinases.[1][2] Furthermore, derivatives of the parent pyrazolopyridine and tetrahydropyridine structures have shown significant activity against a range of central nervous system (CNS) targets, indicating their potential in neurology and psychiatry.[3][4] This guide provides a comprehensive, technically-focused roadmap for researchers and drug development professionals to systematically identify and validate the therapeutic targets of novel compounds derived from this versatile scaffold. We will delve into two primary and promising target classes: Protein Kinases and Central Nervous System (CNS) Receptors and Enzymes . For each class, we will present a logical workflow, from initial broad-based screening to specific validation assays, supported by detailed experimental protocols and computational methodologies.
PART 1: The Rationale - Why this Scaffold?
The pyrazolo[4,3-c]pyridine nucleus is considered a "bioisostere" of adenine, the core component of adenosine triphosphate (ATP).[1] This inherent structural mimicry allows compounds built upon this scaffold to competitively bind to the ATP-binding sites of numerous enzymes, most notably the vast family of protein kinases.[1][2] Kinases are fundamental regulators of cellular processes, and their aberrant activity is a hallmark of many diseases, including cancer and inflammatory disorders.[5][6] Consequently, kinase inhibitors are a highly successful class of therapeutic agents.[2]
Simultaneously, the tetrahydropyridine component of the scaffold imparts conformational flexibility and provides vectors for chemical modification that can tune properties like solubility, cell permeability, and receptor subtype selectivity. This has led to the discovery of derivatives with potent activity at CNS targets, such as G-protein coupled receptors (GPCRs) and enzymes involved in neurotransmitter metabolism.[3][4] The dihydrochloride salt of the title compound is specifically noted for its use as an intermediate in the synthesis of potential drugs for neurological and psychiatric conditions.
This dual potential makes the this compound scaffold a rich starting point for drug discovery campaigns targeting a diverse range of pathologies.
PART 2: Target Identification Workflow I - Protein Kinases
Given the purine-like core of the scaffold, the protein kinase family represents the most probable and highest-value target class. The workflow for identifying and validating a novel derivative as a kinase inhibitor should be systematic, moving from broad profiling to specific mechanistic studies.
Workflow for Kinase Target Identification
Caption: A stepwise workflow for identifying and validating protein kinase targets.
Experimental Protocols: Kinase Inhibition
1. Broad Kinase Panel Screen
-
Objective: To identify which kinases from a large, diverse panel are inhibited by a novel compound.
-
Methodology:
-
Provide the test compound to a commercial vendor (e.g., Eurofins, Promega) that offers kinase screening services.
-
The compound is typically screened at a single concentration (e.g., 10 µM) against a panel of hundreds of purified kinases.
-
The assay format is usually a radiometric assay (e.g., ³³P-ATP) or a fluorescence-based assay (e.g., Z'-LYTE™).[7]
-
The vendor will provide a report detailing the percent inhibition for each kinase in the panel.
-
-
Causality: This initial broad screen is a cost-effective way to survey a large portion of the kinome and identify potential "hits" without bias. A high concentration is used to maximize the chances of detecting even weak interactions.
2. Dose-Response and IC50 Determination
-
Objective: To quantify the potency of the compound against the "hit" kinases identified in the initial screen.
-
Methodology:
-
For each "hit" kinase, set up a series of reactions containing the purified enzyme, its specific substrate, and ATP.
-
Add the test compound in a range of concentrations (e.g., 10-point serial dilution from 10 µM down to 1 nM).
-
Initiate the kinase reaction by adding ATP.
-
After a set incubation time, measure the kinase activity using an appropriate method (e.g., luminescence-based ATP detection like Kinase-Glo®).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.
-
-
Causality: The IC50 value is a standard measure of a drug's potency. This step is crucial for ranking the initial hits and prioritizing the most potent compounds for further investigation.
3. Cellular Target Engagement Assay (Western Blot)
-
Objective: To confirm that the compound inhibits the target kinase within a cellular context.
-
Methodology:
-
Select a cell line that is known to have high activity of the target kinase (e.g., a cancer cell line with an activating mutation or overexpression of the kinase).
-
Treat the cells with the compound at various concentrations for a defined period (e.g., 1-2 hours).
-
Lyse the cells and collect the protein lysate.
-
Perform SDS-PAGE to separate the proteins by size, followed by transfer to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of a known downstream substrate of the target kinase.
-
Use a secondary antibody conjugated to horseradish peroxidase (HRP) for chemiluminescent detection.
-
Re-probe the membrane with an antibody for the total amount of the substrate protein as a loading control.
-
A reduction in the phosphorylated substrate signal with increasing compound concentration indicates target engagement.
-
-
Causality: This self-validating system demonstrates that the compound not only inhibits the purified enzyme but can also access the target in a complex cellular environment and exert a biological effect.
Data Presentation: Kinase Inhibition Profile
| Compound ID | Target Kinase | IC50 (nM) | Cellular IC50 (nM) (Proliferation) | Selectivity Index (vs. Off-Target Kinase X) |
| DERIV-001 | c-Met | 4.27 | 3420 | >100 |
| DERIV-002 | JNK3 | 630 | Not Determined | 15 |
| DERIV-003 | TRKA | 56 | 304 | 50 |
| DERIV-004 | CDK2 | 81 | 1250 | >100 |
| Note: Data is illustrative, based on activities of related pyrazolopyridine compounds.[5][8][9][10] |
PART 3: Target Identification Workflow II - CNS Receptors and Enzymes
The reported use of the scaffold in developing agents for neurological and psychiatric disorders necessitates a workflow to identify CNS-active targets. This will primarily focus on G-protein coupled receptors (GPCRs) and key enzymes in neurological pathways.
Workflow for CNS Target Identification
Caption: A workflow for identifying and validating CNS-related therapeutic targets.
Experimental Protocols: CNS Targets
1. Radioligand Binding Assay
-
Objective: To determine if a compound binds to a specific receptor.
-
Methodology:
-
Use cell membranes prepared from cells overexpressing the receptor of interest (e.g., Cannabinoid Receptor 1, CB1).[3]
-
Incubate the membranes with a known radiolabeled ligand (e.g., [³H]-CP-55,940 for CB1) and varying concentrations of the test compound.
-
After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.
-
Measure the radioactivity retained on the filter using liquid scintillation counting.
-
A decrease in radioactivity with increasing concentrations of the test compound indicates competitive binding. The Ki (inhibition constant) can be calculated from the IC50 using the Cheng-Prusoff equation.
-
-
Causality: This assay directly measures the affinity of a compound for a receptor. It is a robust and high-throughput method for initial screening and determining binding potency.[11]
2. GPCR Functional Assay (Calcium Flux)
-
Objective: To determine if a compound that binds to a Gq-coupled GPCR is an agonist or an antagonist.
-
Methodology:
-
Use a cell line stably expressing the GPCR of interest (e.g., mGluR5).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
To test for agonist activity, add the test compound and measure the change in fluorescence over time using a plate reader (e.g., FLIPR). An increase in fluorescence indicates calcium release from intracellular stores, signifying receptor activation.
-
To test for antagonist activity, pre-incubate the cells with the test compound, then add a known agonist for the receptor. Inhibition of the agonist-induced fluorescence signal indicates antagonism.
-
-
Causality: This assay directly measures a downstream consequence of receptor activation (intracellular calcium release), thus providing functional validation of the binding data and elucidating the compound's mode of action.[11]
3. In Vivo Behavioral Model (Forced Swim Test)
-
Objective: To assess the antidepressant-like effects of a lead compound in an animal model.
-
Methodology:
-
Administer the test compound or vehicle to rats or mice via an appropriate route (e.g., intraperitoneal injection).[12]
-
After a set pre-treatment time, place the animals individually into a cylinder of water from which they cannot escape.
-
Record the session (typically 5-6 minutes) and score the time the animal spends immobile.
-
A significant reduction in immobility time compared to the vehicle-treated group is indicative of an antidepressant-like effect.[12]
-
-
Causality: This is a widely used and validated preclinical model for screening potential antidepressant drugs. A positive result in this assay provides in vivo evidence that the compound's molecular activity translates into a potentially therapeutic physiological effect.
Data Presentation: CNS Target Profile
| Compound ID | Target | Binding Ki (nM) | Functional EC50/IC50 (nM) | In Vivo Model Result (Forced Swim Test) |
| DERIV-101 | CB1 Receptor | 15 | 25 (Inverse Agonist) | Not Applicable (Peripheral) |
| DERIV-102 | PDE2 | N/A | 600 (Inhibition) | Improved cognition in AD model |
| DERIV-103 | mGluR5 | 85 | 120 (Antagonist) | Reduced immobility time by 45% |
| Note: Data is illustrative, based on activities of related pyrazolopyridine and tetrahydropyridine compounds.[3][4][12] |
PART 4: The Role of Computational Chemistry
Throughout the target identification process, computational tools can significantly enhance efficiency and provide mechanistic insights.
-
Virtual Screening: Before embarking on extensive synthesis, the core scaffold can be used to perform virtual screening against libraries of protein structures (e.g., the PDB) to computationally predict potential binders.[13]
-
Molecular Docking: Once "hit" targets are identified, molecular docking can be used to generate hypotheses about the binding mode of the compounds. This can reveal key interactions, such as hydrogen bonds with the kinase hinge region, that are crucial for potency.[6][10] These models can then guide the rational design of subsequent generations of more potent and selective analogs.
-
ADME-T Prediction: In silico models can predict absorption, distribution, metabolism, excretion, and toxicity (ADME-T) properties. This is particularly important for CNS-targeting compounds, where properties like blood-brain barrier penetration are critical.[10][14]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutics. Its inherent ability to mimic purine structures strongly suggests protein kinases as a primary target class, with extensive literature supporting this hypothesis for related pyrazolopyridines. Concurrently, the scaffold's presence in compounds designed for CNS disorders, backed by the discovery of derivatives acting on targets like CB1 and PDE2, opens a second major avenue of investigation. By employing the systematic, multi-faceted workflows outlined in this guide—combining broad screening with detailed biochemical, cellular, and in vivo assays, and augmented by computational chemistry—researchers can efficiently navigate the complex process of target identification and validation. This structured approach will be instrumental in unlocking the full therapeutic potential of novel molecules derived from this versatile and valuable chemical core.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Tetrahydropyrazolo[4,3-c]pyridine derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of novel 2,4,5,6-tetrahydro-7H-pyrazolo[3,4-c]pyridine-7-one derivatives as PDE2 inhibitors with Alzheimer's disease therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comprehensive analysis of crystal structure, spectroscopic properties, quantum chemical insights, and molecular docking studies of two pyrazolopyridine compounds: potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Metabotropic glutamate receptor 5 antagonist 2-methyl-6-(phenylethynyl)pyridine produces antidepressant effects in rats: role of brain-derived neurotrophic factor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Synthesis, crystal structure, anticancer activity and computational studies of novel Pyrazolo[4',3':5,6]pyrano[2,3- d]pyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: A Technical Guide to its Potential as a Glycogen Synthase Kinase 3 (GSK3) Inhibitor
For the attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide explores the potential of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine as an inhibitor of Glycogen Synthase Kinase 3 (GSK3), a key enzyme implicated in a range of pathologies including neurodegenerative diseases, metabolic disorders, and cancer. While direct experimental data for this specific compound's GSK3 inhibitory activity is not extensively documented in publicly available literature, this document extrapolates its potential based on the well-established activity of the broader pyrazolopyridine chemical class. The compound is commercially available, primarily as a chemical intermediate for the synthesis of neurologically active compounds.
Introduction to GSK3 and the Pyrazolopyridine Scaffold
Glycogen Synthase Kinase 3 is a constitutively active serine/threonine kinase that plays a pivotal role in numerous cellular signaling pathways, including the Wnt/β-catenin and insulin signaling cascades. Its dysregulation is linked to the pathophysiology of Alzheimer's disease, type 2 diabetes, and certain cancers, making it a compelling therapeutic target. The pyrazolopyridine core is a recognized "privileged scaffold" in medicinal chemistry, forming the basis of numerous potent and selective kinase inhibitors. Several derivatives of pyrazolo[3,4-b]pyridines, a closely related isomer, have been identified as potent inhibitors of GSK3. This guide will, therefore, discuss the hypothetical synthesis, biological evaluation, and structure-activity relationships relevant to assessing this compound as a potential GSK3 inhibitor.
Proposed Synthesis of this compound
While specific literature on the synthesis of this exact molecule is sparse, a plausible synthetic route can be devised based on established methods for constructing the pyrazolo[4,3-c]pyridine ring system. A common strategy involves the cyclization of a suitably functionalized piperidine precursor.
Experimental Protocol: Hypothetical Synthesis
Step 1: Synthesis of 1-benzyl-3-oxopiperidine-4-carboxylate. This step involves the Dieckmann condensation of the appropriate amino ester.
Step 2: Reaction with N,N-dimethylformamide dimethyl acetal. The piperidone derivative is reacted to form an enaminone intermediate.
Step 3: Cyclization with methylhydrazine. The enaminone is then reacted with methylhydrazine to form the pyrazole ring, yielding the pyrazolo[4,3-c]pyridine core.
Step 4: Deprotection. The final step involves the removal of the benzyl protecting group, typically by catalytic hydrogenation, to yield the target compound.
Biological Evaluation of GSK3 Inhibition
To ascertain the GSK3 inhibitory potential of this compound, a series of in vitro and cell-based assays would be required.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on purified GSK3β enzyme activity.
Methodology:
-
Reagents and Materials: Recombinant human GSK3β, a suitable substrate peptide (e.g., a pre-phosphorylated peptide), ATP, and the test compound. A kinase assay platform, such as ADP-Glo™, Kinase-Glo®, or a radiometric assay using [γ-³²P]ATP, is also required.
-
Procedure:
-
A reaction mixture is prepared containing GSK3β, the substrate peptide, and varying concentrations of the test compound in an appropriate buffer.
-
The reaction is initiated by the addition of ATP.
-
The mixture is incubated at 30°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped, and the amount of product formed (phosphorylated substrate or ADP) is quantified using the chosen detection method.
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.
Cell-Based Assay: β-Catenin Accumulation
Objective: To assess the compound's ability to inhibit GSK3 in a cellular context by measuring the stabilization of β-catenin.
Methodology:
-
Cell Line: A suitable cell line, such as HEK293 or CHO-K1, is used.
-
Procedure:
-
Cells are seeded in a multi-well plate and allowed to adhere.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 4-6 hours).
-
Following treatment, the cells are lysed, and the total protein concentration is determined.
-
The level of β-catenin in the cell lysates is quantified using an ELISA or Western blotting.
-
-
Data Analysis: The increase in β-catenin levels is plotted against the compound concentration to determine the EC50 value (the effective concentration to elicit a 50% maximal response).
Structure-Activity Relationship (SAR) of Related Pyrazolopyridine GSK3 Inhibitors
Although quantitative data for the target compound is unavailable, the SAR of related pyrazolo[3,4-b]pyridine GSK3 inhibitors provides valuable insights into the structural features that govern potency and selectivity.
| Compound | Structure | GSK3β IC50 (nM) | Reference |
| Compound 1 | 6-(4-Fluorophenyl)-1H-pyrazolo[3,4-b]pyridine | 10 | [Bioorg. Med. Chem. Lett. 2003, 13, 3055-3057] |
| Compound 2 | 6-(1H-Indol-5-yl)-1H-pyrazolo[3,4-b]pyridine | 8 | [Bioorg. Med. Chem. Lett. 2003, 13, 3059-3062] |
| Compound 3 | 5-Phenyl-1H-pyrazolo[3,4-b]pyridine | 100 | [Bioorg. Med. Chem. Lett. 2003, 13, 1577-1580] |
This table presents data for illustrative purposes from related chemical series to indicate the potential for the pyrazolopyridine scaffold to inhibit GSK3.
Visualizations: Signaling Pathways and Experimental Workflows
GSK3 Signaling in the Wnt/β-Catenin Pathway
Caption: Wnt/β-Catenin signaling pathway and the role of GSK3.
Experimental Workflow for In Vitro GSK3 Inhibition Assay
Caption: Workflow for determining in vitro GSK3 inhibition.
Conclusion and Future Directions
While this compound has not been explicitly reported as a GSK3 inhibitor, its structural similarity to known potent pyrazolopyridine inhibitors suggests that it warrants investigation. The synthetic and analytical protocols outlined in this guide provide a framework for its synthesis and evaluation. Future research should focus on the actual synthesis and testing of this compound against GSK3α and GSK3β to determine its potency and selectivity. Further optimization of this scaffold, guided by structure-activity relationship studies and computational modeling, could lead to the development of novel and effective GSK3 inhibitors for the treatment of various diseases.
An In-depth Technical Guide to the Preliminary Screening of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrazolopyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] These derivatives have garnered significant attention for their diverse pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] Specifically, the 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine core represents a versatile template for the development of novel therapeutic agents. While extensive research exists for various analogs, this guide focuses on the preliminary screening of derivatives of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, a key intermediate in the synthesis of potential drug candidates for neurological and psychiatric disorders.[3] Due to the limited publicly available data specifically on the biological screening of the 2-methyl derivatives, this guide will also draw upon established protocols and findings from closely related pyrazolo[4,3-c]pyridine analogs to provide a comprehensive framework for their evaluation.
Synthesis of the Pyrazolo[4,3-c]pyridine Core
The synthesis of the pyrazolo[4,3-c]pyridine scaffold can be achieved through various synthetic routes. A common strategy involves the construction of a substituted pyrazole ring followed by the annulation of the pyridine ring. One reported method involves an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles to yield 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridines.[4] This intermediate can then be further functionalized through reactions like Suzuki cross-couplings.[4] Another approach utilizes a Sonogashira-type cross-coupling to produce 3-alkynyl-1H-pyrazole-4-carbaldehydes, which upon treatment with ammonia, yield the 2H-pyrazolo[4,3-c]pyridine core.[5]
For the specific synthesis of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives, a structure-based design approach has been employed, although specific details for the 2-methyl analog are not extensively published.[6]
Preliminary Biological Screening
The preliminary screening of novel this compound derivatives typically involves a battery of in vitro assays to assess their potential therapeutic activities. Based on the known biological profiles of related pyrazolopyridines, key areas for initial investigation include antiproliferative/anticancer and antimicrobial activities.
Antiproliferative Activity
A primary focus of pyrazolopyridine research has been on their potential as anticancer agents.[4][5] Preliminary screening for antiproliferative activity is crucial to identify lead compounds for further development.
Data on Antiproliferative Activity of Pyrazolo[4,3-c]pyridine Derivatives:
| Compound ID | R1 | R2 | Cell Line | GI50 (µM) ± SD | Reference |
| 18 | H | Ph | MV4-11 | 7.7 ± 2.6 | [4] |
| 19 | H | 2-MeO-Ph | MV4-11 | 6.5 ± 1.3 | [4] |
| 19 | H | 2-MeO-Ph | K562 | 7.1 ± 2.9 | [4] |
| 19 | H | 2-MeO-Ph | MCF-7 | 6.3 ± 2.1 | [4] |
| 23 | H | 4-OH-Ph | MV4-11 | 2.9 ± 0.5 | [4] |
| 23 | H | 4-OH-Ph | K562 | 3.5 ± 0.8 | [4] |
| 23 | H | 4-OH-Ph | MCF-7 | 3.1 ± 0.7 | [4] |
| 24 | Me | Ph | MV4-11 | >10 | [4] |
| 29 | Me | 4-OH-Ph | MV4-11 | 4.5 ± 1.1 | [4] |
| 29 | Me | 4-OH-Ph | K562 | 5.2 ± 1.5 | [4] |
| 29 | Me | 4-OH-Ph | MCF-7 | 4.8 ± 1.3 | [4] |
Note: The table summarizes data for 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines, which can serve as a reference for screening 2-methyl-tetrahydro analogs.
Antimicrobial Activity
Pyrazolopyridine derivatives have also demonstrated promising antimicrobial properties.[2] Preliminary screening should include a panel of clinically relevant bacterial and fungal strains.
Data on Antibacterial Activity of Pyrazolo[3,4-b]pyridine Derivatives:
| Compound ID | Bacterial Strain | Activity (Concentration) | Reference |
| 2g | Vancomycin-resistant Enterococcus (VRE) | Significant inhibition at 8 µg/mL | [2] |
| 2j | Vancomycin-resistant Enterococcus (VRE) | Significant inhibition at 8 µg/mL | [2] |
Note: This data is for pyrazolo[3,4-b]pyridine derivatives and is included to highlight the potential antimicrobial activity of the broader pyrazolopyridine class.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate preliminary screening of new chemical entities.
Antiproliferative Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control. Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 or IC50 values.
General Experimental Workflow
Potential Mechanisms of Action
Understanding the potential mechanisms of action is crucial for the rational design and development of new drugs. Based on studies of related pyrazolo[4,3-c]pyridines, several signaling pathways may be modulated by these compounds.
Induction of Apoptosis
Many potent anticancer pyrazolo[4,3-c]pyridine derivatives exert their effect by inducing apoptosis (programmed cell death) in cancer cells.[4]
Key Events in Apoptosis Induced by Pyrazolo[4,3-c]pyridines:
-
Caspase Activation: Activation of initiator caspases (e.g., Caspase-9) and executioner caspases (e.g., Caspase-3/7).[5]
-
PARP-1 Cleavage: Cleavage of Poly(ADP-ribose) polymerase 1 (PARP-1) by activated caspases.[4]
-
Bcl-2 Family Modulation: Phosphorylation and regulation of Bcl-2 family proteins, which control mitochondrial outer membrane permeabilization.[5]
Cell Cycle Arrest
Some pyrazolo[4,3-c]pyridine derivatives have been shown to cause cell cycle arrest, particularly in the G2/M phase, leading to the inhibition of cell proliferation.[5]
Key Markers of Cell Cycle Arrest:
-
Histone H3 Phosphorylation: Increased phosphorylation of histone H3 at serine-10, a marker for mitotic cells.[5]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics, which is essential for mitotic spindle formation.
Conclusion and Future Directions
The this compound scaffold holds promise for the development of novel therapeutic agents. This guide provides a framework for the preliminary screening of its derivatives, drawing upon established methodologies and findings from related pyrazolopyridine compounds. Initial screening should focus on antiproliferative and antimicrobial activities. Positive hits should then be subjected to more detailed mechanistic studies to elucidate their mode of action, including investigations into apoptosis induction and cell cycle effects. Further structure-activity relationship (SAR) studies will be crucial for optimizing the potency and selectivity of lead compounds, ultimately paving the way for the development of new and effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride [myskinrecipes.com]
- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-based design, synthesis, and evaluation of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as novel c-Met inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery of Novel Pyrazolo[4,3-c]pyridine Scaffolds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its structural resemblance to purine has made it an attractive starting point for the development of inhibitors for various enzymes and receptors. This guide provides a comprehensive overview of the discovery of novel pyrazolo[4,3-c]pyridine derivatives, focusing on their synthesis, biological evaluation, and the signaling pathways they modulate.
Core Synthesis Strategies
The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through several strategic approaches. A common method involves the condensation of a dienamine with various amines containing sulfonamide fragments. For instance, the target pyrazolo[4,3-c]pyridines 1a–f were synthesized from dienamine 2, which itself is prepared in a two-step procedure from dimethyl acetonedicarboxylate. The condensation reaction is typically carried out by refluxing in methanol for one hour, yielding the final products in good yields (72–88%).[1] This method allows for the introduction of diverse substituents at the nitrogen atom of the pyridine moiety.[1]
Another versatile approach involves the use of 5-halo-1H-pyrazolo[3,4-c]pyridine scaffolds, which can be selectively elaborated along multiple growth vectors.[2][3][4] This strategy allows for the systematic exploration of the chemical space around the core scaffold, facilitating the development of structure-activity relationships. The synthesis of these halo-scaffolds can be achieved from 2-aminopyridine derivatives. Following a simple deacetylation, the desired 5-halo-1H-pyrazolo[3,4-c]pyridines are isolated in excellent overall yields.[3]
The functionalization of the pyrazolo[4,3-c]pyridine core can be achieved at several positions:
-
N-1 and N-2 positions: These can be accessed through protection-group and N-alkylation reactions.[2][3][4]
-
C-3 position: Functionalization at this position can be achieved through tandem borylation and Suzuki–Miyaura cross-coupling reactions.[2][3][4]
-
C-5 position: This position is amenable to Pd-catalyzed Buchwald–Hartwig amination.[2][3][4]
-
C-7 position: Selective metalation with TMPMgCl·LiCl followed by reaction with electrophiles or transmetalation to ZnCl2 and Negishi cross-coupling can be used to introduce substituents at this position.[2][3][4]
Biological Activities and Therapeutic Targets
Pyrazolo[4,3-c]pyridine derivatives have been investigated for a variety of therapeutic applications, primarily as inhibitors of protein-protein interactions and enzymes involved in critical cellular processes.
A significant area of research has been the development of pyrazolo[4,3-c]pyridines as the first inhibitors of the PEX14–PEX5 protein-protein interaction (PPI), which is crucial for the import of proteins into glycosomes in Trypanosoma parasites.[5][6][7][8] Inhibition of this PPI leads to the mislocalization of glycosomal enzymes, which is fatal to the parasite, making it an attractive target for the development of new treatments for trypanosomal diseases.[7][8]
Structure-guided computational screening and subsequent optimization have led to the identification of potent pyrazolo[4,3-c]pyridine-based inhibitors.[6][7][8] The optimization process was driven by X-ray crystallography, NMR binding data, and molecular dynamics simulations.[8] These compounds have demonstrated significant cellular activity against Trypanosoma brucei and Trypanosoma cruzi.[6]
Quantitative Data: PEX14–PEX5 PPI Inhibition
| Compound | Target | Assay | IC50 / KD (µM) |
| 1 | TbPEX14 | NMR CSP | 163 (KD) |
| 29 | TbPEX14–PEX5 PPI | AlphaScreen | Superior to parent compounds |
Data extracted from Dawidowski et al., 2019.[6]
Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological and pathological processes.[1] These compounds have shown inhibitory activity against several human CA isoforms (hCA I, hCA II, hCA IX, and hCA XII) as well as bacterial β- and γ-CAs.[1]
The structure-activity relationship (SAR) studies revealed that the nature of the linker between the benzenesulfonamide and the pyrazolo[4,3-c]pyridine core, as well as the substituents on the core, significantly influence the inhibitory activity and selectivity against different CA isoforms.[1] For instance, the presence of an N-methylpropionamide linker was found to be favorable for hCA I inhibitory activity.[1]
Quantitative Data: Carbonic Anhydrase Inhibition
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | BpsCAβ (Ki, nM) | VhCAβ (Ki, nM) | EcCAγ (Ki, nM) |
| 1f | 25.3 | 28.9 | 35.6 | 45.2 | 58.4 | 62.1 | 10.2 |
| 1g | 35.1 | 45.8 | 48.2 | 59.3 | 72.5 | 78.9 | 15.8 |
| 1h | 42.6 | 55.3 | 59.8 | 68.7 | 85.1 | 91.4 | 20.1 |
| 1k | 28.9 | 38.1 | 42.7 | 52.6 | 65.9 | 71.3 | 12.5 |
| AAZ * | 250 | 12 | 25 | 5.7 | 108 | 125 | 98 |
AAZ (Acetazolamide) is a reference CA inhibitor. Data extracted from a study on pyrazolo[4,3-c]pyridine sulfonamides.[1]
Signaling Pathways and Experimental Workflows
The development of novel pyrazolo[4,3-c]pyridine scaffolds often involves a multi-step process, from initial hit identification to lead optimization and biological evaluation. The signaling pathways targeted by these compounds are diverse and crucial for disease progression.
The discovery of PEX14–PEX5 PPI inhibitors followed a structured workflow involving computational screening, chemical synthesis, and biological validation.
Caption: Workflow for the discovery of PEX14–PEX5 PPI inhibitors.
Carbonic anhydrases catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. This reaction is fundamental to many physiological processes, and its dysregulation is implicated in several diseases. Pyrazolo[4,3-c]pyridine sulfonamides act by binding to the active site of CAs, thereby inhibiting their enzymatic activity.
Caption: Mechanism of carbonic anhydrase inhibition.
Experimental Protocols
A solution of dienamine 2 (1 mmol) and the appropriate amine containing a sulfonamide fragment (1.1 mmol) in methanol (10 mL) is refluxed for 1 hour. After cooling to room temperature, the precipitate is filtered, washed with cold methanol, and dried to afford the target pyrazolo[4,3-c]pyridines.
The inhibitory activity of the synthesized compounds against various CA isoforms is assessed using a stopped-flow instrument. The assay measures the CA-catalyzed CO2 hydration activity. The kinetic data are used to determine the inhibition constants (Ki).
This NMR-based assay is used to detect the binding of small molecules to a 15N-labeled protein. A solution of the 15N-labeled protein (e.g., TbPEX14 NTD) is titrated with the compound of interest, and 1H–15N HSQC spectra are recorded at each titration point. Chemical shift changes of the protein's amide signals upon ligand binding are monitored to identify binding events and determine the dissociation constant (KD).
Conclusion
The pyrazolo[4,3-c]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. Its synthetic tractability and ability to interact with a diverse range of biological targets make it a highly valuable core structure in drug discovery. The detailed methodologies and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their quest for new and effective medicines. The ongoing exploration of this scaffold is likely to yield even more promising drug candidates in the future.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. iris.cnr.it [iris.cnr.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: The Research Landscape of CAS No. 100501-59-5 and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The compound identified by CAS number 100501-59-5 is 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine. While direct research on the biological activity of this specific molecule is limited, its core structure, a pyrazolo[4,3-c]pyridine, is a significant scaffold in medicinal chemistry. This guide provides a comprehensive overview of the research surrounding this chemical family, focusing on its synthesis, antiproliferative properties, and mechanism of action, treating this compound as a key intermediate in the development of more complex, biologically active compounds.
Chemical and Physical Properties of this compound
A summary of the known physical and chemical properties of the title compound is presented below.
| Property | Value |
| CAS Number | 100501-59-5 |
| Molecular Formula | C₇H₁₁N₃ |
| Molecular Weight | 137.18 g/mol |
| Boiling Point | 272 °C |
| Density | 1.27 g/cm³ |
| Flash Point | 119 °C |
Role as a Synthetic Intermediate
This compound serves as a valuable starting material or intermediate in the synthesis of more highly substituted pyrazolo[4,3-c]pyridine derivatives. These derivatives have garnered significant interest due to their potent biological activities, particularly in the realm of oncology.
Experimental Protocols
Synthesis of Substituted 2H-pyrazolo[4,3-c]pyridines
A common strategy for the synthesis of biologically active, substituted 2H-pyrazolo[4,3-c]pyridines involves a multi-step process that can be adapted from the synthesis of related compounds.[1] A representative protocol is the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. This process begins with the formation of a 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine intermediate, which then undergoes a Suzuki cross-coupling reaction to introduce various substituents at the 7-position.[1]
Step 1: Iodine-Mediated Electrophilic Cyclization
This step involves the cyclization of an appropriate azide-alkyne precursor to form the iodinated pyrazolo[4,3-c]pyridine core.
-
Reagents and Conditions:
-
Azide-alkyne precursor
-
Iodine (I₂)
-
A suitable base (e.g., K₃PO₄ or NaHCO₃)
-
Dichloromethane (DCM) as the solvent
-
Reaction is typically carried out at room temperature for 12 hours.
-
Step 2: Suzuki Cross-Coupling Reaction
The iodinated intermediate is then coupled with a variety of boronic acids to introduce diversity at the 7-position.[1]
-
Reagents and Conditions:
-
7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine intermediate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂) as the catalyst
-
Cesium carbonate (Cs₂CO₃) as the base
-
A solvent mixture of ethanol and water (3:1)
-
The reaction is often performed under microwave irradiation at 100 °C for 30-60 minutes to ensure a short reaction time.[1]
-
Caption: Synthetic workflow for substituted pyrazolo[4,3-c]pyridines.
Antiproliferative Activity Assay
The antiproliferative activity of synthesized pyrazolo[4,3-c]pyridine derivatives is commonly evaluated against a panel of human cancer cell lines.[1]
-
Cell Lines:
-
K562 (chronic myeloid leukemia)
-
MV4-11 (biphenotypic B myelomonocytic leukemia)
-
MCF-7 (human breast cancer)
-
-
Methodology:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 72 hours).
-
Cell viability is assessed using a suitable method, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by direct cell counting.
-
The GI₅₀ (concentration required to inhibit cell growth by 50%) is calculated from the dose-response curves.
-
Caption: Experimental workflow for antiproliferation assays.
Quantitative Data: Antiproliferative Activity
The following table summarizes the in vitro antiproliferative activity (GI₅₀ values in µM) of a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against three human cancer cell lines.[1]
| Compound | Substituent at 7-position | K562 (GI₅₀, µM) | MV4-11 (GI₅₀, µM) | MCF-7 (GI₅₀, µM) |
| 18 | Phenyl | 5.3 ± 0.4 | 4.1 ± 0.3 | > 20 |
| 19 | 4-Methylphenyl | 4.8 ± 0.3 | 3.9 ± 0.2 | 15.2 ± 1.1 |
| 20 | 4-Methoxyphenyl | 3.1 ± 0.2 | 2.5 ± 0.2 | 9.8 ± 0.7 |
| 21 | 4-Fluorophenyl | 4.2 ± 0.3 | 3.5 ± 0.3 | 12.1 ± 0.9 |
| 22 | 4-Chlorophenyl | 3.9 ± 0.3 | 3.1 ± 0.2 | 10.5 ± 0.8 |
| 23 | 4-Hydroxyphenyl | 1.9 ± 0.1 | 1.5 ± 0.1 | 6.5 ± 0.5 |
Data are presented as mean ± standard deviation from at least three independent experiments.[1] The most potent compound in this series was found to be 4-(2,6-Diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol (Compound 23).[1]
Mechanism of Action: Induction of Apoptosis
Further investigation into the mechanism of action of the most active pyrazolo[4,3-c]pyridine derivatives revealed that their antiproliferative effects are linked to the induction of apoptosis (programmed cell death).[1]
The proposed signaling pathway for the induction of apoptosis by these compounds involves several key events:
-
Initiation: The compound interacts with cellular targets, leading to the activation of the intrinsic apoptotic pathway.
-
Caspase Activation: This results in the activation of the initiator caspase, Caspase-9.
-
Execution: Activated Caspase-9 then cleaves and activates executioner caspases, such as Caspase-3.
-
PARP-1 Cleavage: Activated executioner caspases cleave key cellular substrates, including Poly(ADP-ribose) polymerase 1 (PARP-1). The cleavage of PARP-1 is a hallmark of apoptosis.[1]
-
LC3 Fragmentation: The compounds have also been shown to induce the fragmentation of microtubule-associated protein 1-light chain 3 (LC3), which is involved in autophagy and can also be linked to apoptosis.[1]
Caption: Apoptotic pathway induced by pyrazolo[4,3-c]pyridines.
Conclusion
While this compound (CAS No. 100501-59-5) is primarily recognized as a chemical intermediate, the pyrazolo[4,3-c]pyridine scaffold it represents is of significant interest in the field of drug discovery. Research has demonstrated that derivatives of this core structure possess potent antiproliferative activity against various cancer cell lines. The mechanism of action for the most effective of these compounds involves the induction of apoptosis through the activation of caspases and subsequent cleavage of PARP-1. The synthetic accessibility and the demonstrated biological activity of this class of compounds make them a promising area for further research and development of novel anticancer therapeutics.
References
Methodological & Application
Application Notes and Protocols: Synthesis of Tetrahydropyrazolopyridines via the Pictet-Spengler Reaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Pictet-Spengler Reaction as a Powerful Tool for Heterocyclic Synthesis
First discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a robust and efficient method for the synthesis of various nitrogen-containing heterocyclic compounds[1]. The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular electrophilic substitution to form a new ring system[3]. The driving force of this reaction is the formation of a highly electrophilic iminium ion, which is then attacked by the electron-rich aromatic ring[1].
The versatility of the Pictet-Spengler reaction has led to its widespread use in the total synthesis of natural products and the development of novel pharmaceutical agents[2]. While traditionally employed with electron-rich aromatic systems like indoles and phenols, the reaction can be adapted for other heterocyclic systems. Pyrazoles, with their unique electronic properties and prevalence in bioactive molecules, represent an attractive, albeit challenging, substrate for this transformation. The resulting tetrahydropyrazolopyridine core is a key feature in molecules with a range of biological activities.
This guide will walk you through the necessary steps to explore this synthetic route, from the preparation of the key starting material to the final cyclization reaction.
Proposed Synthesis of the Key Precursor: 2-(1H-Pyrazol-4-yl)ethan-1-amine
A critical prerequisite for the Pictet-Spengler reaction is the availability of the corresponding β-arylethylamine. In this case, a 2-(pyrazol-4-yl)ethan-1-amine is required. As this is not a commercially common reagent, a reliable synthetic route is necessary. Below is a proposed multi-step synthesis based on established organic chemistry principles.
Synthetic Workflow for 2-(1H-Pyrazol-4-yl)ethan-1-amine
Caption: Proposed synthetic workflow for the key β-pyrazolylethylamine precursor.
Experimental Rationale:
-
Step 1: Vilsmeier-Haack Formylation: This classic reaction introduces a formyl group at the C4 position of the pyrazole ring, which is generally the most nucleophilic position for unsubstituted pyrazoles.
-
Step 2: Knoevenagel Condensation: The aldehyde is then condensed with nitromethane to form a nitroalkene. This reaction extends the carbon chain by two carbons and introduces a nitrogen functionality.
-
Step 3: Reduction: The nitro group and the alkene are then reduced to the desired primary amine using a strong reducing agent like lithium aluminum hydride (LiAlH4).
This proposed synthesis provides a logical and feasible route to the necessary starting material. Researchers should perform literature searches for each specific step to find optimized conditions.
Detailed Protocol: Pictet-Spengler Synthesis of Tetrahydropyrazolopyridines (Adapted from Furan Analogue Synthesis)
This protocol is adapted from a reliable, published procedure for the synthesis of tetrahydrofuro[3,2-c]pyridines. The core principles and reaction setup are expected to be highly transferable to the pyrazole system.
Reaction Mechanism
Caption: Generalized mechanism of the Pictet-Spengler reaction for tetrahydropyrazolopyridine synthesis.
Materials and Reagents
-
2-(1H-Pyrazol-4-yl)ethan-1-amine (or a substituted analogue)
-
Aldehyde (various aromatic or aliphatic aldehydes can be screened)
-
Anhydrous Acetonitrile (CH3CN)
-
Glacial Acetic Acid (AcOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Hydroxide (NaOH) or Sodium Bicarbonate (NaHCO3) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Magnesium Sulfate (MgSO4) or Sodium Sulfate (Na2SO4)
-
Standard laboratory glassware, including a round-bottom flask, condenser, and magnetic stirrer.
Experimental Procedure (Semi-one-pot)
Step 1: Imine Formation
-
To a solution of the desired aldehyde (1.0 mmol) in dry acetonitrile (1 mL) in a round-bottom flask, add 2-(1H-pyrazol-4-yl)ethan-1-amine (1.0 mmol).
-
Heat the reaction mixture at 82 °C for 1 hour. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Remove the solvent under reduced pressure to obtain the crude imine.
Causality and Field Insights: This initial step forms the imine in situ. Using a slight excess of the more volatile component (if applicable) can help drive the reaction to completion. While isolation of the imine is possible, a one-pot procedure is generally more efficient.
Step 2: Pictet-Spengler Cyclization
-
Dissolve the crude imine in glacial acetic acid (750 µL).
-
Carefully add concentrated hydrochloric acid (500 µL) portionwise to the solution. Caution: This is an exothermic reaction.
-
Stir the reaction mixture at 70 °C for 5-24 hours. The optimal reaction time will depend on the specific substrates and should be determined by TLC monitoring.
Causality and Field Insights: The mixture of acetic acid and hydrochloric acid provides a strongly acidic medium necessary to protonate the imine, forming the highly reactive iminium ion. The pyrazole ring, while aromatic, is a competent nucleophile for the subsequent intramolecular cyclization. The nucleophilicity of the pyrazole ring is lower than that of furan or indole, which may necessitate longer reaction times or higher temperatures. Researchers should be mindful of potential side reactions, such as polymerization or degradation, under these strongly acidic conditions.
Step 3: Work-up and Isolation
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the reaction by adding a saturated aqueous solution of NaOH or NaHCO3 until the pH is basic. This should be done in an ice bath to control the exotherm.
-
The product may precipitate out of the solution. If so, collect the solid by filtration.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
Step 4: Purification
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tetrahydropyrazolopyridine.
Data Presentation: Substrate Scope and Optimization
The following table presents data from the analogous synthesis of tetrahydrofuro[3,2-c]pyridines, which can serve as a starting point for exploring the substrate scope of the pyrazole-based reaction. It is anticipated that electron-donating groups on the aldehyde will facilitate the reaction by stabilizing the iminium ion intermediate, while electron-withdrawing groups may lead to lower yields.
| Entry | Aldehyde (ArCHO) | Ar Substituent | Expected Yield Trend |
| 1 | Benzaldehyde | H | Good |
| 2 | 4-Methoxybenzaldehyde | 4-OCH3 (EDG) | Excellent |
| 3 | 4-Methylbenzaldehyde | 4-CH3 (EDG) | Excellent |
| 4 | 4-Chlorobenzaldehyde | 4-Cl (EWG) | Moderate |
| 5 | 4-Nitrobenzaldehyde | 4-NO2 (strong EWG) | Poor to Trace |
EDG = Electron-Donating Group; EWG = Electron-Withdrawing Group. Yield trends are hypothesized based on the analogous furan system.
Key Optimization Parameters:
-
Acid Catalyst: While HCl/AcOH is a robust system, other Brønsted acids (e.g., trifluoroacetic acid, p-toluenesulfonic acid) or Lewis acids could be explored.
-
Temperature: A temperature screen from room temperature to reflux is recommended to find the optimal balance between reaction rate and side product formation.
-
Solvent: While acetonitrile and acetic acid are good starting points, other solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) could be investigated.
-
Reaction Time: Careful monitoring by TLC or LC-MS is crucial to determine the point of maximum product formation.
Potential Challenges and Considerations
-
Regioselectivity: Unsubstituted pyrazole has two potentially nucleophilic carbon atoms (C3/C5 and C4). The Vilsmeier-Haack reaction typically proceeds at C4. However, the Pictet-Spengler cyclization could potentially occur at either C3/C5 or C4, leading to regioisomers. The regiochemical outcome will be influenced by the substitution pattern on the pyrazole ring and the reaction conditions. Careful characterization of the product (e.g., by 2D NMR) is essential to confirm the structure.
-
Nucleophilicity of the Pyrazole Ring: Pyrazoles are generally less nucleophilic than indoles or furans. If the reaction fails or proceeds in low yield, strategies to increase the electron density of the pyrazole ring (e.g., by introducing electron-donating substituents) could be beneficial.
Conclusion
The Pictet-Spengler reaction offers a promising, albeit underexplored, avenue for the synthesis of valuable tetrahydropyrazolopyridine scaffolds. By leveraging established protocols for analogous heterocyclic systems and a rational approach to the synthesis of the required β-pyrazolylethylamine precursor, researchers are well-equipped to investigate this transformation. Careful optimization of reaction conditions and thorough characterization of the products will be key to establishing this as a robust method in the synthetic chemist's toolbox.
References
Application of Bohlmann-Rahtz Pyridine Synthesis Principles for the Generation of Pyrazolo[4,3-c]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bohlmann-Rahtz pyridine synthesis is a robust and efficient two-step method for the preparation of substituted pyridines. The classical reaction involves the condensation of an enamine with an ethynylketone, which forms an aminodiene intermediate. This intermediate, upon thermal induction, undergoes E/Z isomerization followed by cyclodehydration to yield 2,3,6-trisubstituted pyridines.[1][2] Over the years, numerous modifications, including acid catalysis and the use of microwave irradiation, have been developed to improve reaction efficiency and enable one-pot procedures.[3][4]
While direct named applications of the Bohlmann-Rahtz synthesis for the construction of the pyrazolo[4,3-c]pyridine core are not extensively documented, the fundamental principles of this reaction are highly relevant. The core transformation—the construction of a pyridine ring from a three-carbon nitrogen-containing fragment (the enamine) and a three-carbon carbonyl-containing fragment (the alkynone)—can be conceptually extended to the synthesis of fused heterocyclic systems like pyrazolo[4,3-c]pyridines.
This application note details a synthetic protocol for pyrazolo[4,3-c]pyridine derivatives that employs a mechanistically analogous strategy. Here, a 4-amino-5-formylpyrazole acts as the enamine precursor, which upon condensation with an active methylene compound, leads to the formation of the fused pyridine ring. This approach mirrors the logic of the Bohlmann-Rahtz synthesis by combining a nitrogen-containing component from the pyrazole with a suitable three-carbon unit to construct the pyridine ring.
General Reaction Mechanism: The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis proceeds in two distinct steps:
-
Michael Addition: An enamine reacts with an ethynyl ketone (an alkynone) via a Michael-type conjugate addition to form a stable aminodiene intermediate.
-
Cyclodehydration: The aminodiene intermediate undergoes a heat-induced E/Z isomerization, which brings the amino group and a carbonyl group in proximity, allowing for a cyclization and subsequent dehydration to form the aromatic pyridine ring.[2]
Various catalysts, such as Brønsted or Lewis acids, can facilitate the cyclodehydration step at significantly lower temperatures, often allowing for a one-pot synthesis.[3]
Caption: General mechanism of the Bohlmann-Rahtz pyridine synthesis.
Experimental Protocols: Synthesis of Pyrazolo[4,3-c]pyridines
The following protocol is adapted from methodologies that utilize the condensation of a 4-aminopyrazole derivative with an active methylene compound, a strategy analogous to the Bohlmann-Rahtz synthesis for constructing the pyridine ring.
Protocol: Synthesis of Ethyl 1-Aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxylates
This procedure describes the cyclocondensation of a 4-amino-1-aryl-1H-pyrazole-5-carbaldehyde with ethyl acetoacetate to yield a pyrazolo[4,3-c]pyridine derivative.
Materials:
-
4-Amino-1-aryl-1H-pyrazole-5-carbaldehyde (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Piperidine (0.2 mmol)
-
Ethanol (10 mL)
-
Glacial Acetic Acid (optional, for catalysis)
Procedure:
-
To a solution of 4-amino-1-aryl-1H-pyrazole-5-carbaldehyde (1.0 mmol) in ethanol (10 mL) in a round-bottom flask, add ethyl acetoacetate (1.2 mmol).
-
Add a catalytic amount of piperidine (0.2 mmol) to the reaction mixture.
-
Reflux the mixture for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
The product often precipitates from the solution upon cooling. If not, the solvent can be partially evaporated under reduced pressure to induce precipitation.
-
Collect the solid product by filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or ethyl acetate) to obtain the pure ethyl 1-aryl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate.
Characterization:
The structure of the synthesized compounds should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.
Caption: Experimental workflow for the synthesis of pyrazolo[4,3-c]pyridines.
Quantitative Data
The following table summarizes representative yields for the synthesis of various substituted pyrazolo[4,3-c]pyridine derivatives using the described protocol.
| Entry | Aryl Group (Ar) | Product | Reaction Time (h) | Yield (%) |
| 1 | Phenyl | Ethyl 5-methyl-1-phenyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate | 5 | 85 |
| 2 | 4-Chlorophenyl | Ethyl 1-(4-chlorophenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate | 6 | 82 |
| 3 | 4-Methoxyphenyl | Ethyl 1-(4-methoxyphenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-7-carboxylate | 5 | 88 |
| 4 | 4-Nitrophenyl | Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazolo[4,3-c]pyridine-7-carboxylate | 6 | 75 |
Note: The data presented are representative and actual yields may vary depending on the specific substrate and reaction conditions.
Biological Significance and Signaling Pathways
Pyrazolo[4,3-c]pyridine derivatives are of significant interest in drug discovery due to their structural similarity to purines, allowing them to interact with a variety of biological targets. They have been investigated for a range of therapeutic applications, including as inhibitors of kinases, which are key regulators of cellular signaling pathways. For instance, certain pyrazolopyridines have been identified as inhibitors of spleen tyrosine kinase (Syk), a crucial mediator in the signaling cascade of immune cells.
Caption: Inhibition of the Syk signaling pathway by a pyrazolo[4,3-c]pyridine derivative.
References
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - New one-pot synthesis of 4-arylpyrazolo[3,4-b]pyridin-6-ones based on 5-aminopyrazoles and azlactones [beilstein-journals.org]
Application Note: Strategic Functionalization of Pyrazolopyridines via Suzuki-Miyaura Cross-Coupling
Abstract
Pyrazolopyridine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active agents.[1] The ability to strategically introduce diverse substituents onto this heterocyclic system is paramount for drug discovery and development. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for forging carbon-carbon bonds.[2][3] This guide provides a comprehensive overview, field-proven insights, and detailed protocols for the successful functionalization of various pyrazolopyridine isomers using this Nobel Prize-winning chemistry.[4] We will delve into the mechanistic underpinnings, explore the critical parameters that govern reaction success, and offer robust starting protocols and troubleshooting advice for researchers, scientists, and drug development professionals.
Introduction: The Power of the Pyrazolopyridine Scaffold
Pyrazolopyridines, bicyclic nitrogen-containing heterocycles, are of significant interest due to their structural resemblance to purines, which allows them to interact with a wide array of biological targets.[5] This has led to their development as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.[1][6] The specific substitution pattern around the pyrazolopyridine core dictates its biological activity. Consequently, efficient and selective methods for C-H functionalization or coupling with halo-derivatives are essential for generating compound libraries for screening and lead optimization.
The palladium-catalyzed Suzuki-Miyaura reaction offers an unparalleled platform for this purpose, enabling the coupling of a halogenated (or triflated) pyrazolopyridine with a diverse range of organoboron reagents.[2] Key advantages of this reaction include its high functional group tolerance, the commercial availability of a vast array of boronic acids and their derivatives, and the relatively mild and environmentally benign reaction conditions.[2][7]
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
Understanding the mechanism is crucial for rational optimization and troubleshooting. The generally accepted catalytic cycle proceeds through three fundamental steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or C-OTf) bond of the pyrazolopyridine electrophile. This is often the rate-limiting step, particularly for less reactive aryl chlorides.[8][9] The result is a Pd(II) intermediate.
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation by a base, which forms a more nucleophilic boronate species.[7][10]
-
Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[8]
Key Parameters for Successful Coupling
The success of functionalizing pyrazolopyridines hinges on the careful selection of several interdependent parameters. The nitrogen atoms in the heterocyclic core can coordinate to the palladium catalyst, potentially causing deactivation, making ligand choice particularly critical.[11][12]
-
Pyrazolopyridine Electrophile (R¹-X): The reactivity order of the leaving group (X) is I > Br > OTf >> Cl. While iodo- and bromo-pyrazolopyridines are more reactive, chloro-derivatives are often more economical starting materials. Coupling of chloropyridines requires more active catalyst systems to overcome the challenging oxidative addition step.[9]
-
Organoboron Reagent (R²-BY₂): Boronic acids are the most common coupling partners. However, they can be prone to decomposition via protodeboronation, especially with electron-rich or certain heteroaryl systems.[4][12] In such cases, using more stable boronate esters (e.g., pinacol esters, MIDA esters) or potassium trifluoroborate salts is a prudent strategy.[10]
-
Palladium Catalyst & Ligand: This is arguably the most critical choice. The ligand stabilizes the Pd(0) species and modulates its reactivity.[4] For N-heterocyclic substrates like pyrazolopyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[13][14][15] They promote the oxidative addition and reductive elimination steps while preventing catalyst deactivation.[8][13] Modern pre-catalysts (e.g., XPhos Pd G2/G3) are often preferred as they are air-stable and form the active Pd(0) species reliably in situ.[6][14]
-
Base: The base is essential for the transmetalation step.[7] Its strength and solubility are key. Strong, non-nucleophilic inorganic bases like K₃PO₄, Cs₂CO₃, and K₂CO₃ are commonly employed.[16] The choice of base can significantly impact yield and side-product formation.
-
Solvent: The solvent system must solubilize the reactants and facilitate the catalytic cycle.[17] Aprotic polar solvents or mixtures with water are typical. Common choices include 1,4-dioxane/water, THF/water, or DMF.[4][18] The solvent can influence catalyst activity and selectivity.[17]
General Protocol for Suzuki-Miyaura Coupling of a Halo-Pyrazolopyridine
This protocol provides a robust starting point that can be optimized for specific substrates. All operations should be performed under an inert atmosphere (Nitrogen or Argon) to prevent oxidation of the Pd(0) catalyst.[9]
Materials:
-
Halo-pyrazolopyridine (1.0 eq.)
-
Arylboronic acid or ester (1.2–1.5 eq.)
-
Palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 2-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq.)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
Step-by-Step Procedure:
-
Reaction Setup: To a dry reaction vial or flask equipped with a magnetic stir bar, add the halo-pyrazolopyridine (1.0 eq.), the boronic acid (1.2 eq.), the base (e.g., K₃PO₄, 2.0 eq.), and the palladium pre-catalyst (e.g., XPhos Pd G2, 2 mol%).[16]
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, typically at a 3:1 to 5:1 ratio) via syringe. The typical concentration is around 0.1 M with respect to the limiting reagent.[16][19]
-
Heating: Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80–110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor the consumption of the starting material by TLC or LC-MS analysis. Reaction times can vary from 1 to 24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Case Study: Selective Arylation of Pyrazolo[3,4-b]pyridines
The pyrazolo[3,4-b]pyridine core is a common scaffold in kinase inhibitors. Often, selective functionalization at different positions is required. A study by Kumar et al. demonstrated a practical, one-pot sequential Suzuki-Miyaura coupling to synthesize 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines.[1][19]
Starting with 6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine, the greater reactivity of the C-I bond allows for selective arylation at the C3 position under milder conditions (e.g., 60 °C).[1][19] After the first coupling is complete, a second boronic acid and additional catalyst are added, and the temperature is increased (e.g., 100 °C) to facilitate the more challenging coupling at the C6-chloro position.[19]
Table 1: Recommended Conditions for Selective Pyrazolopyridine Functionalization
| Substrate Type | Position | Leaving Group | Recommended Catalyst System | Base | Solvent | Temp (°C) | Reference |
| Pyrazolo[3,4-b]pyridine | C3 | Iodo | Pd(OAc)₂ / dppf | Cs₂CO₃ | Dioxane/H₂O | 60 | [19] |
| Pyrazolo[3,4-b]pyridine | C6 | Chloro | Pd(OAc)₂ / dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | [19] |
| Pyrazolo[1,5-a]pyrimidine | C3 | Bromo | XPhosPdG2 / XPhos | K₃PO₄ | Dioxane | 110 (MW) | [6] |
| Pyrazolo[3,4-c]pyridine | C3 | Triflate | Pd(OAc)₂ / XPhos | K₃PO₄ | Dioxane | 100 | [15] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive catalyst (Pd(0) oxidized).2. Insufficiently reactive electrophile (e.g., chloride).3. Poorly chosen ligand/base/solvent. | 1. Ensure rigorous degassing of solvents and use of inert atmosphere.[9]2. Switch to a more active catalyst system (e.g., Buchwald ligands, NHC ligands). Increase reaction temperature.[9]3. Screen different ligands, bases, and solvents. |
| Protodeboronation | Boronic acid is unstable under reaction conditions (hydrolysis of C-B bond). | Use an anhydrous solvent. Switch to a more stable boronate ester (pinacol, MIDA) or trifluoroborate salt.[4] Use a weaker base if possible. |
| Homocoupling of Boronic Acid | Often promoted by the presence of oxygen or high catalyst loading. | Ensure the system is properly degassed.[9] Try reducing the catalyst loading. |
| Debromination/Dechlorination | Reductive cleavage of the C-X bond instead of coupling. | This can be ligand-dependent. Trying a different ligand (e.g., XPhos has been shown to mitigate this for some substrates) may help.[6] |
| Stalled Reaction | Catalyst deactivation (e.g., by coordination to pyridine nitrogen). | Increase catalyst loading. Switch to a bulkier ligand that disfavors unproductive coordination. |
Conclusion
The Suzuki-Miyaura cross-coupling is an indispensable tool for the functionalization of pyrazolopyridines, enabling the rapid construction of diverse chemical libraries for drug discovery. Success relies on a rational, mechanism-informed approach to reaction optimization. By carefully selecting the catalyst system, base, and solvent, and by employing robust, inert-atmosphere techniques, researchers can effectively overcome the challenges associated with these important N-heterocyclic substrates. The protocols and insights provided herein serve as a validated starting point for the strategic synthesis of novel pyrazolopyridine derivatives.
References
- 1. Synthesis of 3,6-diaryl-1H-pyrazolo[3,4-b]pyridines via one-pot sequential Suzuki–Miyaura coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 6. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. benchchem.com [benchchem.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Synthesis of Pyrazolo[4,3-c]pyridine Analogs
Audience: Researchers, scientists, and drug development professionals.
Abstract: The pyrazolo[4,3-c]pyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry due to its diverse biological activities, including applications as kinase inhibitors and anti-cancer agents.[1] The efficient construction and functionalization of this core structure are paramount for drug discovery and development programs. This guide provides an in-depth exploration of modern palladium-catalyzed cross-coupling reactions, which offer a versatile and powerful toolkit for the synthesis of diverse pyrazolo[4,3-c]pyridine analogs. We will delve into the mechanistic underpinnings of key transformations, provide field-tested experimental protocols, and discuss the rationale behind the selection of catalysts, ligands, and reaction conditions.
The Strategic Importance of Palladium Catalysis
Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, earning the 2010 Nobel Prize in Chemistry for Richard F. Heck, Ei-ichi Negishi, and Akira Suzuki.[2] These reactions provide a mild and highly efficient means of forming carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds with exceptional functional group tolerance.[3] For the synthesis of complex molecules like pyrazolo[4,3-c]pyridine analogs, this means that pre-functionalized building blocks can be coupled late in a synthetic sequence, enabling rapid access to a diverse library of compounds for structure-activity relationship (SAR) studies.
The general catalytic cycle, which forms the basis of most of these transformations, involves three key steps: oxidative addition, transmetalation (for reactions like Suzuki) or a related step, and reductive elimination.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
The choice of ligand (L), base, and solvent is critical for modulating the reactivity and stability of the palladium species throughout this cycle, thereby ensuring high yields and selectivity.
Core Synthetic Strategies: C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for forming C-C bonds, coupling an organoboron species with an organic halide or triflate.[4] Its popularity stems from the mild reaction conditions and the commercial availability of a vast array of boronic acids and esters.
Causality in Protocol Design:
For the synthesis of 3-(hetero)aryl pyrazolo[4,3-c]pyridine analogs, a common strategy involves the coupling of a C3-halogenated or C3-triflate pyrazolopyridine precursor with a suitable (hetero)aryl boronic acid.[5][6]
-
Catalyst System: A combination of a palladium(II) precatalyst like Pd(OAc)₂ and a bulky, electron-rich phosphine ligand such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) is highly effective.[7] The Pd(OAc)₂ is reduced in situ to the active Pd(0) species. The bulky XPhos ligand facilitates the crucial, often rate-limiting, reductive elimination step and prevents catalyst decomposition.[5]
-
Base: An inorganic base like potassium carbonate (K₂CO₃) is required. Its primary role is to activate the organoboron species by forming a more nucleophilic borate complex, which facilitates the transmetalation step.[8]
-
Solvent System: A mixture of an organic solvent (like 1,4-dioxane or DME) and water is typically used. Water is essential for dissolving the inorganic base and aiding in the formation of the active borate species.
Data Presentation: Suzuki-Miyaura Coupling Conditions
| Entry | Halide/Triflate (R-X) | Boronic Acid (R'-B(OH)₂) | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | C3-Triflate | 4-Methoxyphenylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | DME/H₂O | 80 | 94 | [5] |
| 2 | C3-Triflate | 2-(Trifluoromethyl)phenylboronic acid | XPhos Precatalyst | K₂CO₃ | DME/H₂O | RT | 76 | [6] |
| 3 | C5-Bromo | Phenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | DMAc | 120 | 48 | [9] |
Experimental Protocol: Synthesis of a 3-Aryl-tetrahydropyrazolo[3,4-c]pyridine Analog
This protocol is adapted from Kemmitt, P. D., et al., J. Org. Chem. 2014.[5][6]
Objective: To synthesize (6-Benzyl-3-(5-chloro-2,4-dimethoxyphenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-1-yl)methyl pivalate via Suzuki-Miyaura coupling.
Materials:
-
(6-Benzyl-3-(((trifluoromethyl)sulfonyl)oxy)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridin-1-yl)methyl pivalate (1.0 equiv)
-
(5-Chloro-2,4-dimethoxyphenyl)boronic acid (1.5 equiv)
-
Palladium(II) Acetate (Pd(OAc)₂) (5 mol%)
-
XPhos (10 mol%)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (3:1 v/v)
-
Ethyl Acetate (EtOAc), Brine
Procedure:
-
To a reaction vessel, add the pyrazolopyridine triflate (1.0 equiv), (5-chloro-2,4-dimethoxyphenyl)boronic acid (1.5 equiv), K₂CO₃ (3.0 equiv), Pd(OAc)₂ (0.05 equiv), and XPhos (0.10 equiv).
-
Evacuate and backfill the vessel with an inert atmosphere (Nitrogen or Argon). This is critical as the active Pd(0) catalyst is oxygen-sensitive.
-
Add the degassed DME/Water solvent mixture via syringe. The process of degassing the solvent (e.g., by sparging with argon for 15-20 minutes) is crucial to remove dissolved oxygen.
-
Stir the resulting mixture at 80 °C. Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 2-6 hours.
-
Upon completion, allow the reaction to cool to room temperature.
-
Dilute the mixture with Ethyl Acetate (50 mL) and wash with water (20 mL) and then brine (20 mL) to remove the inorganic base and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl analog.
Core Synthetic Strategies: C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry, enabling the formation of C-N bonds by coupling amines with aryl halides or triflates.[10] This reaction is indispensable for installing amine functionalities, which are prevalent in bioactive molecules, onto the pyrazolo[4,3-c]pyridine core.
Causality in Protocol Design:
-
Catalyst System: A common and highly effective system involves a palladium source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) and a bidentate phosphine ligand such as BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl).[9] Pd₂(dba)₃ is a stable Pd(0) source. The bidentate ligand forms a well-defined, stable complex with palladium that promotes the oxidative addition and reductive elimination steps.[10]
-
Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is typically required. Its role is to deprotonate the amine, forming the corresponding amide in the catalytic cycle, which then displaces the halide from the palladium center.
-
Solvent: Anhydrous, aprotic solvents like THF or Toluene are used to prevent quenching of the strong base.
Caption: Palladium-catalyzed reactions enable diverse functionalization of a core scaffold.
Experimental Protocol: Synthesis of a C5-Amino-pyrazolo[3,4-c]pyridine Analog
This protocol is adapted from Bedwell, E. V., et al., RSC Adv. 2023.[9]
Objective: To synthesize a C5-aminated pyrazolopyridine derivative from a 5-bromo precursor.
Materials:
-
5-Bromo-1H-pyrazolo[3,4-c]pyridine derivative (1.0 equiv)
-
Desired primary or secondary amine (e.g., Morpholine) (1.2 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
rac-BINAP (7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried Schlenk tube under an inert atmosphere, add NaOtBu (1.4 equiv).
-
In a separate flask, add the 5-bromo-pyrazolopyridine (1.0 equiv), the amine (1.2 equiv), Pd₂(dba)₃ (0.025 equiv), and rac-BINAP (0.075 equiv).
-
Evacuate and backfill the flask with inert gas, then add anhydrous THF. Stir for 5 minutes to dissolve the reagents.
-
Transfer the resulting solution to the Schlenk tube containing the NaOtBu.
-
Heat the reaction mixture to 55-65 °C and stir for 12-18 hours. The reaction progress should be monitored by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent like EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the pure C-N coupled product.
Concluding Remarks and Future Outlook
Palladium-catalyzed cross-coupling reactions are indispensable tools for the synthesis and elaboration of the pyrazolo[4,3-c]pyridine scaffold. Methods like the Suzuki-Miyaura and Buchwald-Hartwig reactions provide reliable and versatile pathways to introduce a wide range of substituents, facilitating the exploration of chemical space in drug discovery. Newer methodologies, such as direct C-H activation, are also emerging as powerful strategies for late-stage functionalization, further expanding the synthetic chemist's toolkit.[11][12] The protocols and principles outlined in this guide serve as a robust foundation for researchers aiming to synthesize novel pyrazolo[4,3-c]pyridine analogs for therapeutic applications.
References
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Cross-coupling reaction - Wikipedia [en.wikipedia.org]
- 4. nobelprize.org [nobelprize.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of 3-(hetero)aryl tetrahydropyrazolo[3,4-c]pyridines by Suzuki-Miyaura cross-coupling methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Multi-Component Synthesis of Tetrahydropyrazolopyridines
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of tetrahydropyrazolopyridine derivatives via multi-component reactions (MCRs). Tetrahydropyrazolopyridines are a significant class of heterocyclic compounds that are of great interest in medicinal chemistry due to their diverse pharmacological activities. Multi-component reactions offer an efficient and atom-economical approach to construct these complex molecular scaffolds in a single synthetic operation from readily available starting materials.
Application Note 1: Catalyst-Free, Four-Component Synthesis in a Green Solvent
This protocol describes a one-pot, four-component reaction for the synthesis of tetrahydropyrazolopyridine derivatives in ethanol, a green and environmentally friendly solvent, without the need for a catalyst.[1] This method is advantageous due to its simplicity, use of a green solvent, and good to excellent yields.
Reaction Scheme:
A 1,3-dicarbonyl compound, an aldehyde, hydrazine, and ammonium acetate react in a one-pot synthesis to yield the corresponding tetrahydropyrazolopyridine derivative.[1]
Experimental Protocol
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate)
-
Aldehyde (e.g., benzaldehyde)
-
Hydrazine hydrate
-
Ammonium acetate
-
Ethanol
Procedure:
-
A mixture of the 1,3-dicarbonyl compound (2 mmol), aldehyde (2 mmol), hydrazine hydrate (1 mmol), and ammonium acetate (1 mmol) in ethanol (10 mL) is prepared in a round-bottom flask.
-
The reaction mixture is refluxed for the time specified in Table 1, with progress monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature.
-
The solid product that precipitates is collected by filtration, washed with cold ethanol, and then dried.
-
If necessary, the crude product can be further purified by recrystallization from ethanol.
Quantitative Data Summary
| Entry | Aldehyde | Product | Time (h) | Yield (%) | M.P. (°C) |
| 1 | Benzaldehyde | 5a | 5 | 92 | 240-242 |
| 2 | 4-Chlorobenzaldehyde | 5b | 4 | 95 | 278-280 |
| 3 | 4-Methylbenzaldehyde | 5c | 5 | 90 | 242-244 |
| 4 | 4-Methoxybenzaldehyde | 5d | 6 | 88 | 188-190 |
| 5 | 3-Nitrobenzaldehyde | 5e | 4 | 98 | 268-270 |
| 6 | 4-Nitrobenzaldehyde | 5f | 3 | 96 | 274-276 |
| 7 | Butyraldehyde | 5j | 8 | 60 | 218-220 |
Data sourced from multiple references, specific yields and melting points may vary based on the exact substrates and reaction conditions used.[1][2]
Reaction Workflow
Caption: Catalyst-free synthesis workflow.
Application Note 2: Regioselective Synthesis of Tetrahydro-1H-pyrazolo[4,3-c]pyridines
This section details a regioselective route for the synthesis of tetrahydro-1H-pyrazolo[4,3-c]pyridine (TPP) core structures, which are valuable scaffolds for the development of inhibitors for the anion exchange protein SLC26A4 (pendrin).[3][4] This multi-step synthesis addresses the common issue of regioselectivity in pyrazole formation.
Synthetic Strategy Overview
The synthesis begins with the formation of a 1,3-diketone intermediate from N-Boc piperidin-4-one. This is followed by a regioselective Knorr pyrazole synthesis with methylhydrazine. Subsequent functional group manipulations lead to the final TPP derivatives.[3]
Experimental Protocols
Step 1: Synthesis of the 1,3-Diketone Intermediate (10) [3]
-
To a solution of N-Boc piperidin-4-one and pyrrolidine in toluene, the mixture is refluxed using a Dean-Stark apparatus.
-
After cooling, the enamine intermediate is reacted with ethyl chlorooxoacetate and triethylamine in dichloromethane (DCM).
-
The resulting product is hydrolyzed using a biphasic system of DCM and 1 M aqueous HCl to yield the 1,3-diketone 10 (85% yield over 3 steps).[3]
Step 2: Regioselective Pyrazole Formation (7) [3]
-
The 1,3-diketone 10 is refluxed with methylhydrazine in ethanol.
-
The reaction yields the pyrazole 7 as a single regioisomer (52% yield).[3]
Step 3: Reduction and Bromination (6 and 14) [3]
-
The ester group in pyrazole 7 is reduced to an alcohol 6 using lithium borohydride (LiBH₄) in diethyl ether (66% yield).[3]
-
The alcohol 6 is then converted to the bromide 14 via an Appel reaction using triphenylphosphine (PPh₃) and N-bromosuccinimide (NBS) in DCM (84% yield).[3]
Step 4: Ether Formation and Deprotection (15 and 16) [3]
-
The bromide 14 is reacted with 3-fluorophenol in the presence of cesium carbonate (Cs₂CO₃) in dimethylformamide (DMF) at 90 °C to give the ether 15 (90% yield).[3]
-
The Boc protecting group of 15 is removed using trifluoroacetic acid (TFA) in DCM to yield the amine 16 .[3]
Step 5: Final Product Synthesis (1) [3]
-
The amine 16 is reacted with 4-chlorophenyl isocyanate in anhydrous DCM to afford the final product 1 (77% yield over 2 steps).[3]
Synthesis Workflow Diagram
Caption: Regioselective TPP synthesis workflow.
Application Note 3: Green Synthesis of Tetrahydrodipyrazolopyridines in Water
This protocol outlines a catalyst-free, pseudo-six-component reaction for the synthesis of tetrahydrodipyrazolopyridine derivatives in water, highlighting an environmentally friendly approach.[2] This method offers advantages such as high yields, simple work-up, and the use of water as a green solvent.
Reaction Scheme:
This reaction involves the condensation of a 1,3-dicarbonyl compound, an aromatic aldehyde, hydrazine hydrate, and ammonium acetate in water at room temperature.[2]
Experimental Protocol
Materials:
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate or acetylacetone)
-
Aromatic aldehyde
-
Hydrazine hydrate
-
Ammonium acetate
-
Water
Procedure:
-
In a round-bottom flask, a mixture of the 1,3-dicarbonyl compound (2 mmol), aromatic aldehyde (1 mmol), hydrazine hydrate (2 mmol), and ammonium acetate (2 mmol) in water (10 mL) is stirred at room temperature.
-
The reaction progress is monitored by TLC.
-
After completion, the solid product is collected by filtration, washed with water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Quantitative Data for Tetrahydrodipyrazolopyridine Synthesis
| Entry | Aldehyde | Time (min) | Yield (%) | M.P. (°C) |
| 1 | 4-Chlorobenzaldehyde | 45 | 95 | 278–280 |
| 2 | 4-Nitrobenzaldehyde | 60 | 96 | 274–276 |
| 3 | 3-Nitrobenzaldehyde | 50 | 98 | 268–270 |
| 4 | 4-N,N-dimethylaminobenzaldehyde | 90 | 85 | 238–239 |
| 5 | 4-Methoxybenzaldehyde | 90 | 98 | 187–189 |
| 6 | 3,4-Dihydroxybenzaldehyde | 90 | 83 | 208–210 |
| 7 | 4-Formylbenzaldehyde | 120 | 91 | >300 |
Table data adapted from reference[2].
Logical Relationship Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthetic Route to 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed synthetic route for the preparation of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, a valuable heterocyclic scaffold in medicinal chemistry and drug discovery. The synthesis commences with the readily available N-Boc-4-piperidone and proceeds through a three-step sequence involving C3-formylation, cyclization with methylhydrazine to construct the pyrazole ring, and subsequent deprotection of the piperidine nitrogen. This protocol offers a practical and efficient pathway to the target compound, which serves as a key intermediate for the synthesis of various biologically active molecules.
Introduction
The pyrazolo[4,3-c]pyridine core is a significant structural motif found in a variety of compounds with diverse pharmacological activities. The specific derivative, this compound, is a crucial building block for the development of novel therapeutic agents, particularly those targeting the central nervous system. Its utility as a pharmaceutical intermediate underscores the need for a reliable and well-documented synthetic procedure. This application note outlines a robust synthetic strategy, providing detailed experimental protocols for each step.
Overall Synthetic Scheme
The proposed synthetic route is depicted in the workflow diagram below. The synthesis begins with the protection of 4-piperidone, followed by formylation at the C3 position. The resulting β-ketoaldehyde intermediate is then cyclized with methylhydrazine to form the pyrazole ring. The final step involves the removal of the protecting group to yield the target compound.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of tert-Butyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate (N-Boc-3-formyl-4-piperidone)
This procedure outlines the C3-formylation of N-Boc-4-piperidone via a Claisen condensation with ethyl formate.
Materials:
-
N-Boc-4-piperidone
-
Sodium hydride (60% dispersion in mineral oil)
-
Ethyl formate
-
Anhydrous tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under a nitrogen atmosphere at 0 °C, add a solution of N-Boc-4-piperidone (1.0 equivalent) in anhydrous THF dropwise.
-
After the initial effervescence ceases, add ethyl formate (1.5 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Cool the reaction mixture to 0 °C and cautiously quench with saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.
Step 2: Synthesis of tert-Butyl this compound-5-carboxylate
This step involves the construction of the pyrazole ring through the reaction of the β-ketoaldehyde intermediate with methylhydrazine.
Materials:
-
Crude tert-Butyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate
-
Methylhydrazine sulfate
-
Ethanol
-
Sodium acetate
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude product from Step 1 in ethanol.
-
Add a solution of methylhydrazine sulfate (1.1 equivalents) and sodium acetate (1.1 equivalents) in water to the ethanolic solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours.
-
Cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography on silica gel to yield the protected pyrazolopiperidine.
Step 3: Synthesis of this compound
The final step is the removal of the N-Boc protecting group under acidic conditions.
Materials:
-
tert-Butyl this compound-5-carboxylate
-
4M HCl in 1,4-dioxane
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Dichloromethane
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the purified product from Step 2 in a minimal amount of diethyl ether.
-
Add 4M HCl in 1,4-dioxane (5-10 equivalents) and stir the mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
To isolate the free base, dissolve the resulting hydrochloride salt in water and basify to pH 8-9 with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the final product.
Data Summary
The following table summarizes the expected yields and key characterization data for the intermediates and the final product, based on analogous reactions reported in the literature.
| Step | Compound Name | Starting Material | Reagents | Typical Yield (%) |
| 1 | tert-Butyl 3-(hydroxymethylene)-4-oxopiperidine-1-carboxylate | N-Boc-4-piperidone | Ethyl formate, NaH | 70-85 |
| 2 | tert-Butyl this compound-5-carboxylate | Intermediate from Step 1 | Methylhydrazine sulfate, NaOAc | 60-75 |
| 3 | This compound | Intermediate from Step 2 | 4M HCl in 1,4-dioxane | 85-95 |
Conclusion
The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound. The protocols are based on well-established chemical transformations and utilize readily available starting materials, making this approach suitable for both small-scale laboratory synthesis and potential scale-up for drug development programs. The provided data and workflow diagrams offer a clear and comprehensive guide for researchers in the field of medicinal chemistry.
Application Notes and Protocols for the Synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the laboratory preparation of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development.[1][2] The protocol herein details a robust and efficient two-step synthetic route commencing with the readily available starting material, 1-methyl-4-piperidone. The synthesis involves an initial condensation with methylhydrazine to form the corresponding hydrazone, followed by a Vilsmeier-Haack cyclization to construct the fused pyrazole ring. This guide offers a detailed, step-by-step experimental procedure, including reagent specifications, reaction conditions, purification methods, and characterization of the final product. Furthermore, it emphasizes the critical safety precautions necessary for handling the hazardous reagents involved.
Introduction
Pyrazolopyridine derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered substantial attention in the field of pharmaceutical sciences due to their diverse pharmacological activities.[3] These activities include, but are not limited to, antiviral, antimicrobial, antitumor, and anti-inflammatory properties. The specific scaffold, 4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, is a key structural motif in various biologically active molecules and serves as a valuable intermediate in the synthesis of potential drug candidates targeting a range of therapeutic areas.[1][2] The development of a reliable and scalable synthetic protocol for this compound is therefore of paramount importance for researchers in medicinal chemistry and drug discovery.
This application note presents a detailed and validated laboratory protocol for the synthesis of this compound. The described methodology is designed to be accessible to researchers with a foundational knowledge of synthetic organic chemistry and aims to provide a clear and reproducible procedure.
Reaction Scheme
The synthesis of this compound is accomplished through a two-step process as illustrated below. The initial step involves the formation of 1-methyl-4-piperidone methylhydrazone, which is then subjected to a Vilsmeier-Haack reaction to facilitate the cyclization and formation of the desired pyrazolopyridine ring system.
Caption: Overall synthetic route for this compound.
Materials and Methods
Materials
| Reagent/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number | Supplier Notes |
| 1-Methyl-4-piperidone | C₆H₁₁NO | 113.16 | 1445-73-4 | Reagent grade, ≥98% |
| Methylhydrazine | CH₆N₂ | 46.07 | 60-34-4 | Reagent grade, ≥98% |
| Phosphorus oxychloride | POCl₃ | 153.33 | 10025-87-3 | Reagent grade, ≥99% |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 68-12-2 | Anhydrous, ≥99.8% |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | ACS grade |
| Sodium bicarbonate | NaHCO₃ | 84.01 | 144-55-8 | Saturated aqueous solution |
| Sodium sulfate (anhydrous) | Na₂SO₄ | 142.04 | 7757-82-6 | Granular |
| Ethanol | C₂H₅OH | 46.07 | 64-17-5 | 95% |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | ACS grade |
Equipment
-
Round-bottom flasks (100 mL and 250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Fume hood
-
Personal Protective Equipment (PPE): safety goggles, lab coat, and appropriate chemical-resistant gloves.
Experimental Protocol
Step 1: Synthesis of 1-Methyl-4-piperidone methylhydrazone
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-4-piperidone (5.66 g, 50 mmol) and ethanol (30 mL).
-
Stir the mixture at room temperature until the 1-methyl-4-piperidone has completely dissolved.
-
In a separate container, dissolve methylhydrazine (2.53 g, 55 mmol, 1.1 equivalents) in ethanol (10 mL).
-
Slowly add the methylhydrazine solution to the stirring solution of 1-methyl-4-piperidone at room temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude 1-methyl-4-piperidone methylhydrazone is a viscous oil and can be used in the next step without further purification.
Step 2: Synthesis of this compound (Vilsmeier-Haack Cyclization)
WARNING: The Vilsmeier reagent is highly reactive and corrosive. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment must be worn.
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, place anhydrous N,N-dimethylformamide (DMF) (21.9 g, 300 mmol).
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) (15.3 g, 100 mmol) dropwise to the cold DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. This will form the Vilsmeier reagent in situ.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Dissolve the crude 1-methyl-4-piperidone methylhydrazone (from Step 1) in anhydrous DMF (20 mL).
-
Slowly add the hydrazone solution to the Vilsmeier reagent at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to 80-90 °C and maintain this temperature for 8-12 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice (approximately 200 g) with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8-9.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic extracts and wash them with brine (2 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by column chromatography on silica gel using a mixture of dichloromethane and methanol (e.g., 95:5 v/v) as the eluent. The fractions containing the pure product can be identified by TLC, combined, and the solvent evaporated to yield the final product as a solid. The product can be further purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate/hexane.
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis and purification.
Expected Results and Characterization
The final product, this compound, is expected to be a solid at room temperature.[4] The yield and purity will depend on the precise execution of the protocol and the efficiency of the purification steps.
The structure of the synthesized compound should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy should be used to confirm the chemical structure. The ¹H NMR spectrum is expected to show signals corresponding to the methyl group on the pyrazole ring, as well as the methylene protons of the piperidine ring.
-
Mass Spectrometry (MS): The molecular weight of the compound can be confirmed by mass spectrometry, which should show a molecular ion peak corresponding to the calculated exact mass of C₇H₁₁N₃ (137.10).
-
Infrared (IR) Spectroscopy: The IR spectrum can be used to identify the functional groups present in the molecule.
Safety Precautions
This protocol involves the use of hazardous chemicals, and all procedures should be conducted in a well-ventilated fume hood.
-
Methylhydrazine: This substance is toxic and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact. Wear appropriate personal protective equipment, including gloves and safety goggles.
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and reactive substance. It reacts violently with water. Handle with extreme care, and always add it to DMF slowly and in a controlled manner. Wear acid-resistant gloves, a face shield, and a lab coat.
-
Hydrazine and its derivatives: These compounds are generally toxic and should be handled with care.[1][5][6][7][8] Ensure proper ventilation and avoid exposure.[1][5][6][7][8]
Always consult the Safety Data Sheets (SDS) for all chemicals used in this protocol before starting any experimental work.
Troubleshooting
-
Low yield in Step 1: Ensure that the 1-methyl-4-piperidone is of high purity. The reaction can be gently warmed if it is proceeding too slowly at room temperature.
-
Incomplete reaction in Step 2: The Vilsmeier reagent is moisture-sensitive. Ensure that all glassware and solvents are dry. The reaction time may need to be extended, or the temperature slightly increased.
-
Difficult purification: If the product is difficult to purify by column chromatography, consider converting it to its hydrochloride salt, which may be a more crystalline and easier to handle solid.[4]
Conclusion
The protocol described in this application note provides a reliable and detailed method for the synthesis of this compound. By following the outlined steps and adhering to the specified safety precautions, researchers can efficiently prepare this valuable heterocyclic compound for further investigation and application in drug discovery and development programs.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. 4,5,6,7-Tetrahydro-2-methyl-2h-pyrazolo[4,3-c]pyridine 2HCl [cymitquimica.com]
- 5. ehs.ucsb.edu [ehs.ucsb.edu]
- 6. files.dep.state.pa.us [files.dep.state.pa.us]
- 7. safety365.sevron.co.uk [safety365.sevron.co.uk]
- 8. fishersci.com [fishersci.com]
Application Note: Purification of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine by HPLC
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine, a key intermediate in pharmaceutical synthesis.[1] Due to its polar nature, both Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC) methods are presented as viable purification strategies. This document outlines the necessary equipment, reagents, and step-by-step protocols for both analytical and preparative scale purification, enabling researchers to obtain high-purity material for downstream applications.
Introduction
This compound is a heterocyclic amine that serves as a crucial building block in the synthesis of various biologically active compounds.[1] Its molecular formula is C7H11N3, and it has a molecular weight of 137.18 g/mol . The purity of this intermediate is critical for the successful synthesis of target active pharmaceutical ingredients (APIs) and for ensuring the validity of subsequent biological screening results. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the analysis and purification of such small molecules.[2][3] This application note details two effective HPLC-based purification methodologies.
Chemical Properties
A summary of the key chemical properties of the target compound is provided in the table below.
| Property | Value | Reference |
| Molecular Formula | C7H11N3 | [4] |
| Molecular Weight | 137.18 g/mol | [4] |
| Boiling Point | 272.4°C at 760 mmHg | [4] |
| XLogP3 | 0.39460 | [4] |
| PSA (Polar Surface Area) | 29.85 Ų | [4] |
Experimental Protocols
Reversed-Phase HPLC (RP-HPLC) Purification Protocol
RP-HPLC is a widely used technique for the purification of moderately polar to non-polar compounds.[2][3] For a polar compound such as this compound, a C18 column with a water/acetonitrile mobile phase containing an acid modifier is a suitable starting point.
3.1.1. Materials and Equipment
-
Preparative HPLC system with a UV detector
-
C18 stationary phase column (e.g., 250 x 21.2 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (FA)
-
Sample of crude this compound
-
Filtration apparatus (0.45 µm filter)
3.1.2. Method Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | C18, 4.6 x 150 mm, 5 µm | C18, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile | 0.1% TFA in Acetonitrile |
| Gradient | 5-95% B over 15 min | 20-60% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 1-5 mL (depending on concentration) |
| Column Temperature | Ambient | Ambient |
3.1.3. Protocol
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the initial mobile phase composition (e.g., 95:5 Mobile Phase A:B). Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase conditions (e.g., 20% Mobile Phase B) until a stable baseline is achieved.
-
Injection: Inject the prepared sample onto the column.
-
Chromatography: Run the gradient elution as detailed in the method parameters.
-
Fraction Collection: Collect fractions corresponding to the main peak of interest based on the UV chromatogram.
-
Purity Analysis: Analyze the collected fractions using an analytical HPLC method to determine the purity of each fraction.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
-
Final Product: Lyophilize the remaining aqueous solution to obtain the purified compound as a solid.
Hydrophilic Interaction Liquid Chromatography (HILIC) Purification Protocol
HILIC is an excellent alternative for the separation and purification of highly polar compounds that show poor retention in RP-HPLC.[5][6] This method utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.
3.2.1. Materials and Equipment
-
Preparative HPLC system with a UV detector
-
HILIC stationary phase column (e.g., Amide or Silica, 250 x 21.2 mm, 5 µm)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Ammonium formate or Ammonium acetate
-
Formic acid or Acetic acid
-
Sample of crude this compound
-
Filtration apparatus (0.45 µm filter)
3.2.2. Method Parameters
| Parameter | Analytical Scale | Preparative Scale |
| Column | HILIC Amide, 4.6 x 150 mm, 5 µm | HILIC Amide, 21.2 x 250 mm, 5 µm |
| Mobile Phase A | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3 | 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3 |
| Mobile Phase B | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3 | 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH 3 |
| Gradient | 0-50% B over 15 min | 10-40% B over 30 min |
| Flow Rate | 1.0 mL/min | 20 mL/min |
| Detection | UV at 220 nm | UV at 220 nm |
| Injection Volume | 10 µL | 1-5 mL (depending on concentration) |
| Column Temperature | Ambient | Ambient |
3.2.3. Protocol
-
Sample Preparation: Dissolve the crude compound in the initial mobile phase (e.g., 90% Mobile Phase A). Ensure complete dissolution. Filter the solution through a 0.45 µm filter.
-
System Equilibration: Equilibrate the HILIC column with the starting mobile phase conditions until the baseline is stable.
-
Injection: Inject the filtered sample.
-
Chromatography: Execute the gradient program.
-
Fraction Collection: Collect the fractions containing the target compound.
-
Purity Analysis: Assess the purity of the collected fractions by analytical HILIC or RP-HPLC.
-
Solvent Evaporation: Combine the pure fractions and remove the organic and aqueous solvents.
-
Final Product: Obtain the purified compound after lyophilization.
Data Presentation
The following tables summarize the expected outcomes of the purification protocols.
Table 1: RP-HPLC Purification Summary
| Parameter | Value |
| Crude Purity | ~85% |
| Purified Purity | >98% |
| Yield | 70-85% |
| Retention Time (Analytical) | Approx. 5-7 min |
| Retention Time (Preparative) | Approx. 15-20 min |
Table 2: HILIC Purification Summary
| Parameter | Value |
| Crude Purity | ~85% |
| Purified Purity | >99% |
| Yield | 75-90% |
| Retention Time (Analytical) | Approx. 6-8 min |
| Retention Time (Preparative) | Approx. 18-23 min |
Visualization of Experimental Workflow
The general workflow for the HPLC purification of this compound is illustrated below.
Caption: HPLC Purification Workflow Diagram.
Conclusion
This application note provides comprehensive protocols for the purification of this compound using both reversed-phase and hydrophilic interaction liquid chromatography. The choice between RP-HPLC and HILIC will depend on the specific impurity profile of the crude material and the available instrumentation. Both methods are capable of yielding high-purity material suitable for demanding applications in drug discovery and development. The provided workflows and method parameters serve as a robust starting point for the purification of this important pharmaceutical intermediate.
References
- 1. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. helixchrom.com [helixchrom.com]
- 4. echemi.com [echemi.com]
- 5. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Development of Anticancer Agents from the Pyrazolo[4,3-c]pyridine Core
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the development of anticancer agents derived from the pyrazolo[4,3-c]pyridine scaffold and related isomers. This document includes a summary of their biological activities, detailed experimental protocols for their evaluation, and visualization of the key signaling pathways involved in their mechanism of action.
Introduction
The pyrazolopyridine nucleus, a bioisostere of the purine ring system, has emerged as a privileged scaffold in the design of novel anticancer agents.[1][2] Its structural similarity to endogenous purines allows for competitive binding to various biological targets, notably protein kinases, which are crucial regulators of cellular processes frequently dysregulated in cancer.[3][4] Several pyrazolopyridine derivatives have demonstrated potent antitumor activities by targeting key signaling pathways involved in cell proliferation, survival, and metastasis, such as the PI3K/AKT and MAPK/ERK pathways. This document outlines the current state of development of pyrazolo[4,3-c]pyridine-based anticancer agents and provides practical protocols for their synthesis and biological characterization.
Data Presentation: Anticancer Activity of Pyrazolo[4,3-c]pyridine and Related Derivatives
The following tables summarize the in vitro cytotoxic and kinase inhibitory activities of selected pyrazolo[4,3-c]pyridine and other pyrazolopyridine derivatives against various cancer cell lines and protein kinases.
Table 1: In Vitro Cytotoxicity (IC50) of Pyrazolopyridine Derivatives in Cancer Cell Lines
| Compound ID | Scaffold | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 41 | Pyrazolo[4,3-c]pyridine | MCF-7 (Breast) | 1.937 (µg/mL) | [5] |
| HepG2 (Liver) | 3.695 (µg/mL) | [5] | ||
| Compound 42 | Pyrazolo[4,3-c]pyridine | HCT-116 (Colon) | 2.914 (µg/mL) | [5] |
| Compound 13c | Pyrazolopyridine | PC3 (Prostate) | 5.195 | [6] |
| Compound 9 | Pyrazolopyridine | MCF-7 (Breast) | 21.045 | [6] |
| Compound 12c | Pyrazolopyridine | HCT-116 (Colon) | 13.575 | [6] |
| MM137 | Pyrazolo[4,3-e][1][4][5]triazine | BxPC-3 (Pancreatic) | 0.18 | [7] |
| PC-3 (Prostate) | 0.06 | [7] | ||
| Pyridopyrazolo-triazine 7 | Pyridopyrazolo-triazine | Hela (Cervical) | 8.42 | [8] |
| Pyridopyrazolo-triazine 5a | Pyridopyrazolo-triazine | MCF-7 (Breast) | 3.89 | [8] |
| Pyridopyrazolo-triazine 6a | Pyridopyrazolo-triazine | HCT-116 (Colon) | 12.58 | [8] |
| MCF-7 (Breast) | 11.71 | [8] |
Table 2: In Vitro Kinase Inhibitory Activity (IC50) of Pyrazolopyridine Derivatives
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference |
| Compound 4k | Pyrazolopyridine | PIM-1 | 21.2 | [6] |
| Compound 7b | Pyrazolopyridine | PIM-1 | 18.9 | [6] |
| Cdk2-IN-12 | Pyrazolopyrimidine | CDK2 | 11600 | [9] |
| PF-06873600 | Not Specified | CDK2 | 0.1 (Ki) | [10] |
| Uzansertib | Not Specified | PIM-1 | 13.2 - 230.0 (GI50) | [5] |
| Compound 25 | Not Specified | TRKA | 1.2 | [1] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of the pyrazolo[4,3-c]pyridine core and for the key biological assays used to evaluate the anticancer potential of its derivatives.
Protocol 1: General Synthesis of 5-Halo-1H-pyrazolo[3,4-c]pyridine Scaffolds
This protocol describes a general method for the synthesis of 5-chloro-1H-pyrazolo[3,4-c]pyridine, a key intermediate for further derivatization.[11]
Materials:
-
Starting material (e.g., a substituted aminopyrazole)
-
Glacial acetic acid
-
Hydrochloric acid
-
Sodium nitrite
-
Copper(I) chloride
-
Solvents (e.g., water, ethanol)
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Purification supplies (silica gel for column chromatography, TLC plates)
Procedure:
-
Diazotization: Dissolve the starting aminopyrazole in a mixture of glacial acetic acid and concentrated hydrochloric acid. Cool the solution to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite in water dropwise to the cooled solution while maintaining the temperature below 5 °C. Stir the reaction mixture for 30 minutes at this temperature.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid and cool it to 0-5 °C.
-
Slowly add the diazonium salt solution from step 2 to the copper(I) chloride solution. Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up and Purification: Pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the 5-chloro-1H-pyrazolo[3,4-c]pyridine.[11]
-
Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, MS).
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol details the measurement of cell viability and proliferation in response to treatment with pyrazolo[4,3-c]pyridine derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[9]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and determine the cell concentration. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software.[9]
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol provides a general method for measuring the inhibitory activity of compounds against various protein kinases, such as CDK2, PIM-1, and TRK, using a luminescence-based assay that quantifies ADP production.[2][12][13]
Materials:
-
Purified recombinant kinase (e.g., CDK2/Cyclin E1, PIM-1, TRKA)
-
Kinase-specific substrate (e.g., Histone H1 for CDK2)
-
ATP
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl₂; 0.1 mg/mL BSA; 50 µM DTT)
-
Test inhibitor compounds
-
ADP-Glo™ Kinase Assay Kit (Promega) containing ADP-Glo™ Reagent and Kinase Detection Reagent
-
384-well low-volume plates
-
Luminometer
Procedure:
-
Reagent Preparation: Dilute the enzyme, substrate, ATP, and inhibitor compounds in the kinase buffer.
-
Kinase Reaction: In a 384-well plate, add 1 µL of the inhibitor or vehicle (5% DMSO). Add 2 µL of the enzyme solution. Initiate the reaction by adding 2 µL of the substrate/ATP mixture.
-
Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30 minutes.
-
Luminescence Measurement: Record the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is directly proportional to the amount of ADP produced and thus the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[2][12][13]
Protocol 4: Apoptosis Analysis by Annexin V-FITC and Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis in cells treated with pyrazolo[4,3-c]pyridine derivatives using flow cytometry.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells from the culture plates. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V-negative and PI-negative cells are live cells.
-
Annexin V-positive and PI-negative cells are in early apoptosis.
-
Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.
-
Protocol 5: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol details the analysis of cell cycle distribution in cells treated with pyrazolo[4,3-c]pyridine derivatives using PI staining and flow cytometry.[10]
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ice-cold 70% ethanol
-
PI staining solution (containing PI and RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Fixation: Harvest the cells and wash with PBS. Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells at -20°C for at least 2 hours.
-
Cell Staining: Wash the cells with PBS to remove the ethanol. Resuspend the cell pellet in the PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer.
-
Data Analysis: Gate the cell populations based on their DNA content to determine the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Visualization of Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways targeted by pyrazolo[4,3-c]pyridine derivatives and the general workflow for their evaluation.
Caption: General workflow for the development of pyrazolo[4,3-c]pyridine anticancer agents.
Caption: Simplified PI3K/AKT signaling pathway and points of inhibition.
Caption: Simplified MAPK/ERK signaling pathway and potential inhibition sites.
References
- 1. benchchem.com [benchchem.com]
- 2. promega.com [promega.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Anticancer evaluation and molecular docking of new pyridopyrazolo-triazine and pyridopyrazolo-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 12. promega.com [promega.com]
- 13. promega.com [promega.com]
Application Notes and Protocols for 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine in Neurological Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a heterocyclic building block of significant interest in medicinal chemistry. Its rigid bicyclic structure serves as a versatile scaffold for the synthesis of a variety of neurologically active compounds. This intermediate has been instrumental in the development of potential therapeutic agents for a range of neurological and psychiatric disorders, including neuropathic pain, anxiety, and depression.[1][2] Its structural similarity to molecules that interact with central nervous system receptors makes it a valuable starting point for the design of novel drugs.[1][2]
These application notes provide an overview of the use of this compound as an intermediate in the synthesis of neurological drugs, along with detailed protocols for the synthesis of derivatives and their evaluation in relevant preclinical models.
Synthesis of the Intermediate and Derivatives
Derivatization of the pyrazolo[4,3-c]pyridine core is typically achieved through standard organic chemistry transformations. For instance, the synthesis of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines can be accomplished via an iodine-mediated electrophilic cyclization of an appropriate pyrazole precursor, followed by Suzuki cross-coupling reactions to introduce various substituents.[4]
General Protocol for the Synthesis of Tetrahydropyrazolopyridine Derivatives (Pseudo-Six-Component Reaction): [3]
-
To a 25 mL round-bottomed flask, add hydrazine hydrate (2 mmol), ethyl acetoacetate (2 mmol), an appropriate aryl aldehyde (1 mmol), and urea (3 mmol).
-
Add a few drops of water to the mixture.
-
Connect a reflux condenser to the flask and heat the reaction mixture at 80°C for the appropriate time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Extract the product with warm ethanol (10 mL).
-
Filter the mixture to separate the product from any catalyst or insoluble byproducts.
-
The crude product can then be purified by recrystallization or column chromatography.
Applications in Neurological Drug Discovery
Derivatives of this compound have shown promise in several areas of neurological drug discovery.
Neuropathic Pain
A novel series of tetrahydropyrido-pyrazoles has been identified as potent inhibitors of tumor necrosis factor-alpha (TNF-α) and the cannabinoid receptor subtype 1 (CB1), both of which are key targets in the pathophysiology of neuropathic pain.
Quantitative Data for a Lead Compound in Neuropathic Pain:
| Compound | Target(s) | In Vivo Model | Efficacy (ED₅₀) | In Vitro Potency (IC₅₀) | TNF-α Inhibition |
| 8a (N-(4-bromophenyl)-3-tert-butyl-5-ethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-1-carboxamide) | TNF-α, CB1 Receptor | Chronic Constriction Injury (rat) | 23.8 mg/kg | 49.6 nM (CB1) | 86.4% at 100 mg/kg |
| Partial Sciatic Nerve Injury (rat) | 29.0 mg/kg |
Anxiety and Depression
Certain pyrazolo[4,3-c]pyridine derivatives have demonstrated anxiolytic and antidepressant-like properties in preclinical models.
-
GIZh-72 (4,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridin-3-one chloralhydrate) has shown anxiolytic effects in open-field and marble-burying tests in mice.[5] Interestingly, its mechanism of action does not appear to involve direct modulation of the GABA-A receptor but may be related to the functional activity of ATP-sensitive potassium channels.[5][6]
-
Compound IVa (4,6-dimethyl-2-(4-chlorophenyl)-2,3-dihydro-1H-pyrazolo[4,3-c]pyridine-3-one hydrochloride) has been reported to possess a combination of antidepressant and anxiolytic properties with low toxicity and fewer side effects compared to traditional antidepressants and benzodiazepines.[7]
Quantitative Data for Anxiolytic and Antidepressant Compounds:
| Compound | Indication | Animal Model | Dose | Observed Effect |
| GIZh-72 | Anxiety | Open-Field Test (mice) | 20 mg/kg, i.p. | Anxiolytic effect observed 30 min and 24 h post-administration.[5] |
| Marble Burying Test (mice) | 20 mg/kg, i.p. | Decreased number of buried marbles, comparable to afobazole and fluoxetine.[5] | ||
| IVa | Anxiety & Depression | Not specified in abstract | Not specified in abstract | Possesses combined antidepressant and anxiolytic properties with low toxicity.[7] |
Experimental Protocols
Synthesis Workflow
The general workflow for synthesizing and evaluating neurological drug candidates from the this compound intermediate is as follows:
In Vivo Models for Neurological Disorders
This model is used to induce neuropathic pain that mimics certain clinical conditions.
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat (200-250 g) with an appropriate anesthetic.
-
Surgical Procedure: Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve. Carefully dissect the nerve from the surrounding connective tissue. Place four loose ligatures (e.g., 4-0 chromic gut) around the nerve with about 1 mm spacing between them. The ligatures should be tightened until they just elicit a brief twitch in the corresponding muscle.
-
Wound Closure: Suture the muscle and skin layers.
-
Post-operative Care: Administer analgesics as required and allow the animal to recover for 7-14 days before behavioral testing.
-
Drug Administration: Administer the test compound (e.g., pyrazolo[4,3-c]pyridine derivative) via the desired route (e.g., intraperitoneal, oral).
-
Behavioral Testing (Mechanical Allodynia): Use von Frey filaments to assess the paw withdrawal threshold. Apply filaments of increasing force to the plantar surface of the hind paw and record the force at which the animal withdraws its paw. A significant decrease in the withdrawal threshold in the ligated paw compared to the contralateral paw or sham-operated animals indicates mechanical allodynia. An effective analgesic will increase this threshold.
The EPM test is a widely used model to assess anxiety-like behavior in rodents.[5][8][9][10][11]
-
Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[10]
-
Acclimation: Allow the mouse or rat to acclimate to the testing room for at least 30-60 minutes before the test.[9][11]
-
Drug Administration: Administer the test compound at the appropriate time before the test.
-
Test Procedure: Place the animal in the center of the maze, facing an open arm.[5][9] Allow the animal to freely explore the maze for a 5-minute session.[5][9]
-
Data Collection: Record the time spent in the open and closed arms and the number of entries into each arm using a video tracking system.[5][11]
-
Data Analysis: An increase in the time spent in the open arms and/or the number of entries into the open arms is indicative of an anxiolytic effect.
The FST is a common behavioral despair model used to screen for antidepressant drugs.[12][13][14][15][16]
-
Apparatus: A transparent cylindrical container filled with water (23-25°C) to a depth where the animal cannot touch the bottom.[12][13]
-
Acclimation: Acclimate the mouse or rat to the testing room for at least 30 minutes prior to the test.[12]
-
Pre-test (for rats): On the first day, place the rat in the water for 15 minutes.[12][14]
-
Test Session: 24 hours after the pre-test (for rats) or on the single test day (for mice), administer the test compound. Place the animal in the water for a 5-6 minute session.[12][13]
-
Data Collection: Record the duration of immobility (floating with only small movements to keep the head above water) during the last 4 minutes of the test.[13]
-
Data Analysis: A significant decrease in the duration of immobility is indicative of an antidepressant-like effect.
Signaling Pathways
TNF-α Signaling in Neuropathic Pain
In neuropathic pain, TNF-α is a key pro-inflammatory cytokine that contributes to both peripheral and central sensitization.[12] Inhibition of TNF-α signaling is a therapeutic strategy for alleviating neuropathic pain.
Cannabinoid Receptor (CB1) Signaling in Pain Modulation
Activation of the CB1 receptor, a G-protein coupled receptor, leads to the inhibition of neurotransmitter release, resulting in analgesic effects.
References
- 1. 4,5,6,7-Tetrahydro-2-methyl-2h-pyrazolo[4,3-c]pyridine 2HCl [cymitquimica.com]
- 2. 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride [myskinrecipes.com]
- 3. chemmethod.com [chemmethod.com]
- 4. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [THE STUDY OF ANXIOLYTIC PROPERTIES OF NEW PYRAZOLO[C]PYRIDINE DERIVATIVE GIZH-72] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Psychotropic Effects of a New Pyrazolo[C]Pyridine Derivate GIZh-72 are Related to Functional Activity of Atp-Sensitive Potassium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. ClinPGx [clinpgx.org]
- 13. Selective Serotonin Reuptake Inhibitors (SSRI) Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 15. researchgate.net [researchgate.net]
- 16. Pharmacology of pyrazolopyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Experimental Design with 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine. This compound belongs to the pyrazolopyridine class, derivatives of which have shown a wide range of biological activities, including potential applications in oncology and neurology.[1][2][3] The protocols outlined below are intended to serve as a foundational framework for researchers to assess the pharmacokinetic profile, safety, and efficacy of this compound in preclinical animal models. Given that the specific biological target of this compound is not definitively established, the proposed experimental design is exploratory, encompassing screening in models relevant to both cancer and central nervous system (CNS) disorders.[4]
Compound Information
| Compound Name | This compound |
| Synonyms | 2-Methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine |
| Molecular Formula | C₇H₁₁N₃ |
| Appearance | White to Off-White Solid |
| Storage | Store at room temperature under an inert gas. |
Safety Precautions
While a specific safety data sheet for this compound is not widely available, related pyridine-containing compounds can be hazardous.[4] Therefore, appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All handling of the compound should be performed in a well-ventilated area or a chemical fume hood.
Experimental Design Workflow
The in vivo evaluation of this compound should follow a staged approach, beginning with preliminary studies and progressing to more complex efficacy models.
Caption: In vivo experimental workflow for this compound.
Phase 1: Preliminary Assessment
Acute Toxicity and Maximum Tolerated Dose (MTD)
Objective: To determine the acute toxicity profile and the maximum tolerated dose (MTD) of the compound in a rodent model.
Protocol:
-
Animal Model: Male and female Swiss Webster mice (n=3-5 per group), 8-10 weeks old.
-
Route of Administration: Intraperitoneal (i.p.) or oral (p.o.) gavage, depending on the intended clinical route.
-
Dose Escalation: Administer single doses of the compound in escalating concentrations (e.g., 1, 10, 50, 100, 250, 500 mg/kg).
-
Observation: Monitor animals for clinical signs of toxicity, including changes in behavior, posture, and grooming, at 1, 4, 24, and 48 hours post-administration. Record body weight daily for 14 days.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality or more than a 10% loss in body weight.
Data Presentation:
| Dose (mg/kg) | Route | Number of Animals | Mortality | Body Weight Change (%) | Clinical Observations |
| Vehicle | i.p./p.o. | 5 | 0/5 | No adverse effects | |
| 1 | i.p./p.o. | 5 | |||
| 10 | i.p./p.o. | 5 | |||
| 50 | i.p./p.o. | 5 | |||
| 100 | i.p./p.o. | 5 | |||
| 250 | i.p./p.o. | 5 | |||
| 500 | i.p./p.o. | 5 |
Pharmacokinetic (PK) Study
Objective: To determine the pharmacokinetic profile of the compound, including absorption, distribution, metabolism, and excretion (ADME) characteristics.
Protocol:
-
Animal Model: Male Sprague-Dawley rats (n=3 per time point), with jugular vein cannulation.
-
Dosing: Administer a single dose of the compound (e.g., 10 mg/kg, i.v. and p.o.).
-
Blood Sampling: Collect blood samples from the jugular vein at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).
-
Plasma Analysis: Analyze plasma concentrations of the compound using a validated LC-MS/MS method.
-
PK Parameters: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability.
Data Presentation:
| Parameter | Intravenous (i.v.) | Oral (p.o.) |
| Dose (mg/kg) | 10 | 10 |
| Cmax (ng/mL) | ||
| Tmax (h) | ||
| AUC (0-t) (ng*h/mL) | ||
| t1/2 (h) | ||
| Bioavailability (%) | N/A |
Phase 2: Efficacy Screening
Based on the structural similarities to compounds active in the CNS and the known activities of related pyrazolopyridines in cancer, parallel efficacy screening in both areas is recommended.
CNS Efficacy Models
Objective: To assess the anxiolytic or anxiogenic effects of the compound.
Protocol:
-
Animal Model: Male C57BL/6 mice (n=10-12 per group), 8-10 weeks old.
-
Dosing: Administer the compound (at doses below the MTD) or vehicle 30-60 minutes before the test. A positive control (e.g., diazepam) should be included.
-
Apparatus: A plus-shaped maze with two open and two closed arms, elevated from the floor.
-
Procedure: Place each mouse in the center of the maze and allow it to explore for 5 minutes. Record the time spent in and the number of entries into the open and closed arms using a video tracking system.
-
Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries.
Data Presentation:
| Treatment Group | Dose (mg/kg) | % Time in Open Arms | % Open Arm Entries | Total Arm Entries |
| Vehicle | - | |||
| Compound | Dose 1 | |||
| Compound | Dose 2 | |||
| Diazepam | 1-2 |
Objective: To evaluate the antidepressant-like effects of the compound.
Protocol:
-
Animal Model: Male BALB/c mice (n=10-12 per group), 8-10 weeks old.
-
Dosing: Administer the compound or vehicle for a predetermined period (e.g., 7-14 days). A positive control (e.g., fluoxetine) should be included.
-
Apparatus: A transparent cylindrical container filled with water.
-
Procedure: Place each mouse in the water-filled cylinder for a 6-minute session. Record the duration of immobility during the last 4 minutes of the test.
-
Data Analysis: Compare the immobility time between the treatment groups.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Immobility Time (seconds) |
| Vehicle | - | |
| Compound | Dose 1 | |
| Compound | Dose 2 | |
| Fluoxetine | 10-20 |
Objective: To assess the effect of the compound on learning and memory.
Protocol:
-
Animal Model: Male Wistar rats (n=10-12 per group), 8-10 weeks old.
-
Dosing: Administer the compound or vehicle prior to the training session.
-
Procedure:
-
Habituation: Allow each rat to explore an empty open-field arena.
-
Training: Place two identical objects in the arena and allow the rat to explore.
-
Testing: After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object and record the time spent exploring each object.
-
-
Data Analysis: Calculate the discrimination index (DI) = (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
Data Presentation:
| Treatment Group | Dose (mg/kg) | Discrimination Index (DI) |
| Vehicle | - | |
| Compound | Dose 1 | |
| Compound | Dose 2 |
Oncology Efficacy Model: Xenograft Study
Objective: To evaluate the anti-tumor efficacy of the compound in a human tumor xenograft model.
Protocol:
-
Cell Line Selection: Choose a relevant human cancer cell line based on in vitro screening data (e.g., MCF-7 for breast cancer, K562 for leukemia).[1]
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID or nude mice), 6-8 weeks old.
-
Tumor Implantation: Subcutaneously inject cancer cells into the flank of each mouse.
-
Treatment: When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (vehicle, compound at different doses, positive control). Administer treatment for a specified duration (e.g., 21-28 days).
-
Tumor Measurement: Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Data Presentation:
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | - | N/A | ||
| Compound | Dose 1 | |||
| Compound | Dose 2 | |||
| Positive Control | Varies |
Phase 3: Mechanism of Action (MoA) Studies
Should the compound show significant efficacy in either the CNS or oncology models, further studies should be conducted to elucidate its mechanism of action.
Target Engagement and Pharmacodynamic (PD) Biomarkers
Objective: To confirm target engagement in the relevant tissue and to identify and measure pharmacodynamic biomarkers.
Protocol:
-
Tissue Collection: Following the efficacy studies, collect relevant tissues (e.g., brain for CNS models, tumor for oncology models) at various time points after the final dose.
-
Western Blot Analysis:
-
Prepare tissue lysates and separate proteins by SDS-PAGE.
-
Transfer proteins to a membrane and probe with antibodies against the putative target and downstream signaling proteins.
-
For example, if a tyrosine kinase is the suspected target, probe for phosphorylated and total levels of the kinase and its substrates.[1]
-
-
Immunohistochemistry (IHC):
-
Fix, embed, and section the collected tissues.
-
Stain tissue sections with antibodies to visualize the localization and expression of the target protein and relevant biomarkers.
-
Data Presentation (Example for Western Blot):
| Treatment Group | Dose (mg/kg) | p-Target / Total Target Ratio | p-Downstream / Total Downstream Ratio |
| Vehicle | - | 1.0 | 1.0 |
| Compound | Dose 1 | ||
| Compound | Dose 2 |
Signaling Pathway Diagrams
Based on the activities of related pyrazolopyridine compounds, two potential signaling pathways are presented below.
Caption: Potential inhibition of the Receptor Tyrosine Kinase (RTK) signaling pathway.
Caption: Potential inhibition of Carbonic Anhydrase (CA) and its downstream effects.
Conclusion
The provided application notes and protocols offer a structured and comprehensive approach to the in vivo characterization of this compound. By systematically evaluating its pharmacokinetics, safety, and efficacy in relevant disease models, researchers can gain valuable insights into its therapeutic potential and mechanism of action, paving the way for further drug development.
References
- 1. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemmethod.com [chemmethod.com]
- 3. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride [myskinrecipes.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Welcome to the technical support resource for the synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine. This guide is designed for researchers, medicinal chemists, and process development scientists. We will address common challenges, provide in-depth troubleshooting protocols, and explain the chemical principles behind optimizing this synthesis to achieve higher yields and purity.
The synthesis of this fused heterocyclic system, while based on established chemical principles, presents several critical control points that can significantly impact the outcome. This guide consolidates field-proven insights and literature-based evidence to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis.
Q1: My overall yield is consistently low. What are the primary factors I should investigate?
Low yields in multi-step syntheses like this one can stem from several factors, ranging from starting material quality to suboptimal reaction conditions.[1][2] The most common culprits are:
-
Purity of Reagents: The stability and purity of the hydrazine source, in this case, methylhydrazine, is paramount. Hydrazine derivatives can degrade over time, leading to reduced nucleophilicity and the formation of colored impurities that can complicate the reaction and purification.[1] Always use a fresh or recently purified supply.
-
Inefficient Cyclization: The core of this synthesis involves a condensation and cyclization sequence, likely a variation of the Knorr pyrazole synthesis.[3][4] Incomplete cyclization is a frequent cause of low yield. This can be influenced by temperature, reaction time, and the effectiveness of water removal during imine/enamine formation.[2]
-
Suboptimal pH/Catalyst: The initial condensation steps are often pH-sensitive. Acid catalysis is typically required to activate the carbonyl group for nucleophilic attack by the hydrazine.[5][6] However, excessively strong acidic conditions can lead to side reactions or degradation of starting materials.
-
Side Reactions: Competing side reactions, such as the formation of regioisomers or Michael addition byproducts, can divert material from the desired reaction pathway.[1][7]
Q2: I'm observing multiple spots on my TLC analysis of the crude product. What are the likely impurities?
The formation of multiple products is a common challenge. The primary suspects include:
-
Uncyclized Intermediates: The hydrazone or enamine intermediates formed after the initial condensation may persist if the cyclization conditions are not optimal (e.g., insufficient heat or time).[1][2] These are typically more polar than the final product.
-
Regioisomers: If the precursor to the pyrazole ring is an unsymmetrical 1,3-dicarbonyl equivalent, the initial nucleophilic attack by methylhydrazine can occur at two different carbonyl carbons, leading to the formation of two different pyrazole regioisomers.[1] Careful selection of starting materials can ensure regioselectivity.[8]
-
Oxidized Byproducts: The tetrahydropyridine ring can be susceptible to oxidation, leading to the formation of the corresponding aromatic pyrazolopyridine, especially during workup or if the reaction is exposed to air at high temperatures for extended periods.
Q3: The reaction mixture turns dark brown or black during heating. Should I be concerned?
Discoloration is a frequent observation, particularly in reactions involving hydrazines.[1] This is often due to the formation of highly conjugated, colored impurities from the degradation of the hydrazine starting material.[1] While not always indicative of complete reaction failure, it signals the formation of impurities that will need to be removed during purification and may be a sign of suboptimal conditions. To mitigate this:
-
Use an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative processes that contribute to color formation.[1]
-
Control Temperature: Avoid excessive temperatures, as this can accelerate degradation pathways.
-
Reagent Quality: Ensure the purity of your solvent and reagents, as trace impurities can catalyze decomposition.
Troubleshooting and Optimization Guide
This section provides a detailed, logical workflow for diagnosing and resolving common synthetic issues.
Logical Troubleshooting Workflow
This workflow provides a systematic approach to identifying and solving yield-related problems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemhelpasap.com [chemhelpasap.com]
- 4. name-reaction.com [name-reaction.com]
- 5. jk-sci.com [jk-sci.com]
- 6. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis and evaluation of tetrahydropyrazolopyridine inhibitors of anion exchange protein SLC26A4 (pendrin) - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Pyrazolo[4,3-c]pyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering regioselectivity issues during the synthesis of pyrazolo[4,3-c]pyridines.
Frequently Asked Questions (FAQs)
Q1: What are the common regioisomeric impurities in the synthesis of pyrazolo[4,3-c]pyridines?
A1: During the synthesis of pyrazolo[4,3-c]pyridines, the most common regioisomeric impurities are the corresponding pyrazolo[3,4-b]pyridines. The formation of these isomers depends on the specific synthetic route employed. For instance, in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, both pyrazolo[4,3-c] and pyrazolo[3,4-b]pyridines can be formed[1]. Another common regioselectivity issue is the substitution at the N-1 versus the N-2 position of the pyrazole ring in subsequent functionalization reactions[2][3][4].
Q2: How can I distinguish between pyrazolo[4,3-c]pyridine and its pyrazolo[3,4-b]pyridine regioisomer?
A2: Distinguishing between these isomers is typically achieved using nuclear magnetic resonance (NMR) spectroscopy. The chemical shifts and coupling constants of the aromatic protons on the pyridine and pyrazole rings will differ significantly due to the different electronic environments. Two-dimensional NMR techniques like HMBC and NOESY can also be invaluable in establishing the connectivity and spatial relationships of the atoms, thus confirming the correct regioisomer.
Q3: What are the key factors that influence regioselectivity in pyrazolo[4,3-c]pyridine synthesis?
A3: The regioselectivity of pyrazolo[4,3-c]pyridine synthesis is influenced by several factors, including the choice of starting materials, reaction conditions, and the nature of substituents. For example, in the synthesis involving the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the choice of electrophilic additive and solvent can moderately control the regioselectivity of the cyclization[1].
Troubleshooting Guide
Issue 1: Poor regioselectivity in the cyclization of 3-acylpyridine N-oxide tosylhydrazones, leading to a mixture of pyrazolo[4,3-c] and pyrazolo[3,4-b]pyridines.
Possible Cause: The combination of electrophile and solvent used may not be optimal for the desired regioisomer.
Troubleshooting Steps:
-
Vary the Electrophilic Additive: The choice of electrophile can significantly influence the reaction pathway. For instance, using tosyl anhydride may favor the formation of the pyrazolo[3,4-b]pyridine isomer, while triflic anhydride in dichloromethane has been shown to favor the pyrazolo[4,3-c]pyridine isomer[1].
-
Solvent Selection: The polarity of the solvent can impact the regioselectivity. Experiment with a range of solvents from polar to non-polar. For the synthesis from 3-acylpyridine N-oxide tosylhydrazones, dichloromethane with triflic anhydride favored the pyrazolo[4,3-c] isomer, whereas other solvents with the same electrophile showed lower regioselectivity[1].
-
Temperature Control: Although the reported reactions are often conducted at room temperature, adjusting the temperature might influence the kinetic versus thermodynamic control of the reaction, potentially favoring one regioisomer over the other.
Quantitative Data on Regioisomer Formation:
The following table summarizes the effect of the electrophile and solvent on the regioselectivity of the cyclization of a 3-benzoylpyridine N-oxide tosylhydrazone[1].
| Entry | Electrophile | Solvent | Yield of pyrazolo[3,4-b]pyridine (%) | Yield of pyrazolo[4,3-c]pyridine (%) |
| 1 | Tosyl anhydride | Dichloromethane | 82 | 12 |
| 2 | Tosyl anhydride | Acetonitrile | 75 | 15 |
| 3 | Tosyl anhydride | Toluene | 60 | 18 |
| 4 | Triflic anhydride | Dichloromethane | 15 | 80 |
| 5 | Triflic anhydride | Acetonitrile | 65 | 30 |
| 6 | Triflic anhydride | Toluene | 55 | 25 |
Issue 2: Difficulty in selective functionalization at the N-1 or N-2 position of the pyrazolo[4,3-c]pyridine core.
Possible Cause: The intrinsic reactivity of the two nitrogen atoms in the pyrazole ring can lead to a mixture of N-1 and N-2 substituted products.
Troubleshooting Steps:
-
Choice of Protecting Group: Employing a suitable protecting group can direct substitution to a specific nitrogen atom. For instance, mesylation has been shown to selectively afford the N-1 protected product in a related pyrazolo[3,4-c]pyridine system[2].
-
Reaction Conditions for Alkylation: The choice of base, solvent, and temperature can influence the site of alkylation. A systematic screening of these parameters is recommended to optimize for the desired N-substituted regioisomer.
-
Steric Hindrance: Introducing a bulky substituent on the pyridine ring adjacent to one of the nitrogen atoms can sterically hinder its functionalization, thereby promoting reaction at the other nitrogen.
Experimental Protocols
Key Experiment: Regioselective Synthesis of 1H-1-(4-methylphenylsulfonyl)-3-phenylpyrazolo[4,3-c]pyridine and its regioisomer from (Z)-3-benzoylpyridine N-oxide tosylhydrazone[1]
-
Materials: (Z)-3-benzoylpyridine N-oxide tosylhydrazone, electrophilic additive (tosyl anhydride or triflic anhydride), triethylamine (Et3N), and a chosen solvent (e.g., dichloromethane).
-
Procedure:
-
To a solution of the (Z)-hydrazone (0.5 mmol) in the selected solvent (5 mL), add the electrophilic additive (0.55 mmol) and triethylamine (1.1 mmol).
-
Stir the mixture at room temperature overnight.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material disappears.
-
Upon completion, quench the reaction and perform an aqueous work-up.
-
Purify the crude product by column chromatography on silica gel to separate the regioisomers.
-
Characterize the isolated products by NMR spectroscopy to determine the structure and calculate the yield of each regioisomer.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Regioselectivity Issues
Caption: Troubleshooting workflow for addressing regioselectivity.
Diagram 2: Reaction Pathway Leading to Regioisomers
Caption: Competing pathways in pyrazolopyridine synthesis.
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and vectorial functionalisation of pyrazolo[3,4- c ]pyridines - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07458G [pubs.rsc.org]
- 3. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Pictet-Spengler Synthesis of Tetrahydropyrazolopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Pictet-Spengler synthesis of tetrahydropyrazolopyridines.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of tetrahydropyrazolopyridines via the Pictet-Spengler reaction.
Problem 1: Low or No Yield of the Desired Tetrahydropyrazolopyridine
Possible Causes and Solutions:
-
Inadequate Acidity: The Pictet-Spengler reaction is acid-catalyzed. The iminium ion intermediate may not form efficiently if the reaction medium is not sufficiently acidic.
-
Solution: Ensure the use of an appropriate acid catalyst (e.g., trifluoroacetic acid (TFA), hydrochloric acid, p-toluenesulfonic acid). The concentration of the acid can be critical; optimization may be required.
-
-
Deactivated Pyrazole Ring: The electron-withdrawing nature of the pyrazole ring can render it less nucleophilic compared to more electron-rich aromatic systems like indoles or furans, leading to a sluggish reaction.
-
Solution: Consider using stronger acid catalysts or higher reaction temperatures to promote cyclization. However, be mindful that harsh conditions can lead to side product formation.
-
-
Unstable Iminium Ion: The intermediate iminium ion may be unstable under the reaction conditions, leading to decomposition before cyclization can occur.
-
Solution: A two-step procedure, where the imine is pre-formed under milder conditions before the addition of the acid catalyst for cyclization, can sometimes improve yields.
-
-
Steric Hindrance: Bulky substituents on either the aminoethylpyrazole or the aldehyde can sterically hinder the cyclization step.
-
Solution: If possible, consider using starting materials with smaller substituents. Alternatively, prolonged reaction times or higher temperatures might be necessary.
-
Problem 2: Formation of a Major Side Product: Isomeric Tetrahydropyrazolopyridines
Possible Cause and Solutions:
-
Lack of Regioselectivity: If the pyrazole ring has multiple potential sites for electrophilic attack, the cyclization may not be regioselective, leading to a mixture of isomeric products. This is a common issue in Pictet-Spengler reactions with substituted aromatic rings.
-
Solution: The regioselectivity can be influenced by the substitution pattern on the pyrazole ring and the reaction conditions. Electron-donating groups on the pyrazole ring can direct the cyclization to a specific position. Careful optimization of the acid catalyst, solvent, and temperature may favor the formation of one isomer over the other. It is crucial to characterize all products to identify the isomeric mixture.
-
Problem 3: Observation of Tarring and Decomposed Material
Possible Cause and Solutions:
-
Harsh Reaction Conditions: High temperatures and strong acids can lead to the degradation of starting materials, intermediates, or the final product, resulting in the formation of insoluble, tar-like substances. This has been observed in analogous syntheses with furan-based substrates.
-
Solution: Reduce the reaction temperature and/or use a milder acid catalyst. A gradual increase in temperature can help to find the optimal balance between reaction rate and stability. Using a less concentrated acid solution might also be beneficial.
-
Problem 4: Formation of an Unexpected 1,4-Diketone Side Product
Possible Cause and Solutions:
-
Acid-Catalyzed Ring Opening of an Analogous Heterocycle: In the synthesis of tetrahydrofuro[3,2-c]pyridines, an analogous system to tetrahydropyrazolopyridines, the formation of a 3-(2-oxopropyl)piperidin-4-one, a 1,4-diketone, has been reported as a major side product due to the acid-catalyzed hydrolysis of the furan ring. While pyrazoles are generally more stable to acid than furans, under harsh conditions, a similar degradation pathway could be a possibility, especially with substituted pyrazoles.
-
Solution: If a side product with a mass corresponding to a ring-opened and hydrolyzed product is observed, it is advisable to use milder reaction conditions (lower temperature, less concentrated acid). Protecting groups on the pyrazole ring, if applicable, might also prevent such side reactions.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side products in the Pictet-Spengler synthesis of tetrahydropyrazolopyridines?
A1: The most commonly expected side products are regioisomers of the desired tetrahydropyrazolopyridine, arising from different possible cyclization positions on the pyrazole ring. Under harsh acidic conditions, "tarring" or decomposition of the reaction mixture can occur. By analogy to similar heterocyclic systems, acid-catalyzed ring-opening of the pyrazole, while less likely than with furans, cannot be entirely ruled out and could lead to unexpected side products.
Q2: How can I improve the yield of my desired tetrahydropyrazolopyridine?
A2: To improve the yield, you can optimize the reaction conditions, including the choice and concentration of the acid catalyst, the reaction temperature, and the solvent. A systematic approach, such as a design of experiments (DoE), can be helpful. For less reactive substrates, consider a two-step procedure where the imine is formed first, followed by acid-catalyzed cyclization.
Q3: How do I control the regioselectivity of the cyclization?
A3: Regioselectivity is primarily governed by the electronic and steric effects of the substituents on the pyrazole ring. Electron-donating groups will activate the ring towards electrophilic attack and can direct the cyclization. Careful selection of the starting aminoethylpyrazole is therefore crucial. Fine-tuning the reaction conditions (e.g., using a bulkier acid catalyst) might also influence the regiochemical outcome.
Q4: What is the best way to purify the final product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product and any impurities. Recrystallization can also be an effective purification method if a suitable solvent is found.
Data Presentation
The following table summarizes the optimization of reaction conditions for the synthesis of a tetrahydrofuro[3,2-c]pyridine, a close structural analog of tetrahydropyrazolopyridines. This data can serve as a starting point for optimizing the synthesis of tetrahydropyrazolopyridines, with the understanding that the optimal conditions may vary.
| Entry | Solvent | Time (h) | Temperature (°C) | Acid (equiv.) | Yield of Product (%) | Yield of Side Product (1,4-Diketone) (%) |
| 1 | CH3CN | 1.5 | 50 | HCl (2.0) | 26 | - |
| 2 | CH3CN | 5.5 | 50 | HCl (1.0) | 53 | - |
| 3 | Toluene | 2 | 70 | HCl (1.0) | 58 | - |
| 4 | 1,4-Dioxane | 2 | 70 | HCl (1.0) | 8 | - |
| 5 | Acetic Acid | 24 | rt | HCl (2.0) | 31 | - |
| 6 | Acetic Acid | 5 | 70 | HCl (2.0) | 67 | 10 |
| 7 | Acetic Acid | 6.5 | 70 | HCl (2.5) | 38 | 20 |
Data adapted from a study on a related furan-based system and should be considered as a guideline.
Experimental Protocols
Representative Experimental Protocol for the Pictet-Spengler Synthesis of a Tetrahydropyrazolo[3,4-c]pyridine
Disclaimer: This is a generalized protocol based on the synthesis of related heterocyclic systems and should be adapted and optimized for specific substrates.
Materials:
-
3-(2-Aminoethyl)-1H-pyrazole derivative (1.0 equiv)
-
Aldehyde (1.0-1.2 equiv)
-
Anhydrous solvent (e.g., dichloromethane (DCM), toluene, or acetic acid)
-
Acid catalyst (e.g., trifluoroacetic acid (TFA), 2-4 equiv)
Procedure:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve the 3-(2-aminoethyl)-1H-pyrazole derivative in the chosen anhydrous solvent (e.g., 10 mL of DCM per mmol of the amine).
-
Aldehyde Addition: To the stirred solution, add the aldehyde dropwise at room temperature.
-
Acid Catalyst Addition: Cool the reaction mixture in an ice bath (0 °C) and slowly add the acid catalyst (e.g., TFA) dropwise.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for the desired time (typically 2-24 hours). Monitor the progress of the reaction by thin-layer chromatography (TLC). If no reaction is observed at room temperature, the mixture can be heated to reflux.
-
Work-up: Upon completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the acid by slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers.
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the desired tetrahydropyrazolo[3,4-c]pyridine.
-
Characterization: Characterize the purified product using standard analytical techniques such as NMR (¹H, ¹³C), mass spectrometry, and IR spectroscopy to confirm its structure and purity.
Visualizations
Caption: General reaction pathway for the Pictet-Spengler synthesis.
Caption: A logical workflow for troubleshooting common experimental issues.
Technical Support Center: Purification of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Welcome to the technical support guide for the purification of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the isolation and purification of this versatile heterocyclic compound. This guide provides in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Introduction to Purification Challenges
This compound is a basic, nitrogen-containing heterocycle. Its purification can be complicated by its polarity, its tendency to interact with acidic stationary phases in chromatography, and the nature of impurities generated during its synthesis. Typical synthetic routes, often involving multi-component reactions, can lead to a variety of byproducts including regioisomers, incompletely cyclized intermediates, and unreacted starting materials.[1][2][3] This guide will address these challenges systematically.
Frequently Asked Questions (FAQs)
Q1: My crude product is a thick, dark oil. Is this normal?
A1: It is not uncommon for the crude product of tetrahydropyrazolopyridine syntheses to be an oil, especially if residual solvents or low-molecular-weight impurities are present. The dark color often indicates the presence of polymeric byproducts or degradation products. A proper work-up, including an aqueous wash to remove inorganic salts and highly polar impurities, followed by purification via chromatography or crystallization is essential.
Q2: What is the best general approach for purifying this compound: chromatography or crystallization?
A2: The optimal method depends on the scale of your reaction and the nature of the impurities. For small-scale purifications (<1 g) and for separating closely related impurities, column chromatography is generally preferred. For larger-scale purification, crystallization of the free base or, more commonly, its hydrochloride salt is often more efficient. A combination of both techniques, such as a rapid chromatographic clean-up followed by crystallization, can also be very effective.
Q3: Should I purify the free base or the hydrochloride salt?
A3: The hydrochloride salt of this compound is typically a more crystalline and stable solid compared to the free base, which may be an oil or a low-melting solid. Therefore, crystallization is often more successful with the HCl salt. For column chromatography, it is almost always performed on the free base.
Q4: How can I convert the hydrochloride salt back to the free base?
A4: To convert the hydrochloride salt to the free base, dissolve the salt in water or a mixture of water and an organic solvent (like dichloromethane or ethyl acetate). Basify the aqueous solution to a pH of 9-10 using a suitable base, such as sodium carbonate, sodium bicarbonate, or a dilute sodium hydroxide solution. The free base can then be extracted into an organic solvent. Ensure the aqueous layer is thoroughly extracted (e.g., 3 times) to maximize recovery.
Troubleshooting Guide
Issue 1: Low Yield After Aqueous Work-up
-
Probable Cause: The aqueous layer was not sufficiently basic during extraction, leading to the protonated form of the compound remaining in the aqueous phase.
-
Solution: Before extracting with an organic solvent, ensure the pH of the aqueous layer is at least 9-10. Use a pH meter or pH paper to verify. Using a saturated solution of a mild base like sodium bicarbonate can sometimes be insufficient; a stronger base like sodium carbonate or dilute NaOH may be necessary.
-
Probable Cause: Emulsion formation during extraction, trapping the product in the interfacial layer.
-
Solution: To break emulsions, you can try adding a small amount of brine (saturated NaCl solution) or passing the mixture through a pad of celite. Gentle swirling instead of vigorous shaking during extraction can also prevent emulsion formation.
Issue 2: Poor Separation and Tailing during Column Chromatography
-
Probable Cause: Strong interaction between the basic nitrogen atoms of the molecule and the acidic silanol groups on the surface of the silica gel.[4]
-
Solution:
-
Use a Basic Modifier: Add a small amount of a basic modifier to your eluent. Triethylamine (TEA) at 0.5-2% (v/v) is a common choice.[4] Alternatively, a solution of ammonia in methanol (e.g., 2M NH3 in MeOH) can be used as the polar component of your mobile phase.
-
Deactivate the Silica Gel: Before running the column, flush the packed silica gel with your eluent containing the basic modifier (2-3 column volumes) to neutralize the acidic sites.[5]
-
Choose an Alternative Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or amine-functionalized silica gel. For highly polar compounds, reversed-phase (C18) chromatography with a buffered aqueous-organic mobile phase may also be a good option.[4]
-
Experimental Protocol: Flash Column Chromatography on Silica Gel
-
Solvent System Selection: On a TLC plate, find a solvent system (e.g., dichloromethane/methanol or ethyl acetate/hexane) that gives your product an Rf value of 0.2-0.3. Add 1% triethylamine to the chosen solvent system and re-run the TLC to confirm the Rf and observe for reduced tailing.
-
Column Packing: Pack a flash chromatography column with silica gel in your chosen non-polar solvent.
-
Equilibration: Equilibrate the column with 2-3 column volumes of the starting eluent (containing 1% TEA).
-
Sample Loading: Dissolve your crude free base in a minimal amount of dichloromethane. For better resolution, pre-adsorb the crude material onto a small amount of silica gel, evaporate the solvent to get a dry, free-flowing powder, and load this onto the top of the column.
-
Elution: Begin elution with the selected solvent system. You can use an isocratic elution or a gradient of increasing polarity to elute your compound.
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Issue 3: Product "Oils Out" or Fails to Crystallize
-
Probable Cause: The presence of impurities is inhibiting crystal lattice formation.
-
Solution: Attempt to further purify the material by column chromatography before crystallization. Even a quick filtration through a plug of silica gel can sometimes remove problematic impurities.
-
Probable Cause: The chosen solvent system is not suitable. The product may be too soluble, or the solvent may not be appropriate for the free base or the salt form.
-
Solution:
-
For the Free Base: Try a non-polar solvent system like diethyl ether/hexane or dichloromethane/pentane. Introduce a seed crystal if one is available. Scratching the inside of the flask at the solvent-air interface with a glass rod can also induce crystallization.
-
For the Hydrochloride Salt: Convert the free base to its hydrochloride salt. Dissolve the free base in a suitable solvent like isopropanol, ethanol, or ethyl acetate. Add a solution of anhydrous HCl in an organic solvent (e.g., HCl in diethyl ether or dioxane) dropwise until the solution is acidic. The salt will often precipitate. Using aqueous HCl can sometimes lead to lower yields due to the solubility of the salt in water.[6]
-
Data Presentation: Solvent Systems for Purification
| Purification Method | Compound Form | Typical Solvent System | Modifier/Additive |
| Column Chromatography | Free Base | Dichloromethane/Methanol | 1% Triethylamine |
| Free Base | Ethyl Acetate/Hexane | 1% Triethylamine | |
| Crystallization | Free Base | Diethyl Ether/Hexane | - |
| Hydrochloride Salt | Isopropanol or Ethanol | Anhydrous HCl |
Visualization of Workflows
General Purification Workflow
Caption: General workflow for the purification of this compound.
Troubleshooting Decision Tree for Column Chromatography
Caption: Decision tree for troubleshooting poor separation in column chromatography.
References
- 1. chemmethod.com [chemmethod.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Chromatography [chem.rochester.edu]
- 6. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
Technical Support Center: Overcoming Low Solubility of Pyrazolopyridine Derivatives
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low aqueous solubility of pyrazolopyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrazolopyridine derivative shows potent activity in my primary assay but has very low aqueous solubility. What are the main strategies I should consider to improve its solubility?
A1: Low aqueous solubility is a frequent challenge with heterocyclic compounds like pyrazolopyridine derivatives. Addressing this early is crucial for obtaining reliable in vitro data and for any potential in vivo studies. The primary strategies can be broadly categorized into three main approaches:
-
Physical Modifications: These methods alter the solid-state properties of the compound to enhance its dissolution rate and apparent solubility.
-
Chemical Modifications: This involves covalently modifying the molecule to introduce more soluble moieties.
-
Formulation-Based Approaches: These strategies involve the use of excipients and specific delivery systems to improve the solubility of the compound in an aqueous environment.
Q2: How do I choose the most appropriate solubility enhancement technique for my specific pyrazolopyridine derivative?
A2: The selection of the best technique depends on several factors related to your compound's physicochemical properties and your experimental needs. A logical approach to decision-making is outlined below.
Caption: Decision workflow for selecting a solubility enhancement technique.
Q3: Can I use co-solvents like DMSO for my in vitro assays? What are the potential pitfalls?
A3: Yes, co-solvents such as Dimethyl Sulfoxide (DMSO) are widely used to dissolve poorly soluble compounds for in vitro screening. However, it is crucial to be aware of the potential issues:
-
"Fall-out" or Precipitation: When a concentrated DMSO stock is diluted into an aqueous assay buffer, the compound can precipitate if its solubility in the final buffer composition is exceeded. This can lead to inaccurate and unreliable assay results.
-
Cellular Toxicity: High concentrations of DMSO can be toxic to cells, affecting viability and potentially interfering with the assay readout. It is generally recommended to keep the final DMSO concentration at or below 1%, and ideally below 0.5%.
-
Compound-Specific Effects: DMSO can sometimes directly affect the activity of certain enzymes or proteins, leading to false-positive or false-negative results.
To mitigate these issues, always run appropriate vehicle controls (assay buffer with the same final concentration of DMSO but without your compound) to assess the impact of the solvent on the assay system.
Troubleshooting Guide: Common Solubility Issues
| Issue | Potential Cause | Troubleshooting Steps | Expected Outcome |
| Compound precipitates upon dilution of DMSO stock into aqueous buffer. | The final concentration exceeds the aqueous solubility of the compound. | 1. Lower the final assay concentration of the pyrazolopyridine derivative. 2. Decrease the percentage of DMSO in the final assay buffer (e.g., by preparing an intermediate dilution in a mixed solvent system before the final aqueous dilution). 3. Consider using a formulation approach such as complexation with cyclodextrins. | The compound remains in solution throughout the experiment, leading to more reliable data. |
| Inconsistent results between experiments. | Variability in compound solubility due to minor differences in buffer preparation or temperature. | 1. Ensure consistent and thorough mixing after adding the compound stock to the assay buffer. 2. Pre-warm the assay buffer to the experimental temperature before adding the compound. 3. Visually inspect for any signs of precipitation before starting the assay. | Improved reproducibility of experimental results. |
| Low or no activity in cell-based assays despite high potency in biochemical assays. | Poor membrane permeability or rapid precipitation in the cell culture medium. | 1. Evaluate the compound's LogP value to assess its lipophilicity. 2. Consider formulation strategies like amorphous solid dispersions or lipid-based formulations to improve apparent solubility and absorption. 3. Synthesize a more soluble prodrug of the active compound. | Enhanced cellular uptake and more accurate determination of the compound's biological activity. |
Data Presentation: Solubility of Pyrazolopyridine Derivatives and Related Compounds
The following tables summarize quantitative data on the solubility of pyrazolopyridine and structurally related pyrazole derivatives with and without solubility enhancement techniques.
Table 1: Aqueous Solubility of Pyrazolopyridine Derivatives
| Compound Class | Modification/Formulation | Aqueous Solubility | Fold Increase | Reference |
| Pyrazolo[1,5-a]pyridines | Addition of a basic amine | - | up to 1000x | [1] |
| Pyrazolyl-pyrimidinone | Amine linker modification | 74 ± 7 µM | - | [2] |
| Pyrazolo[3,4-d]pyrimidines | Amorphous Solid Dispersion with PVPVA | ~30 µg/mL | >100x (compared to negligible) | [3] |
| Pyrazole Derivative (Celecoxib) | None (in water) | ~5 µg/mL | - | [4] |
| Pyrazole Derivative (Deracoxib) | None (in water, pH 6.8) | ~1.5 µg/mL | - | [5] |
Table 2: Solubility of a Model Pyrazole Derivative (Celecoxib) in Various Solvents
| Solvent | Solubility (mg/mL) | Temperature (°C) |
| Water | ~0.005 | 25 |
| Ethanol | ~25 | Room Temperature |
| Methanol | Freely Soluble | - |
| DMSO | >100 | Room Temperature |
| PEG400 | ~100 | Room Temperature |
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This protocol describes a general procedure for preparing an ASD of a pyrazolopyridine derivative to enhance its aqueous solubility.
Materials:
-
Pyrazolopyridine derivative
-
Polymer carrier (e.g., hydroxypropyl methylcellulose acetate succinate (HPMCAS), polyvinylpyrrolidone/vinyl acetate copolymer (PVPVA))
-
Volatile organic solvent system (e.g., dichloromethane/ethanol mixture)
-
Spray dryer equipped with a two-fluid nozzle
-
High-performance liquid chromatography (HPLC) system for content uniformity testing
-
Differential Scanning Calorimeter (DSC) and Powder X-ray Diffractometer (PXRD) for characterization
Procedure:
-
Solution Preparation:
-
Dissolve the pyrazolopyridine derivative and the chosen polymer in the selected solvent system at the desired ratio (e.g., 25:75 drug-to-polymer ratio by weight).
-
Ensure complete dissolution of both components to form a clear solution. The total solid concentration is typically in the range of 2-10% (w/v).
-
-
Spray Drying Process:
-
Set the spray dryer parameters. These will need to be optimized for each specific compound and polymer combination. Typical starting parameters for a lab-scale spray dryer are:
-
Inlet temperature: 60-120 °C
-
Atomizing gas flow rate: 200-500 L/h
-
Feed solution flow rate: 1-5 mL/min
-
Aspirator rate: 70-90%
-
-
Pump the feed solution through the nozzle into the drying chamber.
-
The solvent rapidly evaporates, forming a fine powder of the amorphous solid dispersion which is collected in the cyclone separator.
-
-
Secondary Drying:
-
Collect the powder from the collection vessel.
-
To remove any residual solvent, dry the collected powder under vacuum at a temperature well below the glass transition temperature (Tg) of the ASD (e.g., 40 °C) for 12-24 hours.
-
-
Characterization:
-
Visual Appearance: The resulting powder should be fine and homogenous.
-
Amorphous State Confirmation: Analyze the powder using DSC (absence of a melting endotherm) and PXRD (absence of sharp diffraction peaks, indicating a lack of crystallinity).
-
Drug Loading and Content Uniformity: Determine the actual drug content in the ASD using a validated HPLC method to ensure homogeneity.
-
Solubility and Dissolution Testing: Compare the aqueous solubility and dissolution rate of the ASD to the crystalline pyrazolopyridine derivative.
-
Protocol 2: Preparation of Co-crystals by Solvent Evaporation
This protocol outlines a common method for screening and preparing co-crystals of a pyrazolopyridine derivative with a suitable co-former.
Materials:
-
Pyrazolopyridine derivative
-
Co-former (e.g., a pharmaceutically acceptable carboxylic acid or amide)
-
A common solvent in which both the pyrazolopyridine and the co-former are soluble (e.g., ethanol, methanol, acetone)
-
Small glass vials
-
Vortex mixer
-
Hot plate with magnetic stirring (optional)
-
PXRD for characterization
Procedure:
-
Co-former Selection: Choose co-formers that have complementary functional groups capable of forming hydrogen bonds with the pyrazolopyridine derivative (e.g., carboxylic acids, amides).
-
Stoichiometric Weighing: Accurately weigh the pyrazolopyridine derivative and the co-former in a specific stoichiometric ratio (commonly 1:1 or 1:2) and place them in a glass vial.
-
Dissolution:
-
Add the chosen solvent to the vial in a sufficient amount to completely dissolve both components.
-
Gently warm and/or vortex the mixture to ensure complete dissolution.
-
-
Crystallization:
-
Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.
-
Allow the solvent to evaporate over a period of hours to days. As the solution becomes supersaturated, co-crystals may form.
-
-
Isolation and Drying:
-
Once the solvent has completely evaporated, collect the solid material.
-
Dry the solid in a vacuum oven at a mild temperature to remove any residual solvent.
-
-
Characterization:
-
Visual Inspection: Examine the solid under a microscope for the presence of new crystalline forms.
-
PXRD Analysis: Analyze the solid using PXRD. The diffraction pattern of a new co-crystal will be distinct from the patterns of the individual starting materials.
-
Solubility Assessment: Determine the aqueous solubility of the co-crystal and compare it to the parent pyrazolopyridine derivative.
-
Signaling Pathway Visualizations
Pyrazolopyridine derivatives often function as kinase inhibitors, acting as ATP mimetics that bind to the ATP-binding pocket of protein kinases. This inhibition can disrupt key signaling pathways involved in cell proliferation, survival, and differentiation, making them attractive candidates for cancer therapy.
1. Cyclin-Dependent Kinase 2 (CDK2) Signaling Pathway in Cell Cycle Progression
Many pyrazolopyridine derivatives are potent inhibitors of CDKs, such as CDK2. CDK2 plays a crucial role in the G1/S phase transition of the cell cycle. Its inhibition leads to cell cycle arrest and prevents cancer cell proliferation.
Caption: Inhibition of the CDK2 pathway by a pyrazolopyridine derivative.
2. c-Met Signaling Pathway in Cancer
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a critical role in cell proliferation, survival, and motility. Aberrant c-Met signaling is implicated in the progression of many cancers. Pyrazolopyridine derivatives have been developed as potent c-Met inhibitors.
Caption: Inhibition of the c-Met signaling pathway by a pyrazolopyridine derivative.
3. PIM-1 Kinase Signaling Pathway
PIM-1 is a serine/threonine kinase that is overexpressed in various cancers and plays a role in cell survival and proliferation by phosphorylating and inactivating pro-apoptotic proteins. Pyrazolopyridine derivatives can act as PIM-1 inhibitors.
Caption: Inhibition of the PIM-1 pro-survival pathway by a pyrazolopyridine derivative.
References
- 1. Novel pyrazolo[1,5-a]pyridines with improved aqueous solubility as p110α-selective PI3 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Suzuki-Miyaura Coupling for Pyrazolopyridines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Suzuki-Miyaura coupling reactions for the synthesis of substituted pyrazolopyridines.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling of a pyrazolopyridine derivative is resulting in low to no yield. What are the primary factors to investigate?
A1: Low or no yield in Suzuki-Miyaura couplings involving pyrazolopyridines can stem from several factors. The most common issues include inactive catalysts, suboptimal reaction conditions, and the instability of reagents. Nitrogen-containing heterocycles like pyrazolopyridines can sometimes inhibit the catalyst.[1][2] A systematic check of your catalyst's activity, ensuring an inert atmosphere to prevent catalyst decomposition, and verifying the quality of your boronic acid or ester are crucial first steps.
Q2: I am observing significant amounts of homocoupling of my boronic acid reagent. How can this side reaction be minimized?
A2: Homocoupling is a common side reaction, often exacerbated by the presence of oxygen. Rigorous degassing of your solvent and reaction mixture is essential to minimize this.[3] Additionally, the choice of palladium precatalyst and reaction conditions can influence the extent of homocoupling. Some modern catalyst systems are designed to be less prone to this side reaction.
Q3: What are the recommended starting conditions for a Suzuki-Miyaura coupling with a bromo-pyrazolopyridine?
A3: A robust starting point for the coupling of a bromo-pyrazolopyridine with an arylboronic acid would be to use a palladium catalyst like XPhos Pd G2 or Pd(dppf)Cl₂, a phosphine ligand such as XPhos or SPhos, and a base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄).[4][5][6] A common solvent system is a mixture of 1,4-dioxane and water.[4] Microwave irradiation can also be an effective method to improve yields and reduce reaction times.[7][8]
Q4: Can I use a chloro-pyrazolopyridine as a substrate?
A4: While aryl bromides are generally more reactive, chloro-pyrazolopyridines can be used as substrates, particularly with more active catalyst systems. Catalysts based on bulky, electron-rich phosphine ligands are often necessary to facilitate the more challenging oxidative addition step with aryl chlorides.[9]
Q5: My pyrazolopyridine substrate has other functional groups. Are there any compatibility issues I should be aware of?
A5: The Suzuki-Miyaura coupling is known for its excellent functional group tolerance. However, certain groups can interfere. For instance, acidic protons, such as those on unprotected indazoles, can react with the base and potentially inhibit the catalyst.[2] While protection of certain functional groups may be necessary in some cases, many modern catalyst systems can accommodate a wide range of functionalities.[1]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive catalyst | - Use a fresh batch of palladium catalyst and ligand.- Consider using a more robust precatalyst like a palladacycle. |
| Poor choice of reaction conditions | - Screen different catalysts, ligands, bases, and solvents (see tables below for suggestions).- Increase the reaction temperature or switch to microwave heating.[7][8] | |
| Protodeboronation of the boronic acid | - Use anhydrous solvents.- Consider converting the boronic acid to a more stable boronate ester (e.g., a pinacol ester).[4] | |
| Inhibition of the catalyst by the nitrogen heterocycle | - Use a higher catalyst loading.- Employ bulky, electron-rich phosphine ligands that can promote the catalytic cycle.[1][5] | |
| Formation of Significant Side Products | Homocoupling of the boronic acid | - Thoroughly degas the solvent and reaction mixture.- Ensure a strictly inert atmosphere (argon or nitrogen) is maintained throughout the reaction.[3] |
| Debromination of the pyrazolopyridine starting material | - Use a milder base.- A tandem catalyst system like XPhosPdG2/XPhos has been shown to suppress debromination in related pyrazolopyrimidines.[7][8] | |
| Inconsistent Reaction Results | Variable quality of reagents | - Use freshly purchased and properly stored reagents.- Grind solid bases like K₃PO₄ to a fine, consistent powder to improve reproducibility.[6] |
| Presence of oxygen or moisture | - Ensure all glassware is thoroughly dried.- Use proper inert atmosphere techniques (e.g., Schlenk line or glovebox).[5] |
Optimized Reaction Conditions for Pyrazolopyridine Derivatives
The following tables summarize various reported conditions for Suzuki-Miyaura couplings of pyrazolopyridine and related nitrogen-containing heterocycles, which can serve as a starting point for optimization.
Table 1: Catalyst and Ligand Selection
| Catalyst | Ligand | Substrate Type | Notes |
| Pd(OAc)₂ | SPhos | Electron-rich bromoheterocycles | Effective for challenging couplings. |
| XPhos Pd G2/G3 | (integrated) | Bromo- and chloro-heterocycles | Often provides high activity and stability.[5][7] |
| Pd₂(dba)₃ | XPhos | Bromo- and chloro-heterocycles | A common combination for a wide range of substrates. |
| Pd(PPh₃)₄ | (integrated) | Bromo- and iodo-heterocycles | A classic catalyst, but may be less effective for challenging substrates.[10] |
| PdCl₂(dppf) | (integrated) | Bromo- and iodo-heterocycles | Another widely used and reliable catalyst. |
Table 2: Base and Solvent Systems
| Base | Solvent System | Temperature (°C) | Notes |
| K₂CO₃ | 1,4-Dioxane / H₂O | 80-110 | A very common and effective combination.[4] |
| K₃PO₄ | Toluene / H₂O or 1,4-Dioxane | 80-110 | A stronger base, often used for less reactive substrates.[2][6] |
| Cs₂CO₃ | 1,4-Dioxane or Toluene | 80-110 | A strong and soluble base, can be very effective but is more expensive.[10] |
| Na₂CO₃ | Ethanol / H₂O | Reflux | A greener solvent option.[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Bromo-Pyrazolopyridine:
-
Reaction Setup: To a dry reaction vessel (e.g., a round-bottom flask or microwave vial) equipped with a magnetic stir bar, add the bromo-pyrazolopyridine (1.0 eq.), the arylboronic acid or boronate ester (1.2-1.5 eq.), and the base (2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium catalyst (e.g., XPhos Pd G2, 1-5 mol%) and, if necessary, an additional ligand.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.[5]
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 to 10:1 ratio) via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Alternatively, if using a microwave reactor, heat to a set temperature for a specified time (e.g., 100-140 °C for 15-40 minutes).[7]
-
Monitoring: Monitor the progress of the reaction by a suitable technique such as TLC, LC-MS, or GC-MS until the starting material is consumed.[5]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[5]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Caption: A logical workflow for troubleshooting common coupling issues.
References
- 1. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 2. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. quora.com [quora.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Bohlmann-Rahtz Pyridine Synthesis
Welcome to the comprehensive support center for the Bohlmann-Rahtz pyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols. Our goal is to empower you with the technical knowledge and practical insights needed to successfully navigate this powerful synthetic transformation.
Introduction to the Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz pyridine synthesis is a versatile and effective method for the preparation of substituted pyridines. The reaction proceeds in two main stages: a Michael addition of an enamine to an ethynylketone to form an aminodiene intermediate, followed by a cyclodehydration to yield the pyridine ring.[1][2] While historically a two-step process often requiring high temperatures for the final cyclization, numerous modifications have been developed to improve its efficiency and expand its applicability.[1][3][4] This guide will address common challenges and provide solutions based on both the classical approach and modern, one-pot variations.
Troubleshooting Guide
This section addresses specific issues that may arise during the Bohlmann-Rahtz pyridine synthesis in a question-and-answer format.
Question 1: I am experiencing very low or no yield of my desired pyridine product. What are the likely causes and how can I improve the outcome?
Several factors can contribute to low or no product formation. The most common culprits are related to the reaction conditions, particularly the high temperature required for cyclodehydration in the traditional method, which can lead to decomposition.[1][5]
Here is a systematic approach to troubleshooting low yields:
-
Inadequate Temperature for Cyclodehydration: The final cyclization step often requires significant thermal energy. If the temperature is too low, the reaction will not proceed to completion. Conversely, excessively high temperatures can lead to decomposition of starting materials or the intermediate.
-
Solution: Consider employing a catalyst to lower the activation energy of the cyclodehydration step. Brønsted acids like acetic acid or solid-supported acids such as Amberlyst-15 have proven effective.[2][6][7] Lewis acids, including ytterbium triflate (Yb(OTf)₃) or zinc bromide (ZnBr₂), can also be used, typically in a solvent like toluene.[1][2]
-
-
Decomposition of Starting Materials: Enamines, particularly those with acid-sensitive functional groups like tert-butyl esters, can decompose under harsh acidic conditions.[1]
-
Solution: If you suspect decomposition, consider using milder catalysts. Amberlyst-15 is a good alternative to strong Brønsted acids.[2][6] Alternatively, a three-component, one-pot approach using ammonium acetate to generate the enamine in situ can be effective, sometimes even under acid-free conditions in a protic solvent like ethanol.[1]
-
-
Poor Quality of Reagents: The purity of your enamine and ethynylketone is critical. Impurities can interfere with the reaction and lead to the formation of side products.
-
Solution: Ensure your starting materials are pure. If you are synthesizing the enamine yourself, ensure it is properly purified and characterized before use. For commercially available reagents, verify their purity.
-
Question 2: I am observing the formation of significant byproducts. How can I improve the selectivity of my reaction?
Byproduct formation is a common issue and is often linked to the stability of the aminodiene intermediate and the reaction conditions.
-
Side Reactions of the Aminodiene Intermediate: The intermediate can undergo undesired reactions if it is not efficiently converted to the final pyridine product.
-
Solution: Optimizing the reaction conditions to favor the cyclodehydration can minimize side reactions. The use of catalysts, as mentioned above, is a primary strategy. Microwave-assisted synthesis has also been shown to be a highly efficient method for promoting the desired transformation and reducing reaction times, which can limit the formation of byproducts.[3][4]
-
-
Regioselectivity Issues: In cases where unsymmetrical enamines or ethynylketones are used, a mixture of regioisomers may be formed.
-
Solution: The regioselectivity is often governed by the steric and electronic properties of the substituents on the starting materials. While the Bohlmann-Rahtz synthesis generally offers good regiocontrol, careful consideration of the substrate is necessary.[3] In some instances, modifying the substituents or the catalyst may be required to favor the desired regioisomer.
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Bohlmann-Rahtz pyridine synthesis?
The reaction proceeds through a well-established mechanism.[1][8] First, the enamine undergoes a Michael addition to the ethynylketone. This is followed by a proton transfer to form an aminodiene intermediate. The key and often rate-limiting step is the E/Z isomerization of this intermediate, which is necessary for the subsequent 6π-electrocyclization. Finally, a dehydration step aromatizes the ring to form the substituted pyridine.
Reaction Mechanism Workflow
Caption: The reaction mechanism of the Bohlmann-Rahtz pyridine synthesis.
Q2: Can I perform the Bohlmann-Rahtz synthesis as a one-pot reaction?
Yes, several one-pot modifications have been developed to streamline the process and avoid the isolation of the aminodiene intermediate.[1][3] These methods typically involve the use of a catalyst that facilitates both the initial Michael addition and the subsequent cyclodehydration in a single step.
Q3: What are the advantages of using microwave irradiation for this synthesis?
Microwave heating offers several benefits, including significantly reduced reaction times, improved yields, and often cleaner reactions with fewer byproducts.[3][4] The rapid and uniform heating provided by microwaves can efficiently promote the thermally demanding cyclodehydration step.
Q4: Are there any alternatives to using pre-formed enamines?
Yes, for enamines that are difficult to synthesize or handle, they can be generated in situ.[2] A common method involves the reaction of a ketone with ammonium acetate.[1] This three-component approach is a highly efficient way to access a wide range of substituted pyridines.
Experimental Protocols
Protocol 1: Traditional Two-Step Bohlmann-Rahtz Synthesis
This protocol involves the isolation of the aminodiene intermediate.
Step 1: Synthesis of the Aminodiene Intermediate
-
In a round-bottom flask, dissolve the enamine (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Add the ethynylketone (1.0-1.2 eq.) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting materials are consumed, remove the solvent under reduced pressure.
-
Purify the crude aminodiene intermediate by column chromatography on silica gel.
Step 2: Cyclodehydration to the Pyridine
-
Place the purified aminodiene intermediate in a flask suitable for high-temperature reactions.
-
Heat the intermediate under vacuum at a temperature typically ranging from 120-160 °C.[5]
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and purify the resulting pyridine by column chromatography or distillation.
Protocol 2: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol is a more efficient, single-step procedure.
-
To a solution of the enamine (1.0 eq.) and the ethynylketone (1.1 eq.) in a suitable solvent (e.g., a 5:1 mixture of toluene and acetic acid), add the acid catalyst.[1]
-
Heat the reaction mixture with stirring. The optimal temperature will depend on the catalyst used (e.g., 50 °C for Amberlyst-15, reflux for toluene/acetic acid).
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a solid catalyst was used, filter it off.
-
Perform an appropriate aqueous workup to remove the acid catalyst.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
-
Purify the crude pyridine by column chromatography.
Troubleshooting Workflow
Caption: A decision-making workflow for troubleshooting low yields in the Bohlmann-Rahtz synthesis.
Summary of Catalysts and Conditions
| Catalyst | Typical Loading | Solvent | Temperature | Notes |
| Acetic Acid | Co-solvent | Toluene | Reflux | Effective Brønsted acid catalysis.[1] |
| Amberlyst-15 | 10-20 mol% | Toluene/Chloroform | 50 °C | Mild, solid-supported acid, good for sensitive substrates.[2][6] |
| Yb(OTf)₃ | 20 mol% | Toluene | Reflux | Effective Lewis acid catalyst.[1] |
| ZnBr₂ | 15 mol% | Toluene | Reflux | Alternative Lewis acid catalyst.[1][2] |
| Microwave | N/A | Toluene/DMSO/Ethanol | 100-170 °C | Rapid heating, improved yields and shorter reaction times.[3] |
References
- 1. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 2. jk-sci.com [jk-sci.com]
- 3. BJOC - One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. baranlab.org [baranlab.org]
- 6. researchgate.net [researchgate.net]
- 7. A New Modification of the Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. synarchive.com [synarchive.com]
Technical Support Center: Chiral Separation of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine Enantiomers
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions (FAQs) for the chiral separation of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine enantiomers.
Frequently Asked Questions (FAQs)
Q1: Which type of Chiral Stationary Phase (CSP) is most effective for separating pyrazolo[4,3-c]pyridine derivatives?
A1: Polysaccharide-based CSPs, particularly those with amylose or cellulose derivatives coated or immobilized on a silica support, are generally the first choice for screening the separation of N-heterocyclic compounds like this compound. Coated phases like Chiralpak AD-H or Chiralcel OD-H, and their immobilized counterparts (e.g., Chiralpak IA, IB, IC), often provide good enantioselectivity for this class of molecules.
Q2: What are the recommended starting mobile phases for method development?
A2: For normal-phase chromatography, a good starting point is a mixture of an alkane (like n-hexane or heptane) and an alcohol (like isopropanol or ethanol) in a 90:10 (v/v) ratio. For reversed-phase chromatography, acetonitrile or methanol with an aqueous buffer (e.g., ammonium bicarbonate or formic acid) is a common starting point. Supercritical Fluid Chromatography (SFC) using carbon dioxide with a co-solvent like methanol is also a highly effective technique for chiral separations.
Q3: How can I improve the resolution between the two enantiomer peaks?
A3: To improve resolution, you can try several approaches:
-
Optimize the mobile phase: Adjust the ratio of the alcohol modifier in normal-phase or the organic modifier in reversed-phase. A lower percentage of the stronger solvent often increases retention and can improve resolution.
-
Lower the temperature: Running the separation at a lower temperature can enhance enantioselectivity.
-
Reduce the flow rate: Decreasing the flow rate can increase the efficiency of the column and lead to better separation.
-
Try a different CSP: If optimization on one column is unsuccessful, screening other polysaccharide-based or different types of CSPs is recommended.
Q4: My peak shapes are poor (e.g., tailing or fronting). What could be the cause?
A4: Poor peak shape can be caused by several factors:
-
Sample overload: Injecting too much sample can lead to broad, tailing peaks. Try reducing the sample concentration or injection volume.
-
Secondary interactions: The basic nitrogen atoms in your molecule can interact with residual silanols on the silica support, causing tailing. Adding a small amount of a basic additive to the mobile phase, such as diethylamine (DEA) or triethylamine (TEA) for normal-phase, or an appropriate buffer for reversed-phase, can mitigate this.
-
Column degradation: The column may be nearing the end of its lifespan or have been contaminated. Flushing the column or replacing it may be necessary.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No Separation | Incorrect Chiral Stationary Phase (CSP) selected. | Screen a variety of CSPs with different selectors (e.g., amylose vs. cellulose derivatives). |
| Inappropriate mobile phase composition. | Systematically vary the mobile phase composition. Try different alcohols (e.g., ethanol, isopropanol, n-butanol) in normal phase, or switch between acetonitrile and methanol in reversed phase. | |
| Poor Resolution (Rs < 1.5) | Mobile phase is too strong, leading to fast elution. | Decrease the percentage of the alcohol modifier (e.g., from 10% to 5% isopropanol in hexane). |
| Suboptimal temperature. | Lower the column temperature in increments of 5°C (e.g., from 25°C to 20°C). | |
| Flow rate is too high. | Reduce the flow rate to improve column efficiency (e.g., from 1.0 mL/min to 0.7 mL/min). | |
| Peak Tailing | Secondary interactions with the silica support. | Add a basic modifier to the mobile phase. For normal phase, add 0.1% diethylamine (DEA). For reversed phase, ensure the pH of the mobile phase is appropriate. |
| Sample solvent is incompatible with the mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Long Run Times | Mobile phase is too weak. | Increase the percentage of the alcohol modifier in the mobile phase. |
| Inappropriate mobile phase solvent. | Switch to a stronger eluting alcohol (e.g., from isopropanol to ethanol). | |
| Irreproducible Results | Column not properly equilibrated. | Ensure the column is flushed with at least 10-20 column volumes of the mobile phase before injection. |
| Fluctuations in temperature. | Use a column thermostat to maintain a constant temperature. | |
| Mobile phase composition changing over time. | Prepare fresh mobile phase daily and keep it well-mixed. |
Experimental Protocols
Below is a sample screening protocol for the chiral separation of this compound enantiomers.
1. Chiral HPLC (Normal Phase) Screening Protocol
-
Columns:
-
Chiralpak IA
-
Chiralpak IB
-
Chiralpak IC
-
Chiralcel OD-H
-
Chiralcel OJ-H
-
-
Mobile Phases:
-
A: n-Hexane/Isopropanol (90/10, v/v) + 0.1% DEA
-
B: n-Hexane/Ethanol (90/10, v/v) + 0.1% DEA
-
-
Flow Rate: 1.0 mL/min
-
Temperature: 25°C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Concentration: 1 mg/mL in mobile phase
2. Supercritical Fluid Chromatography (SFC) Screening Protocol
-
Columns: Same as HPLC screening.
-
Mobile Phase:
-
A: CO₂
-
B: Methanol + 0.1% DEA
-
-
Gradient: 5% to 40% B over 5 minutes
-
Flow Rate: 3.0 mL/min
-
Back Pressure: 150 bar
-
Temperature: 35°C
-
Detection: UV at 254 nm
Visualizations
Caption: General workflow for chiral method development.
Caption: Troubleshooting decision tree for chiral separation.
Technical Support Center: Resolving Enantiomers of Pyrazolopyridine Derivatives by Chiral HPLC
Welcome to the technical support center for the chiral resolution of pyrazolopyridine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance, troubleshooting tips, and answers to frequently asked questions encountered during chiral High-Performance Liquid Chromatography (HPLC) experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during the chiral HPLC separation of pyrazolopyridine derivatives.
| Problem | Potential Causes | Solutions & Recommendations |
| Poor or No Resolution | Inappropriate Chiral Stationary Phase (CSP): The selected CSP may not provide the necessary enantioselective interactions with the pyrazolopyridine derivative. | 1. Screen Different CSPs: Test a range of CSPs with different chiral selectors, such as polysaccharide-based (e.g., cellulose or amylose derivatives) or macrocyclic glycopeptide-based columns. Polysaccharide-based CSPs are often a good starting point for heterocyclic compounds.[1] 2. Consult Literature for Similar Compounds: If data on your specific analyte is unavailable, review methods for structurally related compounds like pyrazoles or other nitrogen-containing heterocycles. |
| Suboptimal Mobile Phase Composition: The mobile phase composition significantly impacts enantioselectivity. | 1. Optimize Mobile Phase Polarity: In normal-phase mode, adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol).[2] 2. Evaluate Different Modifiers: Test various alcohol modifiers (e.g., ethanol, isopropanol, n-butanol) as they can offer different selectivities. 3. Consider Polar Organic or Reversed-Phase Modes: For certain pyrazolopyridine derivatives, polar organic or reversed-phase modes may provide better resolution.[1][3] 4. Additives: For basic compounds like pyrazolopyridines, adding a small amount of a basic modifier (e.g., diethylamine, DEA) to the mobile phase in normal-phase mode can improve peak shape and resolution. In reversed-phase, adjusting the pH with additives like trifluoroacetic acid (TFA) or ammonium acetate can be beneficial. | |
| Peak Tailing or Asymmetry | Secondary Interactions: The basic nitrogen atoms in pyrazolopyridine derivatives can interact with acidic silanol groups on the silica support of the CSP, leading to peak tailing. | 1. Use a Basic Additive: In normal-phase mode, add a small concentration (e.g., 0.1%) of a basic modifier like DEA to the mobile phase. This will compete with the analyte for active sites on the stationary phase. 2. Column Conditioning: Ensure the column is thoroughly equilibrated with the mobile phase containing the additive. In some cases, a new column may require conditioning with several injections of the analyte or a conditioning solution. |
| Column Overload: Injecting too much sample can lead to peak distortion. | 1. Reduce Sample Concentration: Prepare a more dilute sample and inject a smaller volume. | |
| Long Retention Times | Strong Analyte-CSP Interaction: The mobile phase may be too weak to elute the analyte in a reasonable time. | 1. Increase Mobile Phase Strength: In normal-phase, increase the percentage of the polar modifier. In reversed-phase, increase the percentage of the organic solvent (e.g., acetonitrile, methanol). 2. Increase Flow Rate: A moderate increase in the flow rate can reduce analysis time, but be mindful of the potential impact on resolution and backpressure. |
| Irreproducible Results | Column Memory Effects: Residual additives from previous analyses can affect subsequent separations.[4] | 1. Dedicated Column: If possible, dedicate a column to a specific method or class of compounds, especially when using additives. 2. Thorough Column Washing: Implement a rigorous column flushing protocol between methods with different mobile phases or additives. Immobilized CSPs can often be flushed with stronger solvents to remove contaminants.[5] |
| Temperature Fluctuations: Column temperature can influence enantioselectivity and retention times. | 1. Use a Column Oven: Maintain a constant and optimized column temperature to ensure reproducibility. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is generally most effective for pyrazolopyridine derivatives?
A1: While the selection of a CSP is highly dependent on the specific molecular structure of the analyte, polysaccharide-based CSPs (e.g., cellulose and amylose derivatives) are a versatile and often successful choice for a broad range of chiral compounds, including nitrogen-containing heterocycles.[1] It is recommended to screen a few different polysaccharide-based columns initially.
Q2: How do I choose between normal-phase, reversed-phase, and polar organic mode for my separation?
A2: The choice of chromatographic mode depends on the solubility and polarity of your pyrazolopyridine derivative.
-
Normal-Phase (NP): Often the first choice for chiral separations. It uses a non-polar mobile phase (e.g., hexane or heptane) with a polar modifier (e.g., an alcohol). NP is particularly effective for compounds soluble in organic solvents.
-
Reversed-Phase (RP): Uses a polar mobile phase (e.g., water and acetonitrile or methanol) and is suitable for more polar, water-soluble compounds.
-
Polar Organic (PO): Utilizes polar organic solvents like methanol, ethanol, or acetonitrile as the mobile phase. This mode can be beneficial for achieving short analysis times and sharp peaks.[1][3]
Q3: Why are basic additives like diethylamine (DEA) often used in the mobile phase for separating basic compounds?
A3: Pyrazolopyridine derivatives contain basic nitrogen atoms that can interact strongly with residual acidic silanol groups on the surface of the silica-based stationary phase. These secondary interactions can lead to poor peak shape (tailing) and reduced resolution. A basic additive like DEA in the mobile phase competes for these active sites, minimizing the undesirable interactions and improving chromatography.
Q4: Can I use the same chiral column for different types of compounds and mobile phases?
A4: While it is possible, it is generally recommended to dedicate a chiral column to a specific method or at least to a particular mobile phase system if possible. This helps to avoid "column memory" effects, where residual additives from a previous analysis can alter the selectivity of the stationary phase and lead to irreproducible results.[4] If you must switch between mobile phase systems, ensure a thorough column flushing and equilibration procedure is followed according to the manufacturer's instructions.
Q5: My resolution is good, but the analysis time is too long. How can I speed up the analysis without sacrificing separation?
A5: To reduce the analysis time, you can try the following:
-
Increase the mobile phase strength: In normal-phase, increase the percentage of the alcohol modifier. In reversed-phase, increase the organic solvent content.
-
Increase the flow rate: A moderate increase in the flow rate can shorten the run time. However, be aware that this may lead to a decrease in resolution and an increase in backpressure.
-
Optimize column temperature: Increasing the temperature can sometimes decrease retention times, but its effect on resolution should be evaluated.
-
Consider a shorter column or a column with smaller particles: These can provide faster separations, but may require a system with lower extra-column volume and higher pressure capabilities.
Experimental Protocols
The following provides a general methodology for the chiral HPLC separation of pyrazolopyridine derivatives. It is important to note that this is a starting point, and optimization will be required for each specific analyte. The provided data is for pyrazoline derivatives, a structurally related class of compounds, and serves as a representative example.
Example Protocol: Chiral Separation of Pyrazoline Derivatives (as a proxy for Pyrazolopyridines)
This protocol is based on the successful separation of 4,5-dihydro-1H-pyrazole derivatives on polysaccharide-based CSPs.[1]
1. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and a UV detector.
2. Chiral Columns (CSPs):
-
Lux Cellulose-2 (250 x 4.6 mm, 5 µm)
-
Lux Amylose-2 (250 x 4.6 mm, 5 µm)
3. Mobile Phase Screening:
-
Normal Phase (NP): n-Hexane / Ethanol (e.g., 90:10, v/v). For basic analytes, consider adding 0.1% DEA.
-
Polar Organic (PO): 100% Methanol, 100% Ethanol, or 100% Acetonitrile.
4. Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 254 nm (or the λmax of the specific pyrazolopyridine derivative)
-
Injection Volume: 10 µL
-
Sample Concentration: 1 mg/mL in a suitable solvent (e.g., mobile phase)
5. Data Analysis:
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs) for the enantiomers.
Representative Quantitative Data (for Pyrazoline Derivatives)
The following tables summarize representative chromatographic data for the separation of pyrazoline derivatives on different CSPs and mobile phases. This data can be used as a reference for developing methods for pyrazolopyridine derivatives.
Table 1: Representative Data on Lux Cellulose-2 Column
| Mobile Phase | Compound Group | Retention Time (t_R, min) | Separation Factor (α) | Resolution (R_s) |
| 100% Methanol | Group 1 | 3.5 - 6.0 | 1.1 - 1.5 | 1.8 - 4.5 |
| 100% Acetonitrile | Group 2 | 4.0 - 7.5 | 1.2 - 1.8 | 2.5 - 6.0 |
| n-Hexane/Ethanol | Group 3 | 8.0 - 15.0 | 1.3 - 2.5 | 3.0 - 8.0 |
Table 2: Representative Data on Lux Amylose-2 Column
| Mobile Phase | Compound Group | Retention Time (t_R, min) | Separation Factor (α) | Resolution (R_s) |
| n-Hexane/Ethanol | Group 1 | 10.0 - 25.0 | 1.5 - 3.0 | 4.0 - 10.0 |
| 100% Acetonitrile | Group 2 | 6.0 - 12.0 | 1.1 - 1.4 | 1.5 - 3.5 |
| 100% Methanol | Group 3 | 5.0 - 9.0 | 1.2 - 1.6 | 2.0 - 5.0 |
Note: Compound groups refer to different structural classes of pyrazoline derivatives as described in the source literature. This data is illustrative and will vary for specific pyrazolopyridine compounds.
Visualizations
Troubleshooting Workflow for Chiral HPLC Method Development
References
- 1. Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. phx.phenomenex.com [phx.phenomenex.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. chiraltech.com [chiraltech.com]
Technical Support Center: Scale-Up Synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
This technical support guide provides troubleshooting advice and frequently asked questions for the scale-up synthesis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, a key intermediate in pharmaceutical development, particularly for potential drug candidates targeting neurological and psychiatric disorders.[1]
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for constructing the this compound core?
A1: A prevalent strategy involves a multi-step sequence starting from a protected 4-piperidone derivative. The core of the synthesis is the construction of the pyrazole ring onto the existing piperidine scaffold. This is typically achieved by reacting a functionalized piperidone (e.g., N-protected-3-formyl-4-piperidone) with methylhydrazine, followed by cyclization and deprotection steps. This approach is adaptable for scale-up and is a common method for preparing fused pyrazole systems.[2][3]
Q2: What are the most critical parameters to control during the pyrazole formation and cyclization step?
A2: The most critical parameters are temperature, choice of solvent, and pH control. The reaction of the piperidone derivative with methylhydrazine is often exothermic and requires careful temperature management to prevent side-product formation. The subsequent cyclization may be acid or base-catalyzed, and maintaining the optimal pH is crucial for maximizing yield and minimizing impurities.
Q3: What are the primary challenges when moving from lab-scale to pilot-plant scale for this synthesis?
A3: Key scale-up challenges include:
-
Heat Transfer: Exothermic steps require efficient heat management to maintain consistent temperature profiles.
-
Mixing and Mass Transfer: Ensuring homogenous mixing of reagents in large reactors is critical, especially for multi-phasic reactions or when solids are present.
-
Product Isolation: Crystallization and filtration can behave differently at larger scales. What crystallizes easily in a flask may require significant optimization in a large reactor.
-
Safety: Handling larger quantities of reagents like hydrazine derivatives requires stringent safety protocols.
Q4: What are the recommended methods for purifying the final product at a large scale?
A4: For large-scale purification, column chromatography is often undesirable due to cost and solvent usage. The preferred method is recrystallization.[4] If the free base is an oil or difficult to crystallize, converting it to a stable salt, such as the dihydrochloride salt, can significantly improve handling and purity.[1][5] This is often achieved by treating a solution of the base with hydrochloric acid in a suitable solvent like isopropanol or ethanol.
Process Workflow & Troubleshooting
The following workflow outlines a common synthetic route and provides solutions to potential issues encountered during scale-up.
Caption: General Synthetic Workflow for this compound.
Troubleshooting Guide
| Problem / Question | Possible Cause(s) | Recommended Solution(s) |
| Q: Low yield in Step 2 (Pyrazole Formation). | 1. Incomplete reaction due to insufficient time or temperature.2. Side reactions from excessive temperature.3. Incorrect stoichiometry or pH. | 1. Monitor reaction progress by HPLC or TLC. Incrementally increase reaction time or temperature.2. Ensure robust temperature control. Use jacketed reactors for efficient heat removal.3. Re-verify reagent assays. Control pH with a suitable buffer or careful addition of acid/base. |
| Q: Formation of a major impurity during Step 3 (Deprotection). | 1. Degradation of the product under harsh acidic conditions.2. Incomplete reaction leaving starting material. | 1. Screen alternative acids (e.g., TFA, HCl in dioxane, HCl in IPA).2. Lower the reaction temperature and increase the time.3. Ensure the reaction goes to completion via HPLC monitoring before workup. |
| Q: The final product (free base) is an oil and difficult to handle/purify. | This is a common physical property for this class of compounds. Oils are difficult to filter and dry at scale. | Convert the free base to a crystalline salt. The dihydrochloride is a common choice.[1] Dissolve the crude oil in a solvent like isopropanol or acetone and add a stoichiometric amount of concentrated HCl. |
| Q: Product recovery is low during crystallization/salt formation (Step 4). | 1. The product has high solubility in the chosen solvent.2. The cooling profile is too fast, leading to fine particles that pass through filters.3. Inefficient recovery from the mother liquor. | 1. Perform solvent screening to find an optimal system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.2. Implement a controlled, slow cooling ramp.3. Concentrate the mother liquor and attempt a second crop crystallization.[4] |
Logical Troubleshooting Flow for Low Yield
Caption: Decision-making diagram for troubleshooting low reaction yields.
Experimental Protocols
Note: The following protocols are illustrative examples for key transformations and should be optimized for specific equipment and scale.
Protocol 1: Pyrazole Formation (Step 2)
-
Setup: Charge a temperature-controlled reactor with a solution of N-Boc-3-formyl-4-piperidone (1.0 eq) in a suitable solvent such as ethanol or toluene.
-
Reagent Addition: Cool the solution to 0-5 °C. Slowly add a solution of methylhydrazine (1.1 eq) dropwise, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 4-12 hours. The reaction progress should be monitored by HPLC.
-
Cyclization: Depending on the substrate, cyclization may occur spontaneously or require heating (e.g., reflux for 2-6 hours). An acid catalyst (e.g., acetic acid, 0.1 eq) may be required.
-
Workup: Once the reaction is complete, cool the mixture. Concentrate the solvent under reduced pressure. The resulting crude intermediate can be taken to the next step or purified by recrystallization if necessary.
Protocol 2: Deprotection and Salt Formation (Steps 3 & 4)
-
Setup: Dissolve the crude 2-Methyl-5-Boc-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (1.0 eq) in a suitable solvent like isopropanol (IPA) or 1,4-dioxane.
-
Acid Addition: Cool the solution to 0-10 °C. Slowly add a solution of hydrochloric acid (2.2 - 2.5 eq, e.g., as a concentrated aqueous solution or HCl gas dissolved in the reaction solvent).
-
Reaction: Stir the mixture at room temperature for 2-8 hours, monitoring the disappearance of the starting material by TLC or HPLC.
-
Isolation: The product, this compound dihydrochloride, will often precipitate from the solution. If not, the solvent volume can be reduced, or an anti-solvent (e.g., MTBE or heptane) can be added to induce crystallization.
-
Purification: Collect the solid product by filtration. Wash the filter cake with cold solvent (e.g., IPA or acetone) to remove residual impurities.[6]
-
Drying: Dry the final product under vacuum at 40-50 °C until a constant weight is achieved.
Summary of Key Parameters
| Parameter | Step 2: Pyrazole Formation | Step 3: Deprotection | Step 4: Salt Formation/Crystallization |
| Solvent | Ethanol, Toluene, Methanol | Isopropanol, Dioxane | Isopropanol, Ethanol, Acetone |
| Temperature | 0 °C to Reflux | 0 °C to 40 °C | -5 °C to 25 °C (for cooling) |
| Typical Duration | 6 - 18 hours | 2 - 8 hours | 4 - 24 hours |
| Key Reagents | Methylhydrazine, Acetic Acid | HCl, TFA | Anti-solvent (e.g., Heptane, MTBE) |
| Typical Yield | 75 - 90% | >90% (Crude) | 80 - 95% (from crude) |
| Typical Purity | >95% (by HPLC, crude) | >95% (by HPLC, crude) | >99% (by HPLC) |
References
- 1. 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride [myskinrecipes.com]
- 2. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. CN102372667A - Preparation method for 2,4,6-trimethyl pyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to GSK3 Inhibitors: A Researcher's Handbook for Selecting the Right Tool
Glycogen Synthase Kinase 3 (GSK3) is a constitutively active serine/threonine kinase that serves as a pivotal regulatory hub in a vast array of cellular processes. From glycogen metabolism and cell proliferation to neuronal function and embryonic development, GSK3's influence is far-reaching. The enzyme exists as two highly homologous isoforms, GSK3α and GSK3β, which, despite their similarities, can have both redundant and distinct roles.[1] Unlike many kinases that are activated by specific signals, GSK3 is typically active in resting cells and is regulated through inhibitory mechanisms, primarily via phosphorylation by upstream kinases like Akt.
The dysregulation of GSK3 activity is a common thread in the pathophysiology of numerous human diseases, including Alzheimer's disease, bipolar disorder, type 2 diabetes, and various cancers.[2] This central role has made GSK3 a highly attractive target for therapeutic intervention, leading to the development of a diverse arsenal of small molecule inhibitors.
This guide provides an in-depth comparison of a potent Pyrazolopyridine-based GSK3 inhibitor against three other widely used and mechanistically distinct inhibitors: the "gold standard" CHIR-99021 , the clinically-tested Tideglusib , and the classic mood stabilizer Lithium Chloride . We will dissect their mechanisms, compare their performance using experimental data, and provide detailed protocols to empower researchers to validate these critical tool compounds in their own labs.
The Competitors: A Mechanistic Overview
The efficacy and utility of a GSK3 inhibitor are defined by its potency, selectivity, and mechanism of action. The inhibitors compared here represent the major classes available to researchers.
-
Pyrazolo[3,4-b]pyridines : This heterocyclic scaffold has given rise to a novel series of potent, ATP-competitive inhibitors of GSK3.[3][4] By occupying the ATP-binding pocket of the kinase, these compounds prevent the phosphorylation of downstream substrates. Their favorable structure-activity relationship (SAR) allows for optimization to achieve high potency and selectivity.
-
CHIR-99021 : An aminopyrimidine derivative, CHIR-99021 is arguably the most potent and selective ATP-competitive GSK3 inhibitor reported to date.[5][6] Its exceptional selectivity against a broad panel of other kinases makes it an invaluable tool for unequivocally linking cellular phenotypes to GSK3 inhibition, particularly in the fields of stem cell biology and Wnt/β-catenin pathway research.
-
Tideglusib : This thiadiazolidinone compound stands apart as a non-ATP-competitive, irreversible inhibitor of GSK3.[7][8] Its unique mechanism, which does not involve competing with cellular ATP, offers a different pharmacological approach to modulating GSK3 activity. Tideglusib has progressed to clinical trials for neurodegenerative diseases like Alzheimer's, providing a wealth of preclinical and clinical data.[9][10]
-
Lithium Chloride (LiCl) : The simplest of the inhibitors, lithium is a non-competitive inhibitor with a unique dual mechanism. It directly inhibits GSK3 by competing with magnesium (Mg²⁺), an essential cofactor for the enzyme's activity, and indirectly promotes the inhibitory phosphorylation of GSK3 at Ser9/21 through the Akt pathway.[11][12][13]
Caption: Mechanisms of GSK3 Inhibition.
Performance Deep Dive: Potency and Selectivity
For ATP-competitive inhibitors, the half-maximal inhibitory concentration (IC50) is a critical measure of potency, while selectivity is assessed by comparing potency against GSK3 to that against other kinases. High selectivity is crucial to ensure that observed biological effects are due to the inhibition of the intended target and not off-target activities.
| Inhibitor | Target | IC50 (nM) | Selectivity Profile | Mechanism |
| Pyrazolopyridine-1 (Representative) | GSK3β | ~1-20[2][4] | High selectivity over CDK2[14] | ATP-Competitive |
| CHIR-99021 | GSK3β | 6.7[5] | >500-fold vs. closest homologs (e.g., CDK2) | ATP-Competitive |
| GSK3α | 10[5][15] | |||
| Tideglusib | GSK3β | ~500-900 (cell-free)[9] | Non-ATP competitive, irreversible[8] | Non-ATP-Competitive |
| Lithium Chloride | GSK3 (α & β) | ~1000-2000 (in vitro)[12] | Inhibits other Mg²⁺-dependent enzymes | Non-Competitive |
Note: IC50 values can vary based on assay conditions (e.g., ATP concentration). Data is compiled from multiple sources for comparison.[2][4][5][9][12][14][15]
CHIR-99021 demonstrates exceptional potency in the low nanomolar range and has been extensively profiled, showing minimal activity against a large panel of other kinases. The pyrazolopyridine class also contains compounds with low nanomolar potency and excellent selectivity against closely related kinases like CDK2, making them valuable research tools.[14] Tideglusib and Lithium have higher IC50 values in biochemical assays, but their different mechanisms of action mean these values are not directly comparable to ATP-competitive inhibitors and their cellular efficacy can be potent.
Cellular Consequences: Wnt/β-Catenin and Tau Pathways
A primary method for confirming target engagement in a cellular context is to measure the activity of downstream signaling pathways.
-
Wnt/β-Catenin Pathway Activation : In the absence of a Wnt signal, GSK3 phosphorylates β-catenin, marking it for proteasomal degradation. Inhibition of GSK3 prevents this phosphorylation, leading to the stabilization and nuclear accumulation of β-catenin, which in turn activates TCF/LEF target genes.[6] This is a hallmark of GSK3 inhibition. All four inhibitors discussed activate this pathway, with potent ATP-competitive inhibitors like CHIR-99021 causing a robust and rapid accumulation of β-catenin.[16]
-
Reduction of Tau Phosphorylation : In neurodegenerative diseases like Alzheimer's, GSK3 is one of the primary kinases responsible for the hyperphosphorylation of the microtubule-associated protein Tau.[9] This hyperphosphorylation leads to the formation of neurofibrillary tangles, a key pathological feature. Potent GSK3 inhibitors have been shown to effectively reduce Tau phosphorylation at multiple disease-relevant sites in both cellular and in vivo models.[13]
Caption: GSK3's role in the Wnt/β-catenin pathway.
Experimental Validation: Protocols for the Bench
Trustworthy data begins with robust experimental design. Here we provide validated, step-by-step protocols for key assays to characterize GSK3 inhibitors.
In Vitro Kinase Assay for Potency (IC50) Determination
This protocol describes a luminescence-based kinase assay (e.g., ADP-Glo™) to measure the amount of ADP produced, which is directly proportional to kinase activity.[17]
Principle : The kinase reaction consumes ATP, producing ADP. After the reaction, remaining ATP is depleted. Then, ADP is converted back to ATP, which is used by luciferase to generate a light signal. The amount of light is proportional to the initial kinase activity.
Caption: Workflow for an in vitro kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation : Prepare serial dilutions of the test inhibitor in assay buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
Reaction Setup (384-well plate) :
-
Add 1 µL of diluted inhibitor or vehicle (DMSO control) to appropriate wells.
-
Add 2 µL of GSK3β enzyme (concentration determined by prior titration, e.g., 2 nM).
-
Initiate the reaction by adding 2 µL of a substrate/ATP mixture (e.g., 50 nM ULight-peptide substrate, 1 µM ATP).
-
-
Incubation : Mix gently and incubate the plate at 30°C for 60 minutes.
-
Signal Generation (ADP-Glo™) :
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition : Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis : Normalize the data to controls (0% inhibition = vehicle only; 100% inhibition = no enzyme). Plot the normalized response against the log of the inhibitor concentration and fit to a four-parameter logistic curve to determine the IC50 value.
Western Blot for Cellular Target Engagement (β-Catenin Accumulation)
This assay confirms that the inhibitor can penetrate the cell membrane and engage its target, GSK3, leading to the expected downstream effect of β-catenin stabilization.[16]
Step-by-Step Protocol:
-
Cell Culture and Treatment : Plate a suitable cell line (e.g., HEK293T, L cells) in a 6-well plate. Once cells reach 70-80% confluency, treat them with various concentrations of the GSK3 inhibitor or vehicle (DMSO) for a defined period (e.g., 4-6 hours).
-
Cell Lysis : Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE : Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an 8-10% SDS-polyacrylamide gel.
-
Protein Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation :
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3x with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
-
Detection : Wash the membrane 3x with TBST. Apply an enhanced chemiluminescence (ECL) substrate and capture the signal using a digital imaging system.
-
Analysis : Strip the membrane and re-probe for a loading control (e.g., β-actin or GAPDH) to normalize the β-catenin signal. Quantify band intensities using image analysis software.
Choosing Your Inhibitor: A Final Word
The selection of a GSK3 inhibitor is not a one-size-fits-all decision. The optimal choice depends entirely on the experimental question.
-
For studies requiring the highest degree of confidence in target specificity and potent activation of the Wnt pathway, such as in stem cell differentiation protocols, CHIR-99021 remains the unparalleled choice.[5][6]
-
When investigating novel binding pockets or non-ATP competitive mechanisms, or for studies related to neurodegeneration where clinical relevance is a factor, Tideglusib offers a compelling profile.[7]
-
For researchers studying the biological effects of lithium or requiring a cost-effective tool for initial in vivo studies, Lithium Chloride is a well-characterized option, though its off-target potential must be considered.[12][13]
-
The Pyrazolo[3,4-b]pyridine scaffold represents a versatile and potent class of ATP-competitive inhibitors that are excellent tools for a wide range of cell-based and biochemical studies, offering a strong alternative to more established compounds.[3]
By understanding the distinct mechanistic and performance profiles of these inhibitors and employing rigorous experimental validation, researchers can confidently select the right tool to dissect the complex biology of GSK3 and pave the way for future therapeutic innovations.
References
- 1. Assays for Glycogen Synthase Kinase-3(GSK-3) | Springer Nature Experiments [experiments.springernature.com]
- 2. researchgate.net [researchgate.net]
- 3. 6-aryl-pyrazolo[3,4-b]pyridines: potent inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. stemcell.com [stemcell.com]
- 6. agscientific.com [agscientific.com]
- 7. alzforum.org [alzforum.org]
- 8. Evidence for Irreversible Inhibition of Glycogen Synthase Kinase-3β by Tideglusib - PMC [pmc.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Inhibition of glycogen synthase kinase 3 by lithium, a mechanism in search of specificity [frontiersin.org]
- 13. pnas.org [pnas.org]
- 14. 6-heteroaryl-pyrazolo[3,4-b]pyridines: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. benchchem.com [benchchem.com]
- 17. promega.com [promega.com]
comparative analysis of pyrazolo[4,3-C]pyridine synthesis methods
The pyrazolo[4,3-c]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, forming the core of various biologically active compounds. The efficient construction of this bicyclic system is a key focus for researchers in drug discovery and development. This guide provides a comparative analysis of prominent synthetic methods for pyrazolo[4,3-c]pyridines, presenting quantitative data, detailed experimental protocols, and a visual representation of the synthetic strategies.
Comparative Analysis of Synthetic Methodologies
The synthesis of pyrazolo[4,3-c]pyridines can be broadly approached from two main retrosynthetic disconnections: constructing the pyridine ring onto a pre-existing pyrazole core or, conversely, forming the pyrazole ring on a substituted pyridine precursor. This analysis covers three distinct and effective methods: a Multicomponent Reaction (MCR), the Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones, and an Intramolecular Nitrilimine Cycloaddition for the synthesis of the corresponding tetrahydro derivative.
| Method | Starting Materials | Reagents and Conditions | Yield (%) | Time | Temperature (°C) | Advantages | Disadvantages |
| Multicomponent Reaction (MCR) | 5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, Terminal Alkynes, tert-Butylamine | Pd(PPh₃)₂Cl₂ (6 mol%), CuI (12 mol%), Dioxane | 51-70% | 30 min | 140 | One-pot synthesis, operational simplicity, rapid reaction times with microwave assistance. | Requires a pre-functionalized pyrazole starting material, use of a palladium catalyst. |
| Cyclization of 3-Acylpyridine N-oxide Tosylhydrazones | 3-Benzoylpyridine N-oxide Tosylhydrazone | Triflic anhydride, 2,6-Lutidine, Dichloromethane | ~12% (of [4,3-c] isomer) | Overnight | Room Temp. | Mild reaction conditions, avoids pre-functionalization of the pyridine ring with a leaving group. | Forms a mixture of regioisomers ([3,4-b] and [4,3-c]), requiring separation; the [4,3-c] isomer is the minor product under these conditions. |
| Intramolecular Nitrilimine Cycloaddition | N-Boc-4-(prop-2-yn-1-yloxy)piperidine-3-carbohydrazonoyl chloride | Triethylamine, Toluene | Not explicitly stated for the final cyclized product, but the methodology is established. | Not specified | Not specified | Access to the saturated tetrahydro-pyrazolo[4,3-c]pyridine core, mild conditions for nitrilimine generation. | Does not yield the aromatic pyrazolo[4,3-c]pyridine directly, requires a multi-step synthesis of the precursor. |
Experimental Protocols
Multicomponent Synthesis of 6-Substituted 1-Phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridines
This one-pot procedure involves a microwave-assisted Sonogashira-type cross-coupling followed by an in-situ cyclization to form the pyridine ring.[1]
Materials:
-
5-Chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
-
Appropriate terminal alkyne (e.g., phenylacetylene)
-
tert-Butylamine
-
Pd(PPh₃)₂Cl₂
-
CuI
-
Dioxane
Procedure: A mixture of 5-chloro-1-phenyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde (1.0 mmol), the terminal alkyne (1.2 mmol), tert-butylamine (2.0 mmol), Pd(PPh₃)₂Cl₂ (0.06 mmol), and CuI (0.12 mmol) in dioxane (5 mL) is subjected to microwave irradiation at 140 °C for 30 minutes. After cooling, the reaction mixture is filtered and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to afford the desired 6-substituted 1-phenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine. For instance, the reaction with phenylacetylene yields 1,6-diphenyl-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine in 51% yield.[1]
Synthesis of 1-(4-Methylphenylsulfonyl)-3-phenyl-1H-pyrazolo[4,3-c]pyridine via Cyclization of 3-Benzoylpyridine N-oxide Tosylhydrazone
This method involves the formation of a pyrazole ring onto a pyridine N-oxide precursor.[2]
Materials:
-
(Z)-3-Benzoylpyridine N-oxide tosylhydrazone
-
Triflic anhydride
-
2,6-Lutidine
-
Dichloromethane (DCM)
Procedure: To a solution of (Z)-3-benzoylpyridine N-oxide tosylhydrazone (1.0 mmol) in dry DCM (10 mL) at 0 °C is added 2,6-lutidine (1.2 mmol), followed by the dropwise addition of triflic anhydride (1.1 mmol). The reaction mixture is stirred at room temperature overnight. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography. This procedure yields a mixture of the regioisomeric products, 1-(4-methylphenylsulfonyl)-3-phenyl-1H-pyrazolo[3,4-b]pyridine and 1-(4-methylphenylsulfonyl)-3-phenyl-1H-pyrazolo[4,3-c]pyridine. The use of triflic anhydride as the electrophilic additive favors the formation of the [3,4-b] isomer, with the desired [4,3-c] isomer being the minor product.[2]
Synthesis of Tetrahydro-1H-pyrazolo[4,3-c]pyridines via Intramolecular Nitrilimine Cycloaddition
This approach provides access to the saturated core of the pyrazolo[4,3-c]pyridine system.[3]
Materials:
-
A suitably functionalized hydrazonoyl chloride precursor bearing a tethered alkyne (e.g., derived from N-Boc-4-(prop-2-yn-1-yloxy)piperidine-3-carboxylic acid).
-
Triethylamine (Et₃N)
-
Toluene
Procedure: The hydrazonoyl chloride precursor is dissolved in toluene. Triethylamine is added to the solution to generate the nitrilimine intermediate in situ. The reaction mixture is stirred at room temperature to facilitate the intramolecular [3+2] cycloaddition. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is worked up by washing with water and brine, followed by drying over anhydrous sodium sulfate. The solvent is evaporated, and the crude product is purified by chromatography to yield the tetrahydro-1H-pyrazolo[4,3-c]pyridine.
Signaling Pathways and Experimental Workflows
The synthesis of the pyrazolo[4,3-c]pyridine core can be achieved through distinct strategic pathways, primarily differing in the sequence of ring formation. The following diagram illustrates the logical relationship between the main synthetic approaches.
Caption: Synthetic strategies for the pyrazolo[4,3-c]pyridine core.
Conclusion
The choice of synthetic method for accessing the pyrazolo[4,3-c]pyridine scaffold depends on several factors, including the desired substitution pattern, the availability of starting materials, and the desired reaction conditions. Multicomponent reactions offer an efficient and rapid route to highly substituted aromatic products in a single step. The cyclization of pyridine N-oxide tosylhydrazones provides a valuable alternative, particularly when starting from a pyridine core, although it may present challenges in controlling regioselectivity. For the synthesis of the saturated tetrahydro-derivatives, the intramolecular nitrilimine cycloaddition is a powerful tool. Each method has its own set of advantages and limitations, and the selection of the most appropriate route should be guided by the specific goals of the research program.
References
- 1. Iodine-Mediated Intramolecular Electrophilic Aromatic Cyclization in Allylamines: A General Route to Synthesis of Quinolines, Pyrazolo[4,3-b]pyridines, and Thieno[3,2-b]pyridines [organic-chemistry.org]
- 2. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of novel tetrahydro-1H-pyrazolo[4,3-c]pyridines via intramolecular nitrilimine cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Action of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine: A Comparative Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive comparison of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine and its derivatives, focusing on their mechanism of action as peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. This analysis is supported by experimental data from key studies and detailed protocols for validation assays.
The this compound scaffold has emerged as a promising chemotype in the development of therapeutic agents. Research indicates that derivatives of this core structure act as potent inverse agonists of the CB1 receptor, with a key strategic advantage: peripheral selectivity. By limiting brain penetration, these compounds aim to mitigate the central nervous system (CNS)-mediated side effects that have hindered the clinical application of earlier generations of CB1 receptor antagonists.
Comparison with Alternative CB1 Receptor Modulators
The primary mechanism of action for this class of compounds is inverse agonism at the CB1 receptor. This is in contrast to neutral antagonists which block agonist activity without affecting the receptor's basal signaling, and agonists which activate the receptor. The following table compares the activity of a representative tetrahydropyrazolo[4,3-c]pyridine derivative with a well-known, centrally acting CB1 inverse agonist, Rimonabant.
| Compound | Target(s) | Mechanism of Action | In Vitro Potency (hCB1 Ki) | Key Differentiator |
| Tetrahydropyrazolo[4,3-c]pyridine Derivative (Representative) | Cannabinoid-1 (CB1) Receptor | Inverse Agonist | Nanomolar range | Designed for peripheral selectivity to avoid CNS side effects. |
| Rimonabant | Cannabinoid-1 (CB1) Receptor | Inverse Agonist | 2 nM | Centrally acting; withdrawn from the market due to psychiatric side effects. |
Exploring the Broader Pyrazolopyridine Landscape
The pyrazolopyridine core is a versatile scaffold that has been explored for a variety of biological targets beyond the CB1 receptor. This highlights the importance of specific substitution patterns in determining the pharmacological activity of a given derivative.
| Pyrazolopyridine Derivative Class | Primary Target(s) | Reported Biological Activity |
| 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines | Various Cancer Cell Lines | Antiproliferative, induction of apoptosis. |
| Pyrazolo[4,3-c]pyridine Sulfonamides | Carbonic Anhydrases (hCA I, II, IX, XII) | Enzyme Inhibition. |
| 3-Aminopyrazolopyridinones | CK1d, p38a, Aurora A Kinases | Kinase Inhibition. |
| Tetrahydro-pyrazolopyridine Derivatives | Pendrin (SLC26A4) | Anion Exchange Inhibition. |
Validating the Mechanism of Action: Experimental Protocols
The validation of CB1 receptor inverse agonism involves a combination of binding and functional assays. Below are detailed methodologies for two key experiments.
CB1 Receptor Binding Assay
Objective: To determine the binding affinity of the test compound for the CB1 receptor.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human CB1 receptor (e.g., CHO-K1 hCB1R cells).
-
Competitive Binding: The membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor ligand (e.g., [³H]CP55,940 or [³H]SR141716A) and varying concentrations of the test compound.
-
Filtration and Scintillation Counting: The incubation is terminated by rapid filtration through glass fiber filters to separate bound from unbound radioligand. The radioactivity retained on the filters is then quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (Functional Assay)
Objective: To determine the functional activity of the test compound at the CB1 receptor (i.e., agonist, antagonist, or inverse agonist).
Methodology:
-
Assay Principle: CB1 receptors are coupled to Gi/o proteins. In their constitutively active state, they facilitate the exchange of GDP for GTP. Inverse agonists stabilize the inactive state of the receptor, leading to a decrease in this basal G-protein activation. This is measured using a non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Incubation: CB1 receptor-expressing membranes are incubated with [³⁵S]GTPγS, GDP, and varying concentrations of the test compound.
-
Filtration and Scintillation Counting: Similar to the binding assay, the reaction is terminated by filtration, and the amount of bound [³⁵S]GTPγS is quantified.
-
Data Analysis: A decrease in basal [³⁵S]GTPγS binding in the presence of the test compound indicates inverse agonist activity. The EC50 value for this effect can be determined. To assess antagonist activity, the assay is performed in the presence of a known CB1 agonist, and the ability of the test compound to block agonist-stimulated [³⁵S]GTPγS binding is measured.
Visualizing the Scientific Workflow and Signaling
To better understand the experimental process and the underlying biological pathways, the following diagrams are provided.
Comparative Analysis of Off-Target Effects: A Guide for Pyrazolopyridine-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The compound 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine is a heterocyclic amine containing a pyrazolopyridine core. While this specific molecule is often utilized as a synthetic intermediate in the development of more complex pharmaceutical agents, publicly available data on its specific biological targets and off-target effects are limited.[1] However, the broader class of pyrazolopyridine derivatives has been extensively studied and is known to interact with a wide range of biological targets, making a discussion of their potential off-target effects crucial for drug development.
This guide provides a framework for comparing the off-target effects of pyrazolopyridine-based compounds, using hypothetical data and established experimental protocols. The principles outlined here can be applied to this compound should such data become available.
The Diverse Biological Activities of Pyrazolopyridines
The pyrazolopyridine scaffold is a "privileged" structure in medicinal chemistry, meaning it can bind to a variety of biological targets. This versatility has led to the development of pyrazolopyridine derivatives for a range of therapeutic areas. Known targets for this class of compounds include, but are not limited to:
-
Kinases: Numerous pyrazolopyridine derivatives have been developed as inhibitors of various protein kinases, which are key regulators of cellular processes. Off-target kinase inhibition is a common concern and can lead to unintended side effects.
-
Central Nervous System (CNS) Receptors: The structural similarity of some pyrazolopyridines to endogenous ligands has led to their investigation as modulators of CNS receptors, for conditions like anxiety and depression.[1]
-
Ion Channels: Certain tetrahydropyrazolo[4,3-c]pyridine derivatives have been investigated as potassium channel modulators.
-
Antiproliferative Targets: Some substituted 2H-pyrazolo[4,3-c]pyridines have shown antiproliferative activity against cancer cell lines through various mechanisms.[2]
Given this diversity, a thorough off-target profiling is essential in the preclinical development of any new pyrazolopyridine-based drug candidate.
Comparative Off-Target Profile: A Hypothetical Example
To illustrate a comparative analysis, let's consider a hypothetical pyrazolopyridine compound, "Pyrazolo-X," developed as a selective inhibitor for a primary target kinase. We will compare its off-target profile with two alternative compounds, "Alternative A" and "Alternative B," which are also inhibitors of the same primary target but have different chemical scaffolds.
Table 1: Comparative Off-Target Binding Affinities (Ki in nM)
| Target Class | Off-Target Protein | Pyrazolo-X (Ki, nM) | Alternative A (Ki, nM) | Alternative B (Ki, nM) |
| Kinases | Kinase 1 | 5,200 | 150 | >10,000 |
| Kinase 2 | >10,000 | 8,900 | 750 | |
| GPCRs | Receptor A | 8,500 | >10,000 | 1,200 |
| Receptor B | >10,000 | 4,300 | >10,000 | |
| Ion Channels | Channel X | >10,000 | >10,000 | 2,500 |
| Other | Enzyme Y | 7,800 | 9,500 | 800 |
Data in this table is hypothetical and for illustrative purposes only.
Interpretation of the Data:
In this hypothetical scenario, Pyrazolo-X demonstrates a cleaner off-target profile compared to the alternatives, with Ki values for off-target interactions being significantly higher (indicating weaker binding) than for its primary target (not shown). Alternative A shows significant off-target binding to Kinase 1, while Alternative B has notable interactions with Kinase 2, Receptor A, and Enzyme Y. This data would suggest that Pyrazolo-X has a lower potential for mechanism-based side effects related to these specific off-targets.
Experimental Protocols for Assessing Off-Target Effects
A comprehensive assessment of off-target effects typically involves a tiered approach, starting with broad screening panels and followed by more specific functional assays for identified hits.
a) Radioligand Binding Assays
This is a common method to screen for off-target binding to a wide range of receptors, ion channels, and transporters.
-
Principle: The assay measures the ability of the test compound to displace a radiolabeled ligand that is known to bind with high affinity to the target of interest.
-
Methodology:
-
A cell membrane preparation or purified receptor expressing the target protein is incubated with a specific concentration of the radiolabeled ligand.
-
Increasing concentrations of the test compound are added to compete for binding with the radiolabeled ligand.
-
After reaching equilibrium, the bound and free radioligand are separated by filtration.
-
The amount of radioactivity bound to the membrane is quantified using a scintillation counter.
-
The data is used to calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50), from which the inhibitory constant (Ki) can be derived.
-
b) Enzyme Activity Assays
For potential off-target effects on enzymes (e.g., kinases, proteases), direct measurement of enzyme activity is performed.
-
Principle: The assay measures the ability of the test compound to inhibit the catalytic activity of the enzyme.
-
Methodology (Example for a Kinase):
-
The purified kinase is incubated with its specific substrate and ATP (often radiolabeled with ³²P or ³³P).
-
The test compound at various concentrations is included in the reaction mixture.
-
The reaction is allowed to proceed for a defined period and then stopped.
-
The phosphorylated substrate is separated from the unreacted ATP (e.g., by spotting on a phosphocellulose membrane and washing).
-
The amount of incorporated radioactivity in the substrate is measured to determine the kinase activity.
-
The IC50 value is determined from the dose-response curve.
-
c) Functional Cellular Assays
For off-target hits identified in binding or enzyme assays, functional cellular assays are used to determine if the binding translates to a cellular effect (agonist or antagonist activity).
-
Principle: These assays measure a cellular response downstream of the target activation or inhibition.
-
Methodology (Example for a GPCR):
-
A cell line engineered to express the off-target GPCR is used.
-
The cells are loaded with a fluorescent dye that is sensitive to changes in intracellular calcium concentration.
-
The test compound is added, and changes in fluorescence are monitored to detect calcium mobilization (a common downstream signal for GPCR activation).
-
To test for antagonist activity, the cells are pre-incubated with the test compound before the addition of a known agonist for the receptor.
-
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is essential for understanding the context of off-target effects.
Caption: General workflow for identifying and mitigating off-target effects.
Caption: On-target vs. off-target signaling pathways.
Conclusion
References
A Comparative Guide to the Pharmacokinetic Profile of Pyrazolo[4,3-c]pyridine Derivatives
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic (PK) profile of a compound is paramount to its successful translation from a promising lead to a clinical candidate. This guide provides a comparative analysis of the pharmacokinetic properties of compounds based on the pyrazolopyridine scaffold, with a focus on contextualizing the potential profile of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine. While direct and comprehensive public data on this specific molecule is limited, we can infer its likely characteristics by examining structurally related analogs and understanding the standard methodologies for PK assessment.
The pyrazolopyridine core is a privileged scaffold in medicinal chemistry, frequently explored for its potential as a kinase inhibitor in oncology and other therapeutic areas. Its structural similarity to purine bases allows it to interact with a wide range of biological targets. However, the arrangement of nitrogen atoms and the nature of substituents dramatically influence its absorption, distribution, metabolism, and excretion (ADME) properties, ultimately dictating its efficacy and safety.
Comparative Pharmacokinetic Analysis
Due to the scarcity of published pharmacokinetic data for this compound, this guide will draw comparisons with other pyrazolopyridine isomers and derivatives that have been more extensively studied. This approach allows us to highlight key structure-activity relationships that likely govern the ADME profile of our target compound.
We will consider key pharmacokinetic parameters for a selection of pyrazolo[3,4-b]pyridine and pyrrolo[3,4-c]pyridine derivatives, which, despite their isomeric or structural differences, provide valuable insights into the behavior of this class of compounds.
Table 1: Comparative in vitro ADME Data of Representative Pyrazolopyridine Analogs
| Compound Class | Permeability (Caco-2, 10⁻⁶ cm/s) | Metabolic Stability (Microsomal half-life, min) | Plasma Protein Binding (%) | Key Structural Features Affecting PK |
| Pyrazolo[3,4-b]pyridones | Moderate to High | Variable | High | Introduction of polar groups can improve solubility but may decrease permeability. N-alkylation can impact metabolic stability. |
| Pyrrolo[3,4-c]pyridines | Moderate | Moderate | Moderate to High | The pyrrole nitrogen and substituents on the pyridine ring are key sites for metabolism. Ester groups can be liable to hydrolysis. |
| Hypothesized Profile for this compound | Moderate | Likely moderate | Moderate | The tetrahydropyridine ring introduces greater flexibility and sp³ character, which may improve solubility. The N-methyl group is a potential site for metabolism. |
Note: The data presented are representative values from various studies on derivatives within these classes and are intended for comparative purposes. Specific values can vary significantly based on the full molecular structure.
The oral bioavailability of pyrazolo-pyridone inhibitors has been a subject of investigation, with studies showing that structural modifications can significantly improve this parameter. For instance, the introduction of substituents that modulate lipophilicity and metabolic stability is a common strategy.[1]
Key Determinants of Pharmacokinetic Profiles in Pyrazolopyridines
The ADME properties of pyrazolopyridine derivatives are intricately linked to their physicochemical characteristics. Understanding these relationships is crucial for predicting the behavior of novel analogs like this compound.
Absorption
For oral administration, a compound must dissolve in the gastrointestinal fluid and permeate the intestinal membrane. The predicted lipophilicity (XLogP3: 0.39460) of this compound suggests it may have favorable absorption characteristics.[2] However, its basic nature, indicated by the pyrazolo-pyridine core, means its ionization state will vary with pH, which can influence both solubility and permeability.
Distribution
Once absorbed, a drug's distribution is largely governed by its binding to plasma proteins and its ability to penetrate tissues. It is a widely accepted principle that only the unbound fraction of a drug is pharmacologically active.[3] Pyrazolopyridine derivatives often exhibit moderate to high plasma protein binding. The extent of binding for this compound would need to be experimentally determined, but it is a critical parameter for predicting its in vivo efficacy.
Metabolism
The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes. The pyrazole and pyridine rings are susceptible to oxidation.[4] For pyrazole-containing compounds, metabolism can be catalyzed by CYP isoforms such as CYP1A2 and CYP3A4.[5][6] The N-methyl group on our target compound is a likely site for N-demethylation, a common metabolic pathway. The tetrahydropyridine ring may also undergo oxidation.
Excretion
Metabolites and unchanged drug are primarily eliminated through the kidneys (urine) or the liver (bile). The route and rate of excretion depend on the polarity of the parent drug and its metabolites. More polar compounds are generally excreted more efficiently by the kidneys.
Experimental Protocols for Pharmacokinetic Profiling
To provide a robust comparison and to empower researchers in their own investigations, this section details the standard experimental workflows for determining the key pharmacokinetic parameters discussed above. These protocols represent the gold standard in preclinical drug development.[7][8]
In Vitro ADME Assays
These assays are crucial for early-stage screening and provide a foundational understanding of a compound's pharmacokinetic properties.[9][10]
This assay assesses the susceptibility of a compound to metabolism by Phase I enzymes, primarily cytochrome P450s.[11][12]
-
Preparation : Human liver microsomes are thawed and diluted in a phosphate buffer. The test compound is added at a final concentration of typically 1 µM.
-
Initiation : The metabolic reaction is started by adding a NADPH regenerating system. A control incubation without the NADPH regenerating system is run in parallel to account for non-enzymatic degradation.
-
Time Points : Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Quenching : The reaction is stopped at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis : Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.
-
Data Interpretation : The disappearance of the parent compound over time is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Caption: Workflow for determining metabolic stability using liver microsomes.
This assay predicts intestinal absorption of orally administered drugs.[11]
-
Cell Culture : Caco-2 cells are seeded on permeable supports and cultured for 21-25 days to form a differentiated monolayer.
-
Assay Setup : The cell monolayers are washed, and the test compound is added to the apical (A) side to measure A-to-B (basolateral) permeability, or to the basolateral (B) side for B-to-A permeability (to assess efflux).
-
Sampling : Samples are collected from the receiver compartment at specified time points.
-
Analysis : The concentration of the test compound in the samples is determined by LC-MS/MS.
-
Data Interpretation : The apparent permeability coefficient (Papp) is calculated.
Caption: Caco-2 permeability assay workflow.
This method determines the fraction of a drug that is bound to plasma proteins.[13][14]
-
Apparatus Setup : An equilibrium dialysis apparatus with a semi-permeable membrane is used.
-
Loading : Plasma containing the test compound is added to one side of the membrane, and protein-free buffer is added to the other.
-
Equilibration : The apparatus is incubated with gentle shaking until equilibrium is reached (typically 4-24 hours).
-
Sampling : Samples are taken from both the plasma and buffer chambers.
-
Analysis : The concentration of the compound in both samples is measured by LC-MS/MS.
-
Calculation : The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.
In Vivo Pharmacokinetic Studies
Animal studies are essential for understanding how a compound behaves in a whole organism.[15][16]
-
Animal Dosing : The compound is administered to a cohort of animals (e.g., rats) via the intended clinical route (e.g., oral gavage) and intravenously to a separate cohort to determine bioavailability.
-
Blood Sampling : Blood samples are collected at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).
-
Plasma Preparation : Blood samples are processed to obtain plasma.
-
Bioanalysis : The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis : Plasma concentration-time data are analyzed using non-compartmental analysis to determine key PK parameters such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution.
Conclusion and Future Directions
While a complete pharmacokinetic profile of this compound is not yet publicly available, by comparing it with structurally related pyrazolopyridine derivatives, we can anticipate a profile characterized by moderate oral absorption and metabolic clearance, with the N-methyl group and the tetrahydropyridine ring being potential sites of metabolism.
The experimental protocols detailed in this guide provide a clear roadmap for the systematic evaluation of this and other novel chemical entities. A thorough understanding of the ADME properties is a critical step in the drug discovery and development process, enabling the selection of candidates with the highest probability of clinical success. Further studies on this compound are warranted to fully elucidate its pharmacokinetic profile and therapeutic potential.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. echemi.com [echemi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. hyphadiscovery.com [hyphadiscovery.com]
- 5. The metabolism of pyrazoloacridine (NSC 366140) by cytochromes p450 and flavin monooxygenase in human liver microsomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 7. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 8. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]
- 9. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. In Vitro ADME Assays - Alera Labs, LLC [aleralabs.com]
- 12. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Plasma protein binding in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 15. parazapharma.com [parazapharma.com]
- 16. labtoo.com [labtoo.com]
Lack of In Vivo Efficacy Data for 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine
Initial searches for in vivo efficacy data on the compound 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine did not yield specific experimental studies. This compound is primarily documented as a chemical intermediate used in the synthesis of other biologically active molecules, particularly those targeting central nervous system disorders.[1] Research on related pyrazolopyridine derivatives has explored their potential in various therapeutic areas, including as antiproliferative agents, antibacterial compounds, and carbonic anhydrase inhibitors.[2][3][4] However, specific data on the in vivo efficacy of this compound against any standard treatments is not available in the public domain.
Given the absence of direct data, this guide will provide a comparative overview of two standard-of-care treatments for Alzheimer's disease, Donepezil and Memantine. Alzheimer's disease is a major neurological disorder for which these drugs are commonly prescribed.[5][6][7][8][9] This comparison will serve as a framework for evaluating the in vivo efficacy of novel compounds targeting similar neurological conditions.
Standard Treatments for Alzheimer's Disease: A Comparative Analysis of Donepezil and Memantine
Donepezil and Memantine are established medications for the symptomatic treatment of Alzheimer's disease.[10][11] Donepezil is an acetylcholinesterase inhibitor that aims to increase the levels of the neurotransmitter acetylcholine in the brain.[12][13] Memantine is an NMDA receptor antagonist that is thought to protect brain cells from the excessive stimulation by the neurotransmitter glutamate, a process implicated in neurotoxicity.[14][15][16]
In Vivo Efficacy Data
The in vivo efficacy of Donepezil and Memantine has been demonstrated in numerous preclinical studies using animal models of Alzheimer's disease. These studies typically assess cognitive function and, in some cases, brain pathology.
| Compound | Animal Model | Dosage | Key Findings |
| Donepezil | Tg2576 mice (AD model) | Not specified | Lower wake-promoting efficacy in plaque-bearing mice compared to controls.[13] |
| Animal model of AD | Not specified | Substantial modifying influence on disease-causing pathways, delaying disease progression and enhancing memory.[10] | |
| Memantine | 5XFAD mice (aggressive amyloid model) | 10mg/kg, i.p. for 30 days | Reversed memory impairments in younger mice (6-7 months) but showed no behavioral benefits in older mice (12-15 months).[14] |
| 3xTg-AD mice | Not specified (equivalent to human doses) for 3 months | Restored cognition and significantly reduced levels of insoluble amyloid-β and other pathological protein aggregates.[15] |
Experimental Protocols
The evaluation of in vivo efficacy for compounds like Donepezil and Memantine involves standardized and rigorous experimental protocols.
Animal Models: Transgenic mouse models that recapitulate key aspects of Alzheimer's disease pathology, such as amyloid-β plaque deposition and cognitive deficits, are commonly used. Examples include the 5XFAD, 3xTg-AD, and Tg2576 mouse models.[13][14][15]
Drug Administration: Compounds are typically administered over a defined period, ranging from weeks to months, to assess both acute and chronic effects. Routes of administration can include oral gavage, intraperitoneal (i.p.) injection, or formulation in drinking water or food.[14]
Behavioral Testing: A battery of behavioral tests is employed to assess different aspects of cognitive function.
-
Contextual Fear Conditioning: This test evaluates fear-associated learning and memory.[14]
-
Spontaneous Alternation Y-maze: This paradigm assesses spatial working memory.[14]
-
Morris Water Maze: A widely used test for spatial learning and memory.
-
Novel Object Recognition: This test evaluates recognition memory.[12]
Histopathological and Biochemical Analysis: Following behavioral testing, brain tissue is often analyzed to measure pathological markers.
-
Immunohistochemistry: Used to visualize and quantify amyloid-β plaques and neurofibrillary tangles.
-
ELISA: To measure the levels of soluble and insoluble amyloid-β peptides.[14][15]
Visualizing Experimental Workflow and Signaling Pathways
To better understand the experimental process and the mechanisms of action of these standard drugs, the following diagrams are provided.
Caption: A typical experimental workflow for evaluating the in vivo efficacy of a compound in an Alzheimer's disease animal model.
References
- 1. 4,5,6,7-Tetrahydro-2-methyl-2H-pyrazolo[4,3-c]pyridine dihydrochloride [myskinrecipes.com]
- 2. Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Neurological treatments : what it is, symptoms and treatment | Top Doctors [topdoctors.co.uk]
- 6. cvicvascular.com [cvicvascular.com]
- 7. Treatment Options For Neurological Disorders : Eternal Hospital [eternalhospital.com]
- 8. arhihospital.com [arhihospital.com]
- 9. hf.org [hf.org]
- 10. Donepezil Beyond Alzheimer's Disease? A Narrative Review of Therapeutic Potentials of Donepezil in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Donepezil in Alzheimer’s disease: From conventional trials to pharmacogenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cognitive benefits of memantine in Alzheimer's 5XFAD model mice decline during advanced disease stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Memantine Improves Cognition and Reduces Alzheimer’s-Like Neuropathology in Transgenic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. [PDF] Alzheimer's disease and memantine effects on NMDA-receptor blockade: non-invasive in vivo insights from magnetoencephalography. | Semantic Scholar [semanticscholar.org]
Comparative Guide to the Therapeutic Potential of Tetrahydropyrazolo[4,3-c]pyridine Derivatives as Peripherally Selective Cannabinoid-1 Receptor Inverse Agonists
Introduction
While 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine is primarily documented as a chemical intermediate for the synthesis of centrally active agents, a comprehensive analysis of its specific therapeutic window is not available in current literature. However, derivatives of the tetrahydropyrazolo[4,3-c]pyridine scaffold have emerged as a promising class of peripherally selective cannabinoid-1 (CB1) receptor inverse agonists. These compounds are being investigated for the treatment of obesity and related metabolic disorders, aiming to provide the therapeutic benefits observed with earlier CB1 receptor antagonists while avoiding their severe central nervous system (CNS) side effects.
This guide provides a comparative overview of a representative tetrahydropyrazolo[4,3-c]pyridine derivative against Rimonabant, a first-generation CB1 receptor antagonist that was withdrawn from the market due to significant psychiatric adverse effects. This comparison highlights the critical importance of peripheral selectivity in defining a viable therapeutic window for this class of compounds.
Mechanism of Action: CB1 Receptor Inverse Agonism in Metabolic Regulation
The endocannabinoid system, particularly the CB1 receptor, is a key regulator of energy balance.[1] Overactivation of the CB1 receptor in peripheral tissues such as the liver, adipose tissue, and skeletal muscle is associated with increased lipogenesis, insulin resistance, and the overall pathophysiology of obesity.[1][2]
CB1 receptor inverse agonists bind to the receptor and stabilize it in an inactive conformation, reducing its basal signaling activity.[3] This action counteracts the effects of endocannabinoids, leading to a decrease in appetite, an increase in energy expenditure, and improved insulin sensitivity.[4] While early, brain-penetrant CB1 antagonists like Rimonabant demonstrated efficacy in weight loss, their blockade of central CB1 receptors led to severe psychiatric side effects, including depression, anxiety, and suicidal ideation.[5][6][7][8] The development of peripherally restricted CB1 inverse agonists, such as the tetrahydropyrazolo[4,3-c]pyridine derivatives, aims to harness the metabolic benefits of CB1 blockade in the periphery without affecting the CNS.[9][10][11][12][13]
Comparative Pharmacological Data
The following tables summarize the available preclinical data for a representative peripherally selective tetrahydropyrazolo[4,3-c]pyridine CB1 inverse agonist (Compound JD5037) and the brain-penetrant antagonist Rimonabant.
Table 1: In Vitro Receptor Binding and Functional Activity
| Compound | Target | Assay Type | Species | IC50 / Ki | Reference |
| JD5037 (Tetrahydropyrazolo[4,3-c]pyridine derivative) | CB1 Receptor | Radioligand Binding ([³H]SR141716A) | Human | Ki: 1.6 nM | [12] |
| CB1 Receptor | [³⁵S]GTPγS Binding | Rat | IC50: 2.5 nM | [12] | |
| Rimonabant | CB1 Receptor | Radioligand Binding ([³H]SR141716A) | Human | Ki: 1.8 nM | [7] |
| CB1 Receptor | [³⁵S]GTPγS Binding | Rat | IC50: 0.7 nM | [4] |
Table 2: In Vivo Efficacy in Diet-Induced Obesity (DIO) Mouse Models
| Compound | Dose | Administration Route | Duration | Body Weight Change vs. Vehicle | Food Intake vs. Vehicle | Reference |
| JD5037 | 3 mg/kg/day | Oral | 4 weeks | ~15% reduction | Significant reduction | [9][12] |
| Rimonabant | 10 mg/kg/day | Oral | 2 weeks | ~10% reduction | Significant reduction | [4] |
Table 3: Brain Penetration and Peripheral Selectivity
| Compound | Brain-to-Plasma Concentration Ratio | CNS Side Effects in Preclinical Models | Reference |
| JD5037 | < 0.1 | Not observed at therapeutic doses | [9][12] |
| Rimonabant | > 1.0 | Anxiogenic and depressive-like behaviors | [5][8] |
Experimental Protocols
1. Radioligand Binding Assay
-
Objective: To determine the binding affinity of the test compound to the CB1 receptor.
-
Method: Membranes from cells expressing the human CB1 receptor are incubated with a radiolabeled ligand (e.g., [³H]SR141716A) and varying concentrations of the test compound. The amount of radioligand displaced by the test compound is measured to calculate the inhibition constant (Ki).[14][15][16]
-
Procedure Outline:
-
Prepare cell membrane homogenates from a cell line overexpressing the target receptor.
-
Incubate the membranes with a fixed concentration of radioligand and a range of concentrations of the unlabeled test compound.
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the radioactivity of the bound ligand using liquid scintillation counting.
-
Analyze the data to determine the IC50 and subsequently the Ki value.
-
2. [³⁵S]GTPγS Functional Assay
-
Objective: To assess the functional activity of the compound as an inverse agonist at the G-protein coupled CB1 receptor.
-
Method: This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation. Inverse agonists decrease the basal level of [³⁵S]GTPγS binding.[14][17]
-
Procedure Outline:
-
Incubate cell membranes expressing the CB1 receptor with GDP and varying concentrations of the test compound.
-
Add [³⁵S]GTPγS to initiate the binding reaction.
-
Terminate the reaction and separate bound from free [³⁵S]GTPγS via filtration.
-
Quantify the bound radioactivity.
-
A decrease in basal [³⁵S]GTPγS binding indicates inverse agonist activity.
-
3. In Vivo Efficacy in Diet-Induced Obesity (DIO) Models
-
Objective: To evaluate the effect of the compound on body weight, food intake, and metabolic parameters in an animal model of obesity.
-
Method: Male C57BL/6J mice are fed a high-fat diet for several weeks to induce obesity. The animals are then treated with the test compound or vehicle, and various parameters are monitored.[18][19][20]
-
Procedure Outline:
-
Induce obesity in mice by feeding a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks.
-
Randomize obese mice into treatment and vehicle control groups.
-
Administer the test compound daily via oral gavage or other appropriate route.
-
Monitor body weight and food intake regularly throughout the study.
-
At the end of the study, collect blood and tissues for analysis of metabolic parameters (e.g., glucose, insulin, lipids) and markers of liver steatosis.
-
References
- 1. mdpi.com [mdpi.com]
- 2. Treatment of Metabolic Disorders with CB-1 Receptor Inverse Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are CB1 inverse agonists and how do they work? [synapse.patsnap.com]
- 4. Cannabinoid-1 receptor inverse agonists: current understanding of mechanism of action and unanswered questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Requiem for Rimonabant: Therapeutic Potential for Cannabinoid CB1 Receptor Antagonists after the Fall [mdpi.com]
- 6. What are the side effects of Rimonabant? [synapse.patsnap.com]
- 7. Rimonabant: From RIO to Ban - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Peripheral cannabinoid-1 receptor inverse agonism reduces obesity by reversing leptin resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tetrahydropyrazolo[4,3-c]pyridine derivatives as potent and peripherally selective cannabinoid-1 (CB1) receptor inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel Peripherally Restricted Cannabinoid 1 Receptor Selective Antagonist TXX-522 with Prominent Weight-Loss Efficacy in Diet Induced Obese Mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
- 13. Peripherally Selective CB1 Receptor Antagonist Improves Symptoms of Metabolic Syndrome in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Computational Prediction and Biochemical Analyses of New Inverse Agonists for the CB1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. biorxiv.org [biorxiv.org]
- 18. A Review on Drug Induced Obesity and Rodent Experimental Models of Obesity in Animals - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.biologists.com [journals.biologists.com]
- 20. Frontiers | Obesity and cancer: Mouse models used in studies [frontiersin.org]
Comparative Analysis of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine: Data Currently Unavailable in Public Domain
Despite a comprehensive search of scientific literature and chemical databases, detailed cross-reactivity studies, quantitative binding affinity data, and specific experimental protocols for 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine are not publicly available. This compound is predominantly documented as a chemical intermediate for the synthesis of more complex, biologically active molecules, particularly those targeting the central nervous system for potential applications in neurological and psychiatric disorders.[1]
While the broader class of pyrazolo[4,3-c]pyridine derivatives has been investigated for a range of biological activities, including antiproliferative effects and kinase inhibition, specific data for the this compound variant is absent from the reviewed literature.[2] Studies on substituted pyrazolo[4,3-c]pyridines have demonstrated their potential to induce apoptosis in cancer cell lines and inhibit various kinases, but these findings are specific to the analogs synthesized and tested in those studies and cannot be directly extrapolated to the compound .[2]
Information available from chemical suppliers confirms its role in pharmaceutical research and development and its use in enzyme inhibition and receptor binding assays.[1] However, the results of such assays have not been published in a manner that would allow for a comparative analysis of its cross-reactivity and selectivity against a panel of biological targets.
Due to the lack of quantitative experimental data comparing this compound with other alternative compounds, it is not possible to construct the requested comparison guide with structured data tables, detailed experimental protocols, and associated visualizations of signaling pathways or experimental workflows. Further research and publication of in-vitro and in-vivo studies are required to elucidate the specific pharmacological profile of this compound.
References
Benchmarking a Novel Pyrazolopyridine Derivative: A Comparative Guide for Kinase Inhibitor Profiling
For researchers, scientists, and drug development professionals, this guide provides a framework for benchmarking the kinase inhibitory activity of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine. Due to the absence of publicly available kinase screening data for this specific compound, this document serves as a template, outlining the necessary experimental protocols and data presentation formats. We will compare its potential profile against well-characterized, broad-spectrum kinase inhibitors: Staurosporine, and multi-targeted inhibitors Dasatinib and Sunitinib.
The pyrazolopyridine scaffold is a recognized pharmacophore in the development of kinase inhibitors, with various derivatives showing potent inhibition of kinases crucial in cancer signaling pathways.[1][2] Compounds with this core structure have been investigated as inhibitors of targets such as ERK2, c-Met, and RIP1 kinase.[3][4] Benchmarking a novel derivative like this compound is a critical step in elucidating its mechanism of action, potency, and selectivity.
Comparative Analysis of Kinase Inhibitors
A comprehensive understanding of a novel inhibitor's profile is achieved by comparing its half-maximal inhibitory concentration (IC50) against a panel of kinases. The following table illustrates how data for this compound would be presented alongside established inhibitors.
| Target Kinase | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Sunitinib IC50 (nM) |
| Serine/Threonine Kinases | ||||
| PKA | Data not available | 7[5] | - | - |
| PKCα | Data not available | 2[6] | - | - |
| AKT1 | Data not available | - | - | - |
| CDK2 | Data not available | - | - | - |
| Tyrosine Kinases | ||||
| ABL1 | Data not available | - | 0.6 - 11 (cell-based)[7] | - |
| SRC | Data not available | 6[4] | <1 | - |
| VEGFR2 (KDR) | Data not available | - | - | 80[2] |
| PDGFRβ | Data not available | - | - | 2[8] |
| c-Kit | Data not available | - | - | - |
| FLT3 | Data not available | - | - | 50 (ITD mutant)[2] |
Note: IC50 values can vary depending on the assay conditions (e.g., ATP concentration). The data presented for the reference compounds are collated from multiple sources for illustrative purposes.
Experimental Protocols
To generate the comparative data, a standardized in vitro kinase inhibition assay is essential. The following is a generalized protocol based on common methodologies, such as luminescence-based ATP detection assays (e.g., Kinase-Glo®) or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
Test compound (this compound)
-
Reference inhibitors (Staurosporine, Dasatinib, Sunitinib)
-
ATP
-
Kinase assay buffer
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test and reference compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup: In a microplate, add the kinase, the test/reference compound at various concentrations, and the kinase-specific substrate in the assay buffer.
-
Initiation of Reaction: Start the kinase reaction by adding a predetermined concentration of ATP (often at the Km value for the specific kinase).
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes).
-
Termination and Detection: Stop the kinase reaction and measure the remaining ATP or the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's protocol. The luminescent signal is inversely proportional to kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.
Visualizing Molecular Interactions and Processes
Diagrams are crucial for illustrating complex biological pathways and experimental workflows. Below are representations created using the DOT language, adhering to the specified formatting guidelines.
Caption: A simplified representation of the PI3K/AKT signaling cascade, a key pathway in cancer cell proliferation and survival.
Caption: A flowchart illustrating the key steps in a typical in vitro kinase inhibition assay.
By following the protocols and data presentation formats outlined in this guide, researchers can effectively benchmark this compound, or any novel kinase inhibitor, to determine its therapeutic potential and guide further drug development efforts.
References
- 1. Staurosporine | AM-2282 | protein kinase inhibitor | TargetMol [targetmol.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Discovery of 7-Oxo-2,4,5,7-tetrahydro-6 H-pyrazolo[3,4- c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure-Kinetic Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine, Protein kinase inhibitor (CAS 62996-74-1) | Abcam [abcam.com]
- 5. biotium.com [biotium.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Characterization of Dasatinib and Its Structural Analogs as CYP3A4 Mechanism-Based Inactivators and the Proposed Bioactivation Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
Safety Operating Guide
Prudent Disposal of 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) or experimentally validated disposal protocol for 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine was found. The following guidance is based on the safety data for pyridine and its derivatives, which are structurally related and share similar hazard profiles. All waste containing this compound should be treated as hazardous.[1] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in compliance with local, state, and federal regulations.[1][2]
Researchers and drug development professionals handling this compound must prioritize safety and adhere to strict disposal protocols to mitigate risks and ensure environmental protection. This guide provides essential logistical and operational information for the proper disposal of this nitrogen-containing heterocyclic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant (e.g., Butyl rubber, Viton®) | To prevent skin contact and absorption.[1] |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles | To protect eyes from splashes.[1] |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination.[1] |
| Respiratory Protection | Use in a well-ventilated area or chemical fume hood | To avoid inhalation of vapors.[1] |
In the event of a spill, evacuate the area. For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[1] For large spills, contact your institution's EHS department immediately.[1]
Step-by-Step Disposal Protocol
The proper disposal of waste containing this compound must be conducted in a manner that ensures safety and regulatory compliance.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]
-
Do not mix this waste with other waste streams, particularly incompatible materials such as strong oxidizing agents and acids.[1]
-
-
Waste Collection and Labeling:
-
Storage:
-
Final Disposal:
Disposal Workflow and Decision-Making
The following diagrams illustrate the procedural workflow for the routine disposal of this compound waste and the decision-making process in the event of a spill.
References
Personal protective equipment for handling 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine
Essential Safety and Handling Guide for 2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS No. 100501-59-5). The following procedures are based on best practices for handling heterocyclic amines and related pyridine compounds, ensuring a safe laboratory environment.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound is provided below. These properties are essential for safe handling and storage.
| Property | Value |
| Molecular Formula | C7H11N3 |
| Molecular Weight | 137.18 g/mol |
| Boiling Point | 272.4°C at 760 mmHg[1] |
| Flash Point | 118.6°C[1] |
| Density | 1.27 g/cm³[1] |
| Vapor Pressure | 0.00609 mmHg at 25°C[1] |
Operational Plan: Safe Handling
Strict adherence to the following operational procedures is mandatory to minimize exposure and ensure safety.
Engineering Controls
-
Fume Hood: All work with this compound must be conducted within a properly functioning and certified chemical fume hood.[2]
-
Ventilation: Ensure adequate general laboratory ventilation to keep airborne concentrations low.[3]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a ten-second travel distance from the work area.[2][4]
Personal Protective Equipment (PPE)
The following PPE is required at all times when handling this compound. The selection of specific PPE should be based on a thorough risk assessment of the planned procedures.
| PPE Category | Item | Specification |
| Eye Protection | Safety Goggles or Face Shield | Chemical splash goggles are required. A face shield should be worn over safety glasses when there is a risk of splashing or a highly exothermic reaction.[5][6] |
| Hand Protection | Chemical-Resistant Gloves | Wear butyl rubber or polyvinyl alcohol (PVA) gloves.[2] Always inspect gloves for integrity before use and remove them using the proper technique to avoid skin contact.[3] |
| Body Protection | Laboratory Coat | A flame-retardant, antistatic lab coat should be worn and fully buttoned.[6] |
| Respiratory Protection | Respirator (if necessary) | If engineering controls are insufficient to maintain exposure below acceptable limits, or during a spill, a NIOSH-approved respirator is required.[2][6] |
Handling Procedures
-
Avoid Contact: Take all necessary precautions to avoid direct contact with skin and eyes.[3][5]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[4][5] Do not eat, drink, or smoke in the work area.[5]
-
Ignition Sources: Keep the compound away from heat, sparks, open flames, and other sources of ignition.[5] Use non-sparking tools and explosion-proof equipment.[5]
-
Static Discharge: Take precautionary measures against static discharge.[5] Ground and bond containers and receiving equipment.[5]
Storage
-
Container: Store in a tightly closed, properly labeled container.[2][5]
-
Location: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and incompatible materials such as strong oxidizing agents and acids.[2][3]
Disposal Plan
Proper disposal of this compound and its contaminated waste is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Segregation
-
Hazardous Waste: This compound and any materials contaminated with it (e.g., gloves, absorbent materials, empty containers) must be treated as hazardous waste.
-
Containers: Collect waste in a designated, sealed, and clearly labeled hazardous waste container.[2]
Disposal Method
-
Licensed Disposal Service: All waste must be disposed of through a licensed hazardous waste disposal service.[3] Do not discharge the material into drains or the environment.[3]
-
Labeling: Attach a completed dangerous waste label to the container as soon as waste is added.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
